molecular formula C31H36N2O7 B8257838 Echitoveniline

Echitoveniline

Cat. No.: B8257838
M. Wt: 548.6 g/mol
InChI Key: YEMKFBSUDUKXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 12-[1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate is a natural product found in Alstonia venenata with data available.

Properties

IUPAC Name

methyl 12-[1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O7/c1-18(40-27(34)19-15-23(36-2)25(38-4)24(16-19)37-3)30-11-8-13-33-14-12-31(29(30)33)21-9-6-7-10-22(21)32-26(31)20(17-30)28(35)39-5/h6-7,9-10,15-16,18,29,32H,8,11-14,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMKFBSUDUKXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Echitoveniline: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitoveniline is a sarpagine-type monoterpene indole alkaloid found within the plant species Alstonia venenata. This technical guide provides a comprehensive overview of its natural source, detailed protocols for its isolation and purification, and an examination of its biosynthetic origins. Quantitative data from published literature is summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved in obtaining this valuable natural product.

Natural Source

This compound is naturally present in Alstonia venenata, a medicinal plant belonging to the Apocynaceae family. It has been successfully isolated from the fruits of this plant. The reported yield of this compound from the fruit material is approximately 0.001%. While other parts of the plant, such as the leaves and bark, are known to contain a variety of alkaloids, the fruits have been specifically identified as a source of this compound.

Biosynthesis of this compound

This compound, as a sarpagine-type indole alkaloid, originates from the general monoterpenoid indole alkaloid (MIA) biosynthetic pathway. This pathway begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs. While the specific enzymatic steps leading from strictosidine to this compound have not been fully elucidated, the general pathway for sarpagine-type alkaloids provides a framework for its formation.

The biosynthesis of sarpagine alkaloids from strictosidine involves a series of complex enzymatic reactions, including the action of strictosidine glucosidase to form the reactive strictosidine aglycone. This is followed by cyclization reactions catalyzed by enzymes such as sarpagan bridge enzyme to form the characteristic polycyclic core of the sarpagine skeleton.

Sarpagine Alkaloid Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone Strictosidine Glucosidase sarpagan_bridge_enzyme Sarpagan Bridge Enzyme & others strictosidine_aglycone->sarpagan_bridge_enzyme polyneuridine_aldehyde Polyneuridine Aldehyde sarpagan_bridge_enzyme->polyneuridine_aldehyde sarpagine_scaffold Sarpagine Scaffold polyneuridine_aldehyde->sarpagine_scaffold Further Enzymatic Steps This compound This compound sarpagine_scaffold->this compound Tailoring Enzymes

Figure 1. Proposed biosynthetic pathway of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification.

Extraction

The initial step involves the extraction of total alkaloids from the plant material. A common method is the use of polar solvents to efficiently extract the alkaloidal content.

Experimental Protocol: Ethanolic Extraction

  • Maceration: Air-dried and powdered fruit material of Alstonia venenata is subjected to cold maceration with 95% ethanol for an extended period (e.g., 72 hours) to ensure thorough extraction of the alkaloids.

  • Filtration and Concentration: The ethanolic extract is filtered, and the solvent is concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

To separate the alkaloids from other non-basic plant constituents, a liquid-liquid extraction based on the pH-dependent solubility of alkaloids is employed.

Experimental Protocol: Acid-Base Extraction

  • Acidification: The crude ethanolic extract is dissolved in an acidic aqueous solution (e.g., 5% acetic acid).

  • Defatting: The acidic solution is washed with a nonpolar solvent (e.g., petroleum ether or n-hexane) to remove fats, waxes, and other lipophilic impurities.

  • Basification and Extraction: The acidic aqueous layer is then basified to a pH of approximately 9-10 with a base (e.g., ammonia solution). This converts the alkaloid salts into their free base form, which are soluble in organic solvents. The alkaloids are then extracted into a chlorinated solvent such as chloroform or dichloromethane.

  • Washing and Drying: The organic layer containing the crude alkaloid mixture is washed with water to remove any remaining water-soluble impurities and then dried over an anhydrous salt (e.g., sodium sulfate).

  • Concentration: The solvent is evaporated under reduced pressure to yield the total crude alkaloid fraction.

Chromatographic Purification

The final stage of isolation involves the separation of this compound from the complex mixture of other alkaloids using chromatographic techniques.

Experimental Protocol: Column Chromatography

  • Stationary Phase: A column is packed with a suitable adsorbent, typically silica gel (60-120 mesh) or alumina.

  • Loading: The crude alkaloid mixture is adsorbed onto a small amount of the stationary phase and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and diethyl ether, with the proportion of diethyl ether being progressively increased.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Monitoring: The composition of each fraction is monitored using thin-layer chromatography (TLC).

  • Isolation of this compound: The fractions containing this compound are identified by comparison with a standard (if available) or by spectroscopic analysis. These fractions are then combined and the solvent evaporated to yield purified this compound.

Isolation_Workflow plant_material Powdered Alstonia venenata fruits extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fractions Elution with Pet. Ether / Diethyl Ether & Fraction Collection column_chromatography->fractions tlc TLC Monitoring fractions->tlc pure_this compound Purified this compound tlc->pure_this compound

Figure 2. General workflow for the isolation of this compound.

Quantitative Data

The available quantitative data for the isolation of this compound is limited. The following table summarizes the reported yield.

Plant PartExtraction MethodPurification MethodYield (%)Reference
FruitsEthanolic MacerationAcid-Base Partitioning, Column Chromatography0.001(Chatterjee et al., 1955)

Conclusion

The isolation of this compound from Alstonia venenata is a well-established, albeit low-yielding, process. The combination of classical phytochemical techniques, including solvent extraction, acid-base partitioning, and column chromatography, remains the primary method for obtaining this sarpagine-type indole alkaloid. Further research into optimizing extraction and purification protocols could potentially improve the yield and make this compound more accessible for pharmacological studies and drug development endeavors. Understanding its biosynthetic pathway may also open avenues for synthetic biology approaches to its production.

The Discovery of Strychnos Genus Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery of alkaloids from the Strychnos genus, a pivotal chapter in the history of natural product chemistry and pharmacology. From their early isolation to modern analytical techniques and the elucidation of their complex biological mechanisms, this document provides a comprehensive overview for researchers, scientists, and drug development professionals.

A Historical Journey: The Unraveling of Strychnos Alkaloids

The story of Strychnos alkaloids is a multi-century endeavor that has captivated chemists and pharmacologists alike. The timeline below highlights the key milestones in the discovery and elucidation of these potent compounds.

YearMilestoneKey ResearchersSignificance
1818 Isolation of StrychninePierre-Joseph Pelletier & Joseph-Bienaime CaventouFirst isolation of a pure, crystalline alkaloid from Strychnos ignatii beans, marking a significant advancement in phytochemistry.[1]
1819 Isolation of BrucinePierre-Joseph Pelletier & Joseph-Bienaime CaventouDiscovery of a second major alkaloid from the bark of Strychnos nux-vomica.[2]
1884 Structural Relationship between Strychnine and Brucine EstablishedHanssenDemonstrated that strychnine and brucine could be chemically converted to the same molecule, proving their close structural relationship.[2]
1946 Structure of Strychnine ElucidatedSir Robert RobinsonThe complex, polycyclic structure of strychnine was determined after decades of research by numerous chemists.[1]
1954 First Total Synthesis of StrychnineRobert B. WoodwardA landmark achievement in organic synthesis, confirming the proposed structure of strychnine and showcasing the power of synthetic chemistry.[1]
2022 Biosynthesis of Strychnine and Brucine ElucidatedResearch Team at Max Planck Institute for Chemical EcologyThe complete biosynthetic pathway for the formation of strychnine and related alkaloids in Strychnos nux-vomica was unraveled.[1]

Quantitative Analysis of Key Strychnos Alkaloids

The concentration of strychnine and brucine, the two most prominent alkaloids in the Strychnos genus, can vary significantly depending on the plant species, part of the plant used, and the extraction method employed.

Table 1: Comparative Yield of Strychnine and Brucine from Strychnos nux-vomica Seeds
Extraction MethodSolventStrychnine Yield (% w/w)Brucine Yield (% w/w)Reference
Soxhlet Extraction95% Ethanol1.03 ± 0.510.46 ± 0.28[3]
RefluxMethanol~0.36Not Quantified
pH-Zone-Refining Counter-Current ChromatographyMethyl tertiary butyl ether-acetonitrile-water (2:2:3, v/v)85.1% (recovery from total alkaloid extract)72.8% (recovery from total alkaloid extract)
Table 2: Acute Toxicity of Strychnine and Brucine

The high toxicity of Strychnos alkaloids, particularly strychnine, is a defining characteristic. The LD50 (median lethal dose) is a standardized measure of the acute toxicity of a substance.

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)
StrychnineRatIntravenous (slow infusion)0.96
StrychnineRatOral2.35
BrucineAdult HumanOral (probable lethal dose)1000

Experimental Protocols

The isolation, identification, and quantification of Strychnos alkaloids require a combination of classical and modern analytical techniques. This section provides an overview of key experimental methodologies.

Extraction of Alkaloids from Strychnos Seeds

A general procedure for the extraction of total alkaloids from Strychnos nux-vomica seeds is as follows:

  • Grinding: The dried seeds are finely powdered to increase the surface area for solvent extraction.

  • Defatting: The powdered material is first defatted using a non-polar solvent like petroleum ether or hexane to remove oils that can interfere with subsequent extraction steps.

  • Acid-Base Extraction:

    • The defatted powder is macerated or refluxed with an acidic solution (e.g., 1M hydrochloric acid) to protonate the alkaloids, rendering them soluble in the aqueous medium.[4]

    • The acidic extract is filtered, and the filtrate is then basified with a base (e.g., ammonia solution) to a pH of around 10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.[4]

    • The basified solution is then partitioned with an immiscible organic solvent such as chloroform or ethyl acetate to extract the free alkaloids.[4]

  • Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield the crude total alkaloid extract.

Chromatographic Separation and Purification

Thin-Layer Chromatography (TLC): TLC is a rapid and versatile technique for the qualitative analysis of Strychnos alkaloid extracts.

  • Stationary Phase: Silica gel 60 F254 plates are commonly used.

  • Mobile Phase: A typical mobile phase for the separation of strychnine and brucine is a mixture of toluene, ethyl acetate, and diethylamine (e.g., in a 7:2:1 v/v ratio).[3]

  • Visualization: The separated alkaloid spots can be visualized under UV light (254 nm). For enhanced visualization, specific spray reagents can be used:

    • Dragendorff's Reagent: This reagent produces orange to reddish-brown spots with alkaloids.

    • Iodine Vapor: Exposure to iodine vapor results in the appearance of brown spots.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the quantitative analysis of strychnine and brucine.

  • Column: A reverse-phase C18 column (e.g., Phenomenex-ODS, 250 mm x 4.6 mm, 5 µm) is typically employed.[5]

  • Mobile Phase: An isocratic mobile phase of methanol, water, and diethylamine (e.g., 55:45:0.2 v/v) can be used for the separation of strychnine and brucine.[5]

  • Detection: UV detection at 260 nm is suitable for the quantification of both alkaloids.[5]

  • Quantification: The concentration of each alkaloid is determined by comparing the peak area of the sample with that of a known concentration of a standard.

Structural Elucidation by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for the structural characterization of Strychnos alkaloids. In positive ion mode, strychnine and brucine typically form protonated molecules [M+H]+.

  • Strychnine (C21H22N2O2): The protonated molecule appears at m/z 335.

  • Brucine (C23H26N2O4): The protonated molecule appears at m/z 395.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions in MS/MS experiments provides valuable structural information.

  • Strychnine (m/z 335): A characteristic base daughter ion is observed at m/z 264.

  • Brucine (m/z 395): A characteristic base daughter ion is observed at m/z 324.

Visualizing the Discovery Process and Mechanism of Action

Experimental Workflow for Strychnos Alkaloid Discovery

The discovery of novel alkaloids from the Strychnos genus follows a systematic workflow, from the initial collection of plant material to the final characterization of the pure compounds.

G cluster_collection Plant Material cluster_extraction Extraction & Isolation cluster_analysis Characterization cluster_evaluation Biological Evaluation plant Strychnos Species extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Purification of Alkaloids fractionation->isolation structure Structural Elucidation (NMR, MS) isolation->structure quantification Quantitative Analysis (HPLC) isolation->quantification bioassay Bioactivity Screening isolation->bioassay mechanism Mechanism of Action Studies structure->mechanism bioassay->mechanism

Caption: Experimental workflow for the discovery of Strychnos alkaloids.

Signaling Pathway of Strychnine: Glycine Receptor Antagonism

Strychnine exerts its potent neurotoxic effects by acting as a competitive antagonist of the inhibitory glycine receptor in the central nervous system. This disruption of normal inhibitory neurotransmission leads to excessive neuronal excitation and convulsions.

G cluster_synapse Inhibitory Synapse cluster_receptor Glycine Receptor (GlyR) cluster_ion_channel Chloride Channel cluster_inhibition Normal Inhibition cluster_strychnine Strychnine Action cluster_excitation Disinhibition & Excitation presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Glycine Release postsynaptic Postsynaptic Neuron glyr GlyR synaptic_cleft->glyr Glycine Binding cl_channel Cl- Channel glyr->cl_channel Opens no_hyperpolarization No Hyperpolarization glyr->no_hyperpolarization Channel Remains Closed hyperpolarization Hyperpolarization cl_channel->hyperpolarization Cl- Influx inhibition Inhibition of Action Potential hyperpolarization->inhibition strychnine Strychnine strychnine->glyr Blocks Glycine Binding excitation Uncontrolled Firing (Convulsions) no_hyperpolarization->excitation

Caption: Signaling pathway of strychnine's antagonism of the glycine receptor.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Proposed Biosynthesis of Echitoveniline

This document provides a comprehensive overview of the proposed biosynthetic pathway of this compound, a complex terpenoid indole alkaloid (TIA). Given the limited direct research on this compound's biosynthesis, this guide extrapolates from the well-characterized pathways of related Aspidosperma alkaloids, particularly vindoline, to construct a scientifically plausible route to its formation. This guide includes quantitative data from related pathways, detailed experimental protocols, and visualizations to aid in research and development.

Introduction to this compound and Terpenoid Indole Alkaloids

This compound is a member of the vast family of terpenoid indole alkaloids, natural products known for their structural complexity and significant pharmacological activities. These compounds originate from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpenoid. The initial steps of TIA biosynthesis, leading to the central intermediate strictosidine, are highly conserved across numerous plant species. The later steps, however, diverge to create a wide array of molecular scaffolds, including the Aspidosperma skeleton of this compound. The biosynthesis of the closely related Aspidosperma alkaloid, vindoline, in Catharanthus roseus has been extensively studied and serves as a foundational model for the proposed this compound pathway.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

  • Formation of the Core Precursors: Synthesis of tryptamine and secologanin.

  • Assembly of the Aspidosperma Skeleton: Condensation to form strictosidine and subsequent rearrangements and modifications to yield a key intermediate, likely tabersonine.

  • Tailoring of the this compound Structure: A series of enzymatic modifications of the Aspidosperma core, culminating in the attachment of a 3,4,5-trimethoxybenzoyl group.

A detailed schematic of the proposed pathway is presented below.

Echitoveniline_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Geranyl_diphosphate Geranyl diphosphate (GPP) Secologanin Secologanin Geranyl_diphosphate->Secologanin Multi-step Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine STR Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone SGD Geissoschizine Geissoschizine Strictosidine_aglycone->Geissoschizine Multi-step Tabersonine Tabersonine Geissoschizine->Tabersonine Multi-step 16_Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16_Hydroxytabersonine T16H 16_Methoxytabersonine 16-Methoxytabersonine 16_Hydroxytabersonine->16_Methoxytabersonine 16OMT 3_Hydroxy_16_methoxy_2_3_dihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine 16_Methoxytabersonine->3_Hydroxy_16_methoxy_2_3_dihydrotabersonine T3O/T3R Desacetoxyvindoline Desacetoxyvindoline 3_Hydroxy_16_methoxy_2_3_dihydrotabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline (for comparison) Deacetylvindoline->Vindoline DAT (Acetyl-CoA) Echitoveniline_precursor Deacetyl-17-echitoveniline Deacetylvindoline->Echitoveniline_precursor Hypothetical Deacetylase/Isomerase This compound This compound Echitoveniline_precursor->this compound BAHD Acyltransferase (Proposed) 3_4_5_Trimethoxybenzoyl_CoA 3,4,5-Trimethoxybenzoyl-CoA 3_4_5_Trimethoxybenzoyl_CoA->this compound BAHD Acyltransferase (Proposed)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available in the literature. However, data from the well-studied biosynthesis of vindoline in engineered yeast provides valuable insights into the potential productivity of such pathways.

ParameterValueOrganism/SystemReference
Vindoline Titer ~16.5 mg/LSaccharomyces cerevisiae[1]
Tabersonine to Vindoline Conversion Rate 17 mg/L/12hSaccharomyces cerevisiae[2]
Strictosidine Synthase (C. roseus) Km for Tryptamine 2.3 mMCatharanthus roseus cell culture[3]
Strictosidine Synthase (C. roseus) Km for Secologanin 3.4 mMCatharanthus roseus cell culture[3]
N-benzoyltransferase (Taxus) Km for Benzoyl-CoA 0.40 mMRecombinant E. coli[4]
N-benzoyltransferase (Taxus) kcat ~1.5 s⁻¹Recombinant E. coli[4]

Key Enzymes and Their Proposed Roles

  • Tryptophan Decarboxylase (TDC): Converts tryptophan to tryptamine.

  • Strictosidine Synthase (STR): Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor to TIAs.[5]

  • Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to initiate the rearrangement to the Aspidosperma skeleton.

  • Tabersonine 16-Hydroxylase (T16H): A cytochrome P450 monooxygenase that hydroxylates tabersonine at the 16-position.[6]

  • 16-Hydroxytabersonine O-Methyltransferase (16OMT): Methylates the 16-hydroxyl group.[6]

  • Tabersonine 3-Oxygenase (T3O) and Tabersonine 3-Reductase (T3R): A duo of enzymes that introduce a hydroxyl group at the 3-position.[2][7]

  • N-Methyltransferase (NMT): Methylates the indole nitrogen.

  • Desacetoxyvindoline 4-Hydroxylase (D4H): A dioxygenase that hydroxylates the 4-position.[8]

  • Deacetylvindoline 4-O-Acetyltransferase (DAT): An acetyltransferase that adds an acetyl group in the final step of vindoline biosynthesis.[8]

  • Proposed BAHD Acyltransferase: For this compound, a member of the BAHD acyltransferase superfamily is proposed to catalyze the final step, transferring a 3,4,5-trimethoxybenzoyl group from its CoA-ester to the hydroxyl group of the this compound precursor. This is analogous to the action of benzoyltransferases found in the biosynthesis of other alkaloids like cocaine and taxol.[4][9][10]

Experimental Protocols

General Workflow for Enzyme Characterization

The characterization of enzymes in a biosynthetic pathway typically follows a structured workflow, from gene identification to kinetic analysis.

Enzyme_Characterization_Workflow Gene_Discovery Gene Discovery (Transcriptomics, Genomics) Cloning Gene Cloning and Vector Construction Gene_Discovery->Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast) Cloning->Heterologous_Expression Protein_Purification Protein Purification (Affinity Chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay (Substrate + Enzyme -> Product) Protein_Purification->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification Kinetic_Analysis Kinetic Analysis (Km, Vmax, kcat) Product_Identification->Kinetic_Analysis

Caption: General workflow for enzyme characterization.

Protocol for a BAHD Acyltransferase Assay (Proposed for this compound)

This protocol is adapted from assays for similar benzoyltransferases.[4][9]

Objective: To determine the activity of a candidate acyltransferase in synthesizing this compound from its immediate precursors.

Materials:

  • Purified recombinant candidate acyltransferase.

  • This compound precursor (deacetyl-17-echitoveniline).

  • 3,4,5-Trimethoxybenzoyl-CoA.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

  • Quenching solution (e.g., 10% formic acid in methanol).

  • HPLC system with a C18 column and UV or MS detector.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, this compound precursor (e.g., 100 µM), and 3,4,5-trimethoxybenzoyl-CoA (e.g., 200 µM).

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme (e.g., 1-5 µg).

  • Incubate for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of this compound.

  • A control reaction without the enzyme should be run in parallel.

Protocol for HPLC Analysis of Terpenoid Indole Alkaloids

This is a general protocol for the analytical separation of TIAs.[11][12][13]

System:

  • HPLC with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of solvent A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Example gradient: 10-90% B over 30 minutes.

Procedure:

  • Prepare samples by dissolving extracts in the mobile phase starting conditions.

  • Filter samples through a 0.22 µm syringe filter.

  • Set the column temperature (e.g., 25-40°C) and flow rate (e.g., 1.0 mL/min).

  • Inject 10-20 µL of the sample.

  • Monitor at wavelengths relevant for indole alkaloids (e.g., 220, 280, 330 nm) or use MS for detection.

  • Identify peaks by comparing retention times and UV spectra with authentic standards. Quantify using a calibration curve.

Logical Relationships in Heterologous Production

The production of complex natural products like this compound in a heterologous host such as Saccharomyces cerevisiae requires careful consideration of precursor supply, enzyme expression, and cofactor availability.

Heterologous_Production_Logic cluster_host Engineered Yeast Host Upstream_Pathway Upstream Pathway Engineering (e.g., Shikimate, MEP/MVA) Precursor_Supply Precursor Supply (Tryptamine, Secologanin) Upstream_Pathway->Precursor_Supply Cofactor_Engineering Cofactor Engineering (NADPH, Acetyl-CoA, SAM) Cofactor_Supply Cofactor Supply Cofactor_Engineering->Cofactor_Supply Heterologous_Pathway Heterologous Pathway Expression (this compound Genes) Product_Export Product Export/Secretion Heterologous_Pathway->Product_Export High_Titer_Product High Titer this compound Product_Export->High_Titer_Product Precursor_Supply->Heterologous_Pathway Cofactor_Supply->Heterologous_Pathway

Caption: Logical dependencies for heterologous production.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework for future research. Key areas for investigation include:

  • Identification and characterization of the specific BAHD acyltransferase responsible for the final acylation step.

  • Elucidation of the precise intermediates between deacetylvindoline and the final acylation substrate.

  • Metabolic engineering of plant or microbial hosts for the sustainable production of this compound and its analogs for drug discovery and development.

This guide serves as a foundational resource for scientists and researchers aiming to unravel the intricacies of this compound biosynthesis and harness its potential.

References

Elucidating the Molecular Architecture of Novel Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification and structural elucidation of novel chemical entities are foundational to the advancement of drug discovery and development. This guide provides an in-depth overview of the modern analytical workflow employed to determine the precise chemical structure of a newly isolated natural product, which we will hypothetically name "Novum-Compound." While the search for a specific compound, Echitoveniline, yielded no publicly available data, the principles and methodologies detailed herein represent the core process of chemical structure elucidation applicable to any new molecular entity. We will explore the integrated application of mass spectrometry, nuclear magnetic resonance spectroscopy, and computational analysis to move from an unknown isolate to a fully characterized molecule.

Introduction

The journey from the discovery of a biologically active natural product to its development as a therapeutic agent begins with the fundamental step of structure elucidation. This process involves a meticulous and systematic investigation of a molecule's atomic composition, connectivity, and stereochemistry. A combination of sophisticated analytical techniques is required to piece together the molecular puzzle. This guide will walk through a hypothetical workflow for the structure elucidation of "Novum-Compound," a fictional newly discovered natural product.

Initial Characterization and Molecular Formula Determination

The first step in characterizing an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose, providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, is utilized.[1][2][3][4]

Sample Preparation: A dilute solution of the purified "Novum-Compound" is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a low concentration of an acid (e.g., 0.1% formic acid) to promote ionization.

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, allowing the generation of intact molecular ions in the gas phase.[1]

Data Acquisition: The mass spectrometer is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The instrument is calibrated to ensure high mass accuracy.

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition using software that considers isotopic abundance patterns.[4] This process narrows down the possibilities to a single or a few potential molecular formulas.

Quantitative Data: HRMS of Novum-Compound
IonObserved m/zCalculated MassMass Accuracy (ppm)Proposed Molecular Formula
[M+H]⁺354.1648354.1651-0.8C₂₀H₂₃NO₅
[M+Na]⁺376.1467376.1471-1.1C₂₀H₂₂NNaO₅

Table 1: High-resolution mass spectrometry data for the hypothetical "Novum-Compound."

Structural Fragment Analysis using Tandem Mass Spectrometry (MS/MS)

Once the molecular formula is established, tandem mass spectrometry (MS/MS) is employed to gain insights into the compound's substructures. In an MS/MS experiment, the molecular ion is isolated, fragmented, and the masses of the resulting fragments are measured.[1]

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

Instrumentation: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF), triple quadrupole, or ion trap) is used.[1]

Precursor Ion Selection: The molecular ion of "Novum-Compound" ([M+H]⁺ at m/z 354.1648) is selected in the first mass analyzer.

Fragmentation: The selected ions are subjected to collision-induced dissociation (CID), where they collide with an inert gas (e.g., argon or nitrogen), causing them to break apart into smaller fragment ions.[1]

Fragment Ion Analysis: The m/z values of the fragment ions are measured in the second mass analyzer, providing a fragmentation pattern that is characteristic of the molecule's structure.

Logical Workflow for Structure Elucidation

cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Isolate Isolate HRMS HRMS Isolate->HRMS Determine accurate mass Molecular_Formula Molecular_Formula HRMS->Molecular_Formula Calculate elemental composition 1D_NMR 1D NMR (¹H, ¹³C) Molecular_Formula->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Functional_Groups Functional_Groups 1D_NMR->Functional_Groups Identify chemical environments Connectivity Connectivity 2D_NMR->Connectivity Establish bond correlations Proposed_Structure Proposed_Structure Functional_Groups->Proposed_Structure Connectivity->Proposed_Structure Assemble fragments Computational_Chemistry Computational_Chemistry Proposed_Structure->Computational_Chemistry Compare experimental and calculated data Final_Structure Final_Structure Computational_Chemistry->Final_Structure Confirm stereochemistry

Caption: Workflow for de novo structure elucidation.

Unraveling the Molecular Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. A suite of 1D and 2D NMR experiments are performed to identify the chemical environments of all atoms and their connectivity.[5][6][7]

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is used.[8][9]

Sample Preparation: A few milligrams of "Novum-Compound" are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[5]

1D NMR Experiments:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

Quantitative Data: Hypothetical NMR Data for Novum-Compound

¹H NMR (600 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.85 d 1H 8.5 H-6
7.21 d 1H 8.5 H-7
6.90 s 1H - H-4
5.50 dd 1H 10.2, 2.5 H-1'
4.20 m 1H - H-2'
3.95 s 3H - OMe-3
3.80 s 3H - OMe-8
2.50 m 2H - H-3'

| 1.25 | t | 3H | 7.1 | H-4' |

Table 2: Hypothetical ¹H NMR data for "Novum-Compound."

¹³C NMR (150 MHz, CDCl₃):

Chemical Shift (δ, ppm) Carbon Type
165.2 C=O
158.1 C
145.3 C
135.2 CH
128.7 C
121.4 CH
115.8 CH
110.2 C
75.6 CH
60.1 OMe
55.8 OMe
45.3 CH₂
25.7 CH₂

| 14.1 | CH₃ |

Table 3: Hypothetical ¹³C NMR data for "Novum-Compound."

Experimental Workflow Diagram

cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy Purified_Compound Purified 'Novum-Compound' HRMS HRMS Purified_Compound->HRMS MS_MS MS/MS Purified_Compound->MS_MS 1H_NMR ¹H NMR Purified_Compound->1H_NMR 13C_NMR ¹³C NMR Purified_Compound->13C_NMR 2D_NMR 2D NMR Purified_Compound->2D_NMR Molecular_Formula Molecular_Formula HRMS->Molecular_Formula Structural_Fragments Structural_Fragments MS_MS->Structural_Fragments Structure_Elucidation Structure Elucidation Molecular_Formula->Structure_Elucidation Structural_Fragments->Structure_Elucidation Proton_Environments Proton_Environments 1H_NMR->Proton_Environments Carbon_Skeleton Carbon_Skeleton 13C_NMR->Carbon_Skeleton Connectivity_Stereochem Connectivity & Stereochemistry 2D_NMR->Connectivity_Stereochem Proton_Environments->Structure_Elucidation Carbon_Skeleton->Structure_Elucidation Connectivity_Stereochem->Structure_Elucidation Final_Structure Final Chemical Structure Structure_Elucidation->Final_Structure

Caption: Integrated analytical workflow.

Conclusion

The elucidation of a chemical structure is a systematic process that relies on the convergence of data from multiple analytical techniques. While the target compound "this compound" remains elusive in the current body of scientific literature, the methodologies described for our hypothetical "Novum-Compound" provide a comprehensive framework for this critical aspect of natural product chemistry and drug discovery. The integration of high-resolution mass spectrometry for molecular formula determination and NMR spectroscopy for detailed structural mapping allows for the unambiguous assignment of a molecule's constitution and stereochemistry, paving the way for further biological evaluation and synthetic efforts.

References

Echitoveniline: A Technical Overview of a Monoterpenoid Indole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitoveniline is a monoterpenoid indole alkaloid that has been isolated from the fruits and leaves of Alstonia venenata R.Br., a plant belonging to the Apocynaceae family. This family of plants is known for its rich diversity of biologically active alkaloids. While research on this compound is not extensive, this guide consolidates the currently available information regarding its physical and chemical properties, alongside general experimental protocols relevant to its study.

Physical and Chemical Properties

At present, detailed quantitative data for many of the physical properties of this compound, such as its melting point, boiling point, and solubility in various solvents, are not widely reported in publicly accessible scientific literature. However, some fundamental chemical properties have been identified.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₁H₃₆N₂O₇N/A
Molecular Weight 548.63 g/mol N/A
CAS Number 72855-79-9N/A
Class Monoterpenoid Indole AlkaloidN/A
Source Fruits and leaves of Alstonia venenata R.Br.N/A

Spectroscopic Data

Chemical Reactivity and Stability

Specific studies detailing the chemical reactivity and stability of this compound under various conditions (e.g., pH, temperature, light) are not currently available. General best practices for the storage and handling of complex alkaloids should be followed. These typically include storage in a cool, dark, and dry place in a tightly sealed container to prevent degradation.

Biological Activity and Mechanism of Action

The biological activity of this compound and its mechanism of action remain largely unexplored. While crude extracts of Alstonia venenata have demonstrated cytotoxic effects against certain cancer cell lines, the specific contribution of this compound to this activity has not been elucidated. Preliminary information suggests that this compound itself does not exhibit significant cytotoxicity against some cancer cell lines. There is currently no available information regarding the signaling pathways affected by this compound.

Experimental Protocols

Specific, validated experimental protocols for the analysis of this compound are not published. However, based on standard practices for the study of natural products, the following general methodologies would be appropriate.

Isolation and Purification of this compound from Alstonia venenata

A general workflow for the isolation and purification of alkaloids from Alstonia species can be adapted for this compound.

G General Workflow for this compound Isolation plant_material Dried and powdered fruits/leaves of Alstonia venenata extraction Maceration or Soxhlet extraction with a suitable solvent (e.g., methanol, ethanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration acid_base_extraction Acid-base partitioning to separate alkaloids concentration->acid_base_extraction chromatography Column chromatography (e.g., silica gel, alumina) for separation acid_base_extraction->chromatography hplc Preparative HPLC for final purification chromatography->hplc This compound Pure this compound hplc->this compound

Caption: Generalized workflow for the isolation of this compound.

Cytotoxicity Assay

To assess the cytotoxic potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

G MTT Cytotoxicity Assay Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

This compound is a structurally interesting monoterpenoid indole alkaloid with a significant lack of characterization in the scientific literature. The data presented in this guide represents the currently available information. There is a clear need for further research to fully elucidate the physical, chemical, and biological properties of this compound. Future studies should focus on:

  • Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and IR spectroscopy to fully characterize its structure.

  • Determination of Physicochemical Properties: Measurement of its melting point, boiling point, solubility in various solvents, and pKa.

  • In-depth Biological Evaluation: Screening for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.

  • Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

Such studies will be crucial in determining the potential of this compound as a lead compound for drug discovery and development.

Spectroscopic and Biological Insights into Echitoveniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure

  • Systematic Name: methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate[1]

  • CAS Number: 72855-79-9[1]

  • Molecular Formula: C31H36N2O7

  • Molecular Weight: 548.63 g/mol

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for Echitoveniline based on the analysis of structurally similar monoterpenoid indole alkaloids from Alstonia species.

13C NMR Spectroscopic Data
Carbon No. Expected Chemical Shift (δ) ppm Description
2130-140Aromatic C
3110-120Aromatic C-H
4120-130Aromatic C-H
5115-125Aromatic C-H
6125-135Aromatic C-H
7140-150Aromatic C
850-60Aliphatic CH
9170-180C=O (ester)
1050-55O-CH3 (ester)
1270-80CH-O
1320-30CH3
1645-55CH2
1725-35CH2
1840-50CH
1955-65CH
2030-40CH2
1'165-175C=O (benzoyl)
2', 6'105-115Aromatic C-H (trimethoxybenzoyl)
3', 5'150-160Aromatic C-O (trimethoxybenzoyl)
4'140-150Aromatic C-O (trimethoxybenzoyl)
OMe (3', 5')55-65O-CH3
OMe (4')55-65O-CH3
1H NMR Spectroscopic Data
Proton No. Expected Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aromatic-H6.5-8.0m-
CH-O4.5-5.5q~7
O-CH3 (ester)3.5-4.0s-
O-CH3 (benzoyl)3.8-4.2s-
Aliphatic-H1.0-4.0m-
CH31.2-1.8d~7
Mass Spectrometry (MS) Data
Technique Expected [M+H]+ (m/z) Key Fragmentation Patterns
ESI-MS549.2599Loss of the trimethoxybenzoyl group, cleavages within the pentacyclic core.
Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm-1) Intensity
N-H Stretch (indole)3300-3500Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=O Stretch (ester)1720-1740Strong
C=C Stretch (aromatic)1580-1620Medium
C-O Stretch1000-1300Strong

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of alkaloids from Alstonia species, which can be adapted for this compound.

Isolation of Alkaloids from Alstonia scholaris[2][3][4]

This protocol outlines a typical acid-base extraction and chromatographic purification process.

experimental_workflow plant_material Powdered Plant Material (e.g., leaves, bark) maceration Maceration with 1% HCl plant_material->maceration filtration1 Filtration maceration->filtration1 alkalinization Basification with NH4OH to pH 9 filtration1->alkalinization extraction Liquid-Liquid Extraction with Chloroform alkalinization->extraction concentration Concentration of Chloroform Extract extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis crystallization Crystallization of Pure Compound tlc_analysis->crystallization Combine pure fractions isolated_alkaloid Isolated this compound crystallization->isolated_alkaloid

Figure 1. Workflow for the isolation of alkaloids.

  • Extraction: Powdered plant material (500 g) is macerated overnight in 1% hydrochloric acid.[2][3]

  • Basification: The acidic extract is filtered and then made alkaline (pH 9-10) with ammonium hydroxide.[2][3]

  • Solvent Extraction: The alkaline solution is repeatedly extracted with an organic solvent such as chloroform.[2] The organic layers are combined and concentrated under reduced pressure.

  • Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol.[4]

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.[2]

  • Purification: Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is purified by recrystallization to yield the final product.[2]

Spectroscopic Analysis
  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl3) or methanol-d4 (CD3OD). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be prepared as a KBr pellet or as a thin film.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, many alkaloids from Alstonia species exhibit potent pharmacological effects, including antihypertensive, anticancer, and anti-inflammatory properties.[2][3] Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound is presented below.

Hypothetical Modulation of a Pro-Survival Signaling Pathway

This diagram illustrates a potential mechanism by which an Alstonia alkaloid could induce apoptosis in cancer cells by inhibiting a key survival pathway, such as the PI3K/Akt pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis This compound This compound This compound->Akt Inhibits (Hypothesized)

Figure 2. Hypothetical signaling pathway modulation.

Conclusion

This compound represents an intriguing target for natural product chemists and pharmacologists. This guide provides a foundational understanding of its likely spectroscopic characteristics and the experimental procedures required for its study. The presented information, though based on related compounds, offers a robust starting point for researchers aiming to isolate, identify, and evaluate the biological potential of this compound. Further investigation is warranted to fully elucidate its spectroscopic properties and explore its therapeutic applications.

References

Preliminary Bioactivity Screening of Echitoveniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of Echitoveniline, an indole alkaloid found in plants of the Alstonia genus, notably Alstonia macrophylla and Alstonia scholaris.[1][2] The following sections detail proposed experimental protocols for assessing its cytotoxic, antimicrobial, and anti-inflammatory activities, along with data presentation formats and visualizations of key experimental workflows.

Cytotoxicity Screening

The initial assessment of a novel compound's therapeutic potential often begins with evaluating its cytotoxic effects against various cancer cell lines. This screening helps to identify potential anticancer activity and establish a preliminary therapeutic window.

Data Presentation: In Vitro Cytotoxicity of Alstonia Alkaloids

The following table summarizes the cytotoxic activity of various indole alkaloids isolated from Alstonia species against a panel of human cancer cell lines. Data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/ExtractCell LineCell TypeIC50 (µg/mL)Reference
Hexane extract of A. scholaris stem barkDLADalton's Lymphoma Ascites68.75[3]
Isopropanol extract of A. venenata leafDLADalton's Lymphoma Ascites66.67[3]
O-acetylmacralstonineMOR-PLung Adenocarcinoma2-10 (µM)[4]
O-acetylmacralstonineCOR-L23Large Cell Lung Carcinoma2-10 (µM)[4]
VillalstonineMOR-PLung Adenocarcinoma2-10 (µM)[4]
VillalstonineCOR-L23Large Cell Lung Carcinoma2-10 (µM)[4]
MacrocarpamineMOR-PLung Adenocarcinoma2-10 (µM)[4]
MacrocarpamineCOR-L23Large Cell Lung Carcinoma2-10 (µM)[4]
Echitamine chlorideKBHuman oral cancerConcentration-dependent[5]
Echitamine chlorideHeLaCervical cancerConcentration-dependent[5]
Echitamine chlorideHepG2Liver cancerConcentration-dependent[5]
Echitamine chlorideHL60LeukemiaConcentration-dependent[5]
Echitamine chlorideMCF-7Breast cancerConcentration-dependent[5]
A. macrophylla bark extract (MeOH/DMSO)MCF-7Breast cancer6.34[1][6]
A. macrophylla bark extract (MeOH/DMSO)H69PRLung cancer7.05[1][6]
A. macrophylla bark extract (MeOH/DMSO)HT-29Colon cancer9.10[1][6]
A. macrophylla bark extract (MeOH/DMSO)THP-1Leukemia67.22[1][6]
A. macrophylla bark extract (MeOH/DMSO)HDFnNormal human dermal fibroblasts>100[1][6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal human cell line (e.g., HDFn)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow start Start: Cell Seeding in 96-well plate treatment Add this compound dilutions start->treatment 24h incubation incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition incubation2 Incubate for 4h mtt_addition->incubation2 solubilization Remove medium & Add DMSO incubation2->solubilization readout Measure Absorbance at 570nm solubilization->readout analysis Calculate IC50 readout->analysis end End: Cytotoxicity Data analysis->end

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Screening

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Preliminary screening of this compound against a panel of pathogenic bacteria and fungi is a crucial step in evaluating its potential in this area.

Data Presentation: Antimicrobial Activity of Alstonia Alkaloids and Extracts

The following table summarizes the antimicrobial activity of compounds and extracts from Alstonia species, typically measured as the diameter of the zone of inhibition.

Compound/ExtractMicroorganismZone of Inhibition (mm)Reference
Ethanolic extract of A. macrophylla leafStaphylococcus aureusConcentration-dependent[7]
Ethanolic extract of A. macrophylla leafEscherichia coliConcentration-dependent[7]
VenenatineFusarium udumSpore germination <10%[8]
VenenatineAlternaria brassicicolaSpore germination <10%[8]
VenenatineUstilago cynodontisSpore germination <10%[8]
VenenatineAspergillus flavusSpore germination <10%[8]
VenenatineErysiphe pisiSignificant inhibition[8]
Experimental Protocol: Agar Disc Diffusion Assay

The agar disc diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • This compound stock solution (in a suitable solvent)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent)

  • Sterile swabs

  • Petri dishes

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate using a sterile swab.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of this compound solution. Allow the solvent to evaporate.

  • Disc Placement: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Disc_Diffusion_Workflow start Start: Prepare Microbial Inoculum inoculate Inoculate Agar Plate start->inoculate impregnate Impregnate Discs with this compound inoculate->impregnate place_discs Place Discs on Agar impregnate->place_discs incubate Incubate Plates place_discs->incubate measure Measure Zone of Inhibition incubate->measure end End: Antimicrobial Activity Data measure->end

Agar Disc Diffusion Assay Workflow.

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases. Evaluating the anti-inflammatory potential of this compound can unveil its utility in treating inflammatory conditions.

Data Presentation: Anti-inflammatory Activity of Alstonia Alkaloids

The following table presents the anti-inflammatory activity of an alkaloid isolated from Alstonia angustifolia.

CompoundAssayTargetED50 (µM)Reference
N(4)-methyltalpinineELISANF-κB (p65) inhibition in HeLa cells1.2[9][10]
Experimental Protocol: NF-κB (p65) Inhibition Assay

The transcription factor NF-κB plays a central role in regulating the inflammatory response. An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the inhibition of NF-κB activation.

Materials:

  • HeLa cells

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound stock solution

  • NF-κB p65 ELISA kit

  • Cell lysis buffer

  • Protein assay kit

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Culture and Treatment: Culture HeLa cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • ELISA: Perform the NF-κB p65 ELISA according to the manufacturer's instructions, using equal amounts of protein from each sample.

  • Data Analysis: Measure the absorbance and calculate the percentage of NF-κB p65 inhibition for each concentration of this compound. Determine the ED50 value.

NFkB_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis culture Culture HeLa cells pretreat Pre-treat with this compound culture->pretreat stimulate Stimulate with TNF-α pretreat->stimulate lysis Cell Lysis stimulate->lysis Proceed to Analysis protein_quant Protein Quantification lysis->protein_quant elisa NF-kB p65 ELISA protein_quant->elisa data_analysis Calculate ED50 elisa->data_analysis

References

An In-depth Technical Guide on the Potential Pharmacological Effects of Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing specific pharmacological effects, quantitative data, and detailed experimental protocols for the individual compound Echitoveniline is scarce. This guide therefore provides a broader overview of the pharmacological activities of the total alkaloid and various extracts from its source plant, Alstonia scholaris, to infer its potential effects. Further research is required to elucidate the specific properties of this compound.

Introduction to this compound and Alstonia scholaris

This compound is an indole alkaloid isolated from Alstonia scholaris (L.) R. Br., commonly known as the Devil's tree or Saptaparni.[1] This plant is a rich source of various bioactive compounds, including a wide array of alkaloids, flavonoids, and phenolic acids, and has been extensively used in traditional medicine systems across Asia for treating ailments such as malaria, fever, diarrhea, and skin diseases.[1][2][3][4] The pharmacological activities reported for Alstonia scholaris are often attributed to its complex mixture of alkaloids, of which this compound is one component.[5][6]

Potential Pharmacological Effects of Alstonia scholaris Alkaloids

The total alkaloid fraction and various extracts of Alstonia scholaris have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects.

2.1 Anticancer Activity

The alkaloid fraction of Alstonia scholaris has shown significant cytotoxic effects against a panel of human cancer cell lines.[7] Studies on different extracts of the bark have also confirmed its potential as a source of anticancer compounds.[8][9] The cytotoxic activity is concentration-dependent, leading to a reduction in viable cancer cells.[7]

2.2 Anti-inflammatory and Analgesic Activity

The total alkaloid fraction from the leaves of Alstonia scholaris has been shown to possess both anti-inflammatory and peripherally acting analgesic properties.[10] The anti-inflammatory effects are potentially mediated through the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[10][11] The analgesic effects were observed in the second phase of the formalin test, suggesting an influence on inflammatory pain.[10]

Quantitative Data: Cytotoxicity of Alstonia scholaris Extracts

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various extracts and fractions of Alstonia scholaris against different human cancer cell lines. It is important to note that these values represent the activity of a mixture of compounds and not this compound alone.

Extract/FractionCell LineIC50 (µg/mL)Reference
Alkaloid FractionHeLa (Cervical Cancer)5.53[7]
HePG2 (Liver Cancer)25[7]
HL60 (Leukemia)11.16[7]
KB (Oral Cancer)10[7]
MCF-7 (Breast Cancer)29.76[7]
Chloroform Fraction (Bark)HeLa (Cervical Cancer)125.06[8]
Ethanol Fraction (Bark)HeLa (Cervical Cancer)200.07[8]
n-Hexane Fraction (Bark)HeLa (Cervical Cancer)238.47[8]
n-Hexane Fraction (Bark)MCF-7 (Breast Cancer)109.01[9]
Chloroform Fraction (Bark)MCF-7 (Breast Cancer)163.33[9]
Ethanol Fraction (Bark)MCF-7 (Breast Cancer)264.19[9]

General Experimental Protocols

Due to the lack of specific studies on this compound, this section outlines the general methodologies employed in the investigation of the pharmacological effects of Alstonia scholaris extracts.

4.1 In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of plant extracts is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the plant extract or alkaloid fraction and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8][9]

4.2 In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity of plant extracts can be assessed in animal models.

  • Animal Model: Rats or mice are used for this assay.

  • Treatment: The animals are divided into groups and treated with the vehicle control, a standard anti-inflammatory drug (e.g., indomethacin), or different doses of the plant extract.[12]

  • Induction of Inflammation: After a certain period, inflammation is induced by injecting a phlogistic agent like carrageenan into the sub-plantar region of the animal's hind paw.

  • Measurement of Edema: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing it with the vehicle control group.[12]

4.3 In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)

This model is used to evaluate the peripheral analgesic activity of a substance.

  • Animal Model: Mice are typically used for this experiment.

  • Treatment: The animals are pre-treated with the vehicle, a standard analgesic, or the test extract.

  • Induction of Pain: After a specified time, a solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific period after the injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.[10]

Visualizations: Experimental Workflow

As there is no defined signaling pathway for this compound, the following diagram illustrates a general workflow for the pharmacological investigation of plant-derived compounds, as inferred from the available literature on Alstonia scholaris.

Experimental_Workflow cluster_extraction 1. Extraction and Fractionation cluster_invitro 2. In Vitro Studies cluster_invivo 3. In Vivo Studies cluster_analysis 4. Data Analysis and Conclusion plant_material Plant Material (Alstonia scholaris) crude_extract Crude Extract plant_material->crude_extract fractions Fractionation (e.g., n-hexane, chloroform, ethanol) crude_extract->fractions alkaloids Total Alkaloid Fraction crude_extract->alkaloids cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) fractions->cytotoxicity alkaloids->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-1/2, 5-LOX) alkaloids->enzyme_inhibition animal_models Animal Models (Mice, Rats) alkaloids->animal_models ic50 IC50 Determination cytotoxicity->ic50 inhibition Percentage Inhibition enzyme_inhibition->inhibition anti_inflammatory Anti-inflammatory Models (e.g., Carrageenan-induced edema) animal_models->anti_inflammatory analgesic Analgesic Models (e.g., Acetic acid-induced writhing) animal_models->analgesic anti_inflammatory->inhibition analgesic->inhibition conclusion Conclusion on Pharmacological Potential ic50->conclusion inhibition->conclusion

Caption: General workflow for investigating the pharmacological effects of plant-derived extracts.

Conclusion and Future Directions

While the total alkaloid and other fractions of Alstonia scholaris exhibit promising anticancer, anti-inflammatory, and analgesic properties, the specific contribution of this compound to these activities remains unknown. The lack of dedicated research on this individual compound highlights a significant gap in the understanding of the pharmacology of Alstonia scholaris. Future research should focus on the isolation of pure this compound and the systematic evaluation of its pharmacological effects and mechanisms of action. Such studies are crucial to validate its potential as a therapeutic agent and to understand its role within the complex phytochemical profile of its parent plant.

References

A Comprehensive Technical Guide to Indole Alkaloids from Strychnos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of indole alkaloids derived from the plant genus Strychnos. For centuries, species of Strychnos have been recognized for their potent physiological effects, famously used in arrow poisons and traditional medicines. Modern phytochemical research has unveiled a vast and structurally diverse family of indole alkaloids as the source of these activities, offering a rich resource for drug discovery and development. This guide summarizes the current knowledge on the extraction, purification, and characterization of these compounds, presents their diverse biological activities with quantitative data, details relevant experimental protocols, and illustrates key signaling pathways.

Isolation, Purification, and Structural Elucidation of Strychnos Indole Alkaloids

The isolation and characterization of indole alkaloids from Strychnos species is a critical first step in their scientific investigation. A variety of chromatographic and spectroscopic techniques are employed to obtain pure compounds and elucidate their complex structures.

Experimental Protocols

1.1.1. General Extraction and Fractionation

A common procedure for the extraction and fractionation of alkaloids from Strychnos plant material involves a multi-step solvent extraction process.

  • Maceration and Percolation: Dried and powdered plant material (e.g., leaves, stem bark, roots) is first macerated with a mixture of solvents like ethyl acetate, ethanol, and ammonium hydroxide. This is followed by percolation with ethyl acetate to obtain a crude extract after solvent removal under reduced pressure.

  • Acid-Base Extraction: The crude extract is dissolved in an organic solvent (e.g., ethyl acetate) and then extracted with an acidic aqueous solution (e.g., 4% acetic acid). This step protonates the basic alkaloids, transferring them to the aqueous phase and separating them from neutral and acidic compounds. The acidic solution is then basified (e.g., with sodium carbonate to pH 8-9) and extracted with a non-polar organic solvent like dichloromethane (DCM) to yield a crude alkaloid extract[1].

  • Alternative Acid Extraction: An alternative method involves refluxing the powdered plant material with an acidic solution (e.g., 1 mol/L hydrochloric acid), followed by filtration. The filtrate is then made alkaline (e.g., with sodium hydroxide to pH 10) and extracted with an organic solvent like ethyl acetate to obtain the crude alkaloid mixture.

1.1.2. Purification by Column Chromatography and HPLC

  • Column Chromatography: The crude alkaloid extract is often subjected to column chromatography over silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the alkaloids based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, preparative HPLC is a powerful technique. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., aqueous 1-heptanesulfonic acid sodium salt)[2]. Isocratic or gradient elution can be employed to achieve optimal separation. High-speed countercurrent chromatography is another effective preparative technique for separating polar alkaloids[3].

1.1.3. Structural Characterization

The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:

  • Thin Layer Chromatography (TLC): TLC is used for preliminary analysis and to monitor the separation process. Alkaloids are often visualized by spraying with Dragendorff's reagent, which gives a characteristic color reaction[2][4].

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used for both qualitative and quantitative analysis of the alkaloid composition of extracts and purified fractions[5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR, along with 2D-NMR techniques (e.g., COSY, HSQC, HMBC), are indispensable for the complete structural elucidation of novel and known alkaloids[2][7].

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides information about the molecular weight and fragmentation pattern of the alkaloids, aiding in their identification[2].

Biological Activities of Strychnos Indole Alkaloids

Indole alkaloids from Strychnos exhibit a wide range of pharmacological activities, including cytotoxic, antiplasmodial, antimicrobial, anti-inflammatory, and analgesic effects. The following tables summarize the quantitative data for some of the most well-studied alkaloids.

Cytotoxic Activity

Many Strychnos alkaloids have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development.

AlkaloidCancer Cell LineIC50 (µM)Reference
IsostrychnopentamineHCT-116 (Colon)0.15[8]
StrychnopentamineHCT-116 (Colon)0.15[8]
BrucineHepG2 (Liver)0.10 (72h)[9]
StrychnineHepG2 (Liver)0.52 (72h)[9]
S. nux-vomica extractHep-2 (Larynx)17.8 µg/mL[7]
S. nux-vomica extractMCF-7 (Breast)36.3 µg/mL[7]
S. nux-vomica extractHCT (Colon)41.2 µg/mL[7]
Antiplasmodial Activity

The fight against malaria has led to the investigation of natural products, and Strychnos alkaloids have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

AlkaloidP. falciparum StrainIC50 (µM)Reference
DihydrousambarensineChloroquine-resistant (W2)0.03[8]
StrychnopentamineChloroquine-sensitive (FCA 20)0.117[5]
IsostrychnopentamineChloroquine-sensitive (FCA 20)0.120[5]
IsostrychnopentamineChloroquine-resistant (W2)0.15[8]
Ochrolifuanine AChloroquine-sensitive0.1-0.15[3]
Ochrolifuanine AChloroquine-resistant0.1-0.5[3]
Sungucine-type alkaloids-0.08 - 10[3]
Longicaudatine-type alkaloids-0.5 - 10[3]
Matopensine-type alkaloids-0.15 - 10[3]
Antimicrobial and Antifungal Activity

Several Strychnos alkaloids and extracts have been shown to inhibit the growth of pathogenic bacteria and fungi.

Extract/FractionMicroorganismMIC (mg/mL)Reference
S. spinosa chloroform fractionAspergillus fumigatus0.08[4]
S. spinosa ethyl acetate fractionAspergillus fumigatus0.08[4]
S. spinosa n-butanol fractionCryptococcus neoformans0.04[4]
S. spinosa hexane fractionStaphylococcus aureus0.08[4]
S. spinosa chloroform fractionStaphylococcus aureus0.08[4]
S. potatorum alkaloid fractionsMycobacterium tuberculosis≤0.1[10]
Anti-inflammatory and Analgesic Activity

Traditional uses of Strychnos species for pain and inflammation are supported by modern scientific studies.

TreatmentAnalgesic/Anti-inflammatory ModelEffectReference
Modified Total Alkaloid Fraction (MTAF)Acetic acid-induced writhingSignificant analgesic activity[6]
Modified Total Alkaloid Fraction (MTAF)Hot plate testSignificant analgesic activity[6]
Modified Total Alkaloid Fraction (MTAF)Xylene-induced ear edemaSignificant anti-inflammatory activity[6]
S. nux-vomica extract (400 mg/kg)Carrageenan-induced paw edemaSignificant inhibition[7]
S. nux-vomica extract (400 mg/kg)Acetic acid-induced writhing65.04% inhibition[7]

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antiplasmodial Assay

This assay evaluates the ability of compounds to inhibit the growth of Plasmodium falciparum in vitro.

  • Parasite Culture: Culture chloroquine-sensitive or -resistant strains of P. falciparum in human red blood cells in RPMI 1640 medium supplemented with human serum.

  • Compound Addition: Add serial dilutions of the test alkaloids to the parasite culture in a 96-well plate.

  • [3H]-Hypoxanthine Incorporation: After a 24-hour incubation, add [3H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvesting and Scintillation Counting: Harvest the cells, and measure the incorporated radioactivity using a scintillation counter.

  • IC50 Determination: The IC50 value is the concentration of the alkaloid that reduces the incorporation of [3H]-hypoxanthine by 50% compared to the control.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo model is used to screen for acute anti-inflammatory activity.

  • Animal Grouping: Divide rats or mice into groups (control, standard drug, and test compound groups).

  • Compound Administration: Administer the test alkaloid or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.

  • Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Acetic Acid-Induced Writhing Test (Analgesic)

This is a chemical-induced pain model used to screen for peripheral analgesic activity.

  • Animal Grouping: Divide mice into control, standard, and test groups.

  • Compound Administration: Administer the test alkaloid or a standard analgesic (e.g., aspirin) orally or intraperitoneally.

  • Induction of Writhing: After a specific time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Calculation of Protection: The percentage of analgesic protection is calculated by comparing the number of writhes in the treated groups to the control group.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular mechanisms by which Strychnos indole alkaloids exert their biological effects is crucial for their development as therapeutic agents.

Neurological Effects of Strychnine

Strychnine is a potent convulsant that acts as a competitive antagonist of the glycine receptor (GlyR), a ligand-gated chloride ion channel primarily found in the spinal cord and brainstem.

Strychnine_Mechanism cluster_Neuron Postsynaptic Neuron GlyR Glycine Receptor (GlyR) (Chloride Channel) Chloride GlyR->Chloride Opens for influx Strychnine Strychnine Strychnine->GlyR Blocks Glycine Glycine Glycine->GlyR Binds to Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to Depolarization Depolarization (Excitation) Hyperpolarization->Depolarization Prevents

Caption: Strychnine's antagonistic action on the glycine receptor.

Glycine binding to GlyR normally leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and inhibiting neuronal firing. Strychnine competitively blocks the glycine binding site, preventing channel opening and chloride influx. This disinhibition of motor neurons leads to uncontrolled muscle contractions and convulsions[4][6][10].

Apoptotic Pathways Induced by Brucine

Brucine, another major alkaloid from S. nux-vomica, has demonstrated potent anticancer activity by inducing apoptosis in various cancer cell lines, including human hepatoma (HepG2) and colon cancer (LoVo) cells.

Brucine_Apoptosis cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade Brucine Brucine Bcl2 Bcl-2 (Anti-apoptotic) Brucine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Brucine->Bax Upregulates Mito_MP Mitochondrial Membrane Potential Disruption Bcl2->Mito_MP Inhibits Bax->Mito_MP Induces CytC Cytochrome c Release Mito_MP->CytC Leads to Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Brucine-induced apoptosis via the mitochondrial pathway.

Brucine induces apoptosis through the intrinsic mitochondrial pathway. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis[2][5][11]. Studies have also implicated the involvement of the JNK and STAT3 signaling pathways in brucine's anticancer effects[1].

Cytotoxic Mechanism of Isostrychnopentamine

Isostrychnopentamine, a bisindole alkaloid, induces apoptosis in human colon cancer cells (HCT-116) through a p53-independent pathway.

Isostrychnopentamine_Mechanism cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Induction ISP Isostrychnopentamine (ISP) p21 p21 (CDK Inhibitor) ISP->p21 Induces (p53-independent) Casp9_act Caspase-9 Activation ISP->Casp9_act Induces G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest Causes Casp3_act Caspase-3 Activation Casp9_act->Casp3_act Leads to Apoptosis_ISP Apoptosis Casp3_act->Apoptosis_ISP Executes

Caption: Isostrychnopentamine's p53-independent apoptotic pathway.

Isostrychnopentamine (ISP) induces cell cycle arrest in the G2/M phase, an effect associated with the upregulation of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner. Furthermore, ISP triggers apoptosis through the activation of caspase-9 and caspase-3, leading to DNA fragmentation and other apoptotic hallmarks. This p53-independent mechanism of action makes ISP a particularly interesting candidate for the treatment of cancers with mutated or non-functional p53[7].

Conclusion

The indole alkaloids from the genus Strychnos represent a vast and largely untapped reservoir of chemical diversity with significant therapeutic potential. Their diverse biological activities, ranging from potent cytotoxicity against cancer cells to promising antiplasmodial and analgesic effects, underscore their importance in drug discovery. This guide has provided a comprehensive overview of the current state of research, from the fundamental aspects of isolation and characterization to the detailed mechanisms of action of key alkaloids. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of the molecular targets of these fascinating natural products will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Central Nervous System Activity of Alstonine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alstonine is an indole alkaloid identified as the principal component in plant-based remedies utilized in Nigerian traditional medicine for treating mental illnesses.[1][2][3] Extensive research has revealed its potential as an atypical antipsychotic agent, exhibiting a pharmacological profile distinct from many existing medications.[2][3] This technical guide provides a comprehensive overview of the central nervous system activity of alstonine, focusing on its antipsychotic and anxiolytic properties, with detailed experimental data, protocols, and pathway visualizations.

Pharmacological Profile

Alstonine demonstrates a clear antipsychotic and anxiolytic profile in various rodent models.[1][4] Its effects are comparable to atypical antipsychotics like clozapine, but it appears to operate through a unique mechanism of action that is not yet fully elucidated.[1][2][3] A significant feature of alstonine is its apparent lack of direct interaction with dopamine D1 or D2 receptors, a common target for many antipsychotic drugs.[1][5] Furthermore, unlike some atypical antipsychotics, alstonine does not seem to possess pro-convulsant properties.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on alstonine's CNS activity.

Table 1: In Vivo Antipsychotic and Anxiolytic Activity of Alstonine in Mice

Experimental ModelSpeciesRoute of AdministrationDose Range (mg/kg)Observed EffectCitation
Amphetamine-Induced LethalityMouseIntraperitoneal (i.p.)0.5 - 2.0Prevention of lethality[1]
MK-801-Induced HyperlocomotionMouseIntraperitoneal (i.p.)0.1, 0.5, 1.0Prevention of hyperlocomotion[1]
Apomorphine-Induced StereotypyMouseIntraperitoneal (i.p.)Not specifiedReduction of stereotypy[1]
Hole-Board Test (Anxiolytic)MouseIntraperitoneal (i.p.)0.5, 1.0Increase in head-dips[1]
Light/Dark Box Test (Anxiolytic)MouseIntraperitoneal (i.p.)1.0Increased time in the light zone[1]
Haloperidol-Induced CatalepsyMouseIntraperitoneal (i.p.)Not specifiedReversal of catalepsy[1]

Table 2: Neurochemical Effects of Alstonine in Mouse Brain

Brain RegionNeurotransmitter/MetaboliteDose (mg/kg, i.p.)Percentage ChangeCitation
Frontal CortexDopamine (DA)1.0Decreased[7]
Frontal CortexDOPAC1.0Increased[7]
Frontal CortexSerotonin (5-HT)1.0Increased[7]
Frontal Cortex5-HIAA1.0Increased[7]
StriatumDOPAC1.0Increased[7]
Striatum5-HIAA1.0Increased[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Behavioral Assays in Mice
  • Animals: Male CF1 albino mice (40-45 g) were used in the studies.[8]

  • Drug Administration: Alstonine was diluted in water and administered intraperitoneally (i.p.) in a volume of 0.1 mL/10 g of body weight, typically 30 minutes before the behavioral test.[1][3]

  • MK-801-Induced Hyperlocomotion:

    • Objective: To assess the antipsychotic potential by measuring the reversal of hyperlocomotion induced by the NMDA receptor antagonist MK-801.[1]

    • Procedure: Mice were treated with alstonine (0.1, 0.5, and 1.0 mg/kg, i.p.) or vehicle. After a set pre-treatment time, they received an injection of MK-801. Locomotor activity was then recorded, typically in an open-field arena, by counting the number of squares crossed.[1][3]

  • Hole-Board Test:

    • Objective: To evaluate anxiolytic-like activity.

    • Apparatus: A board with evenly spaced holes into which the animal can dip its head.

    • Procedure: Mice were administered alstonine (0.5 and 1.0 mg/kg, i.p.), diazepam (as a positive control), or vehicle. After 30 minutes, they were placed in the center of the hole-board, and the number of head-dips was recorded over a specific period. An increase in head-dips is indicative of anxiolytic activity.[1][3]

  • Receptor Antagonist Interaction Studies:

    • Objective: To investigate the involvement of specific neurotransmitter receptors in alstonine's effects.

    • Procedure: In the hole-board test, groups of mice were pre-treated with specific receptor antagonists before the administration of alstonine. The antagonists used included ritanserin (a 5-HT2A/C antagonist), SCH23390 (a D1 antagonist), MK-801 (an NMDA antagonist), and picrotoxin (a GABAA antagonist). The prevention of alstonine's effects by a specific antagonist suggests the involvement of that receptor system.[1]

Neurochemical Analysis
  • Brain Amine and Metabolite Quantification (HPLC-ED):

    • Objective: To measure the levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) in specific brain regions.

    • Procedure:

      • Mice were treated with alstonine (1.0 mg/kg, i.p.) or saline and sacrificed by decapitation 30 minutes later.[7]

      • Brains were rapidly dissected on dry ice, and the frontal cortex and striatum were isolated and stored in liquid nitrogen.[7]

      • Tissues were homogenized in 0.1 M perchloric acid.[7]

      • The homogenates were centrifuged, and the supernatant was analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the levels of monoamines and their metabolites.[4][7]

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of Alstonine

The current evidence suggests that alstonine's antipsychotic effects are not mediated by direct D2 receptor blockade. Instead, it appears to indirectly modulate dopaminergic and serotonergic systems, potentially through interactions with 5-HT2A/C receptors and by affecting dopamine uptake.[1][5][8]

Alstonine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Alstonine Alstonine S_Receptor 5-HT2A/C Receptor Alstonine->S_Receptor Antagonism? DA_Uptake Dopamine Uptake Transporter Alstonine->DA_Uptake Increases Uptake DA_Vesicle Dopamine (Vesicular) S_Receptor->DA_Vesicle Modulates Release D2_Receptor D2 Receptor DA_Vesicle->D2_Receptor Dopamine Signal Postsynaptic Signaling D2_Receptor->Signal Activates

Caption: Proposed indirect mechanism of alstonine's antipsychotic action.

Experimental Workflow for Antagonist Interaction Study

The following diagram illustrates the logical flow of an experiment designed to identify the receptor systems involved in alstonine's anxiolytic-like effects using the hole-board test.

Experimental_Workflow cluster_groups Animal Groups (Mice) cluster_treatment Treatment Protocol cluster_test Behavioral Testing cluster_analysis Data Analysis arrow arrow G1 Group 1: Vehicle + Vehicle Pretreat Pre-treatment (Vehicle or Antagonist) G1->Pretreat G2 Group 2: Vehicle + Alstonine G2->Pretreat G3 Group 3: Antagonist + Alstonine G3->Pretreat Treat Treatment (Vehicle or Alstonine) Pretreat->Treat 30 min HoleBoard Hole-Board Test (Measure Head-Dips) Treat->HoleBoard 30 min Compare Compare Head-Dips between Groups HoleBoard->Compare Conclusion Draw Conclusion on Receptor Involvement Compare->Conclusion

Caption: Workflow for receptor antagonist interaction experiments.

Conclusion

Alstonine presents a compelling profile as a potential novel antipsychotic agent.[1][4] Its mechanism of action, which appears to diverge from direct D2 receptor antagonism, suggests it could offer an alternative therapeutic strategy, potentially with a different side-effect profile.[5][9] The alkaloid's ability to modulate both serotonergic and dopaminergic systems, coupled with its anxiolytic effects, aligns with the therapeutic goals for treating complex psychiatric disorders like schizophrenia.[1][7] Further research is warranted to fully elucidate its molecular targets and to translate these promising preclinical findings into clinical applications.

References

Ethnobotanical Investigation of Echitoveniline-Containing Flora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical analysis, and pharmacological potential of plants containing the indole alkaloid Echitoveniline and related compounds. Primarily found within the Apocynaceae family, notably in genera such as Alstonia and Rauvolfia, these plants have a rich history in traditional medicine across Asia and Africa. This document synthesizes available quantitative data, details relevant experimental protocols for phytochemical analysis and bioassays, and visualizes key molecular pathways to support further research and drug discovery initiatives. While specific quantitative data for this compound remains limited in current literature, this guide leverages data from more extensively studied analogous alkaloids from the same plant sources to provide a robust framework for investigation.

Introduction: this compound and its Botanical Sources

This compound is a monoterpenoid indole alkaloid, a class of compounds renowned for their complex structures and significant pharmacological activities. This alkaloid has been identified in various species of the Apocynaceae family, a family rich in bioactive phytochemicals. The primary botanical sources investigated in the context of this compound and related alkaloids are Alstonia scholaris (commonly known as the Devil's Tree) and Rauvolfia serpentina (Indian Snakeroot). These plants have been cornerstones of traditional medicine for centuries, utilized for a wide array of therapeutic purposes.

Ethnobotanical Uses

The traditional medicinal applications of Alstonia scholaris and Rauvolfia serpentina are extensive and varied, reflecting a deep-seated indigenous knowledge of their therapeutic properties.

Alstonia scholaris has been traditionally used in Southeast Asia, India, and China to treat a multitude of ailments.[1] Its bark, leaves, and roots are the primary parts used.[1] Common applications include the treatment of:

  • Fever, Malaria, and Dysentery [1]

  • Asthma and other respiratory disorders [1]

  • Gastrointestinal issues, including diarrhea and indigestion [1]

  • Skin conditions and snakebites [1]

  • Cognitive enhancement and neuroprotection [1]

In Coastal Karnataka, India, a decoction of the stem bark is consumed annually in a health-related ritual, believed to ward off ailments.[2][3]

Rauvolfia serpentina holds a significant place in Indian and Southeast Asian traditional medicine.[4][5] It is most renowned for its use in treating:

  • Hypertension and high blood pressure [4][5]

  • Mental health conditions such as anxiety, schizophrenia, and insomnia [4][5]

  • Snakebites, insect bites, and scorpion stings [4]

  • A wide range of other conditions including gastrointestinal diseases, fever, malaria, asthma, and skin diseases [4][5]

Quantitative Phytochemical and Ethnobotanical Data

While direct quantitative analysis of this compound is not widely available in the literature, studies on the concentration of other major alkaloids in these plants provide valuable insights. Ethnobotanical indices such as the Informant Consensus Factor (ICF) and Use Value (UV) help to quantify the importance of these plants in traditional medicine.

Phytochemical Quantification

The following tables summarize the quantitative data available for major alkaloids in Alstonia scholaris and Rauvolfia serpentina.

Plant SpeciesPlant PartPhytochemicalConcentration/AmountReference
Alstonia scholarisLeaf (Methanolic Extract)Total Alkaloids15.52 mg/g (crude), 13.6 mg/g (purified)
Alstonia scholarisLeaf (Methanolic Extract)Total Flavonoids7.81 mg/g (crude), 2.34 mg/g (purified)
Alstonia scholarisLeaf (Methanolic Extract)Total Tannins3.96 mg/g (crude), 2.01 mg/g (purified)
Alstonia scholarisLeaf (Methanolic Extract)Total Phenols2.31 mg/g (crude), 0.82 mg/g (purified)
Rauvolfia serpentinaRootReserpine0.456 %w/w of extract
Rauvolfia serpentinaStemReserpine0.191 %w/w of extract
Rauvolfia serpentinaLeafReserpine0.062 %w/w of extract
Rauvolfia serpentinaStem (Hydroalcoholic Extract)Total Alkaloids2.364 mg/100mg
Rauvolfia serpentinaStem (Hydroalcoholic Extract)Total Flavonoids1.086 mg/100mg

Table 1: Quantitative Phytochemical Analysis of Alstonia scholaris and Rauvolfia serpentina

Ethnobotanical Indices

The Informant Consensus Factor (ICF) is used to determine the homogeneity of informant knowledge about the use of certain plants for specific ailments. A higher ICF value (closer to 1) indicates a high level of agreement among informants. The Use Value (UV) indicates the relative importance of a plant species based on its reported uses.

Plant SpeciesAilment CategoryInformant Consensus Factor (ICF)Use Value (UV)Reference
Alstonia scholarisGastrointestinal Disorders0.69Not Specified[6]
Rauvolfia serpentinaGeneral Medicinal UsesNot SpecifiedHigh (Implied by extensive use)[7]
General Ethnobotanical Study (Cavite, Philippines)Diseases of the Eye and Adnexa1.00Not Applicable[8]
General Ethnobotanical Study (Cavite, Philippines)Diseases of the Respiratory System0.25Not Applicable[8]

Table 2: Ethnobotanical Indices for Target Plants and Representative Studies

Experimental Protocols

This section details the methodologies for the extraction and quantification of indole alkaloids, as well as for assessing their anti-inflammatory and antimicrobial properties.

Protocol for Extraction and Isolation of Indole Alkaloids

This protocol is a representative method for the extraction and isolation of indole alkaloids from the bark of Alstonia scholaris.

  • Preparation of Plant Material: The bark of Alstonia scholaris is collected, washed, shade-dried, and coarsely powdered.

  • Solvent Extraction: The powdered bark is extracted with 95% ethanol at room temperature. The solvent is then evaporated under vacuum to yield a crude ethanolic extract.

  • Liquid-Liquid Partitioning: The ethanolic extract is suspended in distilled water and sequentially extracted with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

  • Acid-Base Extraction for Alkaloid Enrichment: The chloroform fraction, which is rich in alkaloids, is mixed with 3% HCl and ethanol. The aqueous layer is collected, and the pH is adjusted to 10 with NaOH. This aqueous layer is then re-extracted with chloroform to obtain a crude alkaloidal fraction.

  • Chromatographic Separation: The crude alkaloidal fraction is subjected to column chromatography over silica gel, eluting with a chloroform:methanol gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the alkaloids of interest are pooled and subjected to further purification using preparative High-Performance Thin Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).

Protocol for HPLC Quantification of Indole Alkaloids

This protocol outlines a general method for the quantitative analysis of indole alkaloids using HPLC.

  • Preparation of Standard Solutions: Stock solutions of reference standards (e.g., reserpine, ajmaline) are prepared in methanol at a known concentration (e.g., 0.2 mg/mL).

  • Preparation of Sample Solutions: A known weight of the dried plant extract is dissolved in methanol, filtered, and diluted to a suitable concentration for HPLC analysis.

  • HPLC System and Conditions:

    • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the alkaloids of interest (e.g., 280 nm for indole alkaloids).

    • Injection Volume: 20 µL.

  • Calibration and Quantification: A calibration curve is generated by injecting a series of standard solutions of known concentrations. The concentration of the alkaloids in the plant extract is determined by comparing the peak area of the sample with the calibration curve.

Protocol for In Vitro Anti-Inflammatory Activity (Protein Denaturation Assay)

This assay assesses the ability of a plant extract to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation: A reaction mixture is prepared consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the plant extract at varying concentrations.

  • Control Preparation: A control solution is prepared using 2 mL of distilled water instead of the plant extract.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol for Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of plant extracts against various microorganisms.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared and spread evenly onto the surface of a sterile agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are cut into the agar plate using a sterile cork borer.

  • Sample Application: A known concentration of the plant extract is introduced into each well. A solvent control and a standard antibiotic are also used as negative and positive controls, respectively.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Signaling Pathways and Mechanisms of Action

While the specific signaling pathway for this compound is not yet elucidated, the mechanisms of action of other prominent alkaloids from Alstonia and Rauvolfia provide a strong basis for understanding its potential biological effects.

Reserpine: VMAT Inhibition

Reserpine, a key alkaloid in Rauvolfia serpentina, exerts its antihypertensive and antipsychotic effects by irreversibly blocking the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is responsible for loading monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release. By inhibiting VMAT2, reserpine leads to the depletion of these neurotransmitters in the synapse, resulting in a decrease in sympathetic tone and a reduction in blood pressure.

reserpine_pathway Reserpine Reserpine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Reserpine->VMAT2 Inhibits SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Transports Depletion Depletion of Monoamines in Synaptic Vesicles VMAT2->Depletion Monoamines Dopamine, Norepinephrine, Serotonin Monoamines->VMAT2 Substrate Response Decreased Sympathetic Tone (Antihypertensive Effect) Depletion->Response

Caption: Mechanism of action of Reserpine via VMAT2 inhibition.

Ajmaline: Ion Channel Modulation

Ajmaline, another alkaloid from Rauvolfia serpentina, is a Class Ia antiarrhythmic agent.[5] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[4][5] This action prolongs the action potential duration and reduces the excitability of cardiac tissue, thereby suppressing arrhythmias. Ajmaline has also been shown to inhibit potassium and calcium channels, contributing to its complex electrophysiological effects.[1][2]

ajmaline_pathway cluster_membrane Cardiomyocyte Membrane Nav1_5 Voltage-gated Sodium Channel (Nav1.5) ActionPotential Prolonged Action Potential Nav1_5->ActionPotential K_channel Potassium Channel Ca_channel Calcium Channel Ajmaline Ajmaline Ajmaline->Nav1_5 Blocks Ajmaline->K_channel Inhibits Ajmaline->Ca_channel Inhibits Response Antiarrhythmic Effect ActionPotential->Response

Caption: Mechanism of action of Ajmaline on cardiac ion channels.

Echitamine: Induction of Apoptosis

Echitamine, a major alkaloid from Alstonia scholaris, has demonstrated potent anti-tumor activity. Its mechanism is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. This process is characterized by DNA fragmentation and the activation of cellular pathways that lead to cell death, making Echitamine a compound of interest for cancer research.

echitamine_pathway Echitamine Echitamine CancerCell Cancer Cell Echitamine->CancerCell DNA_Fragmentation DNA Fragmentation CancerCell->DNA_Fragmentation Induces Apoptosis Apoptosis (Programmed Cell Death) DNA_Fragmentation->Apoptosis Response Anti-tumor Effect Apoptosis->Response

Caption: Proposed mechanism of anti-tumor activity of Echitamine.

Conclusion and Future Directions

The ethnobotanical history of plants containing this compound and related alkaloids, such as Alstonia scholaris and Rauvolfia serpentina, provides a rich foundation for modern pharmacological research. While quantitative data on this compound itself is sparse, the well-documented activities and mechanisms of co-occurring alkaloids like reserpine, ajmaline, and echitamine highlight the therapeutic potential of this class of compounds. The protocols and pathways detailed in this guide offer a framework for researchers to systematically investigate these plants and their bioactive constituents. Future research should prioritize the isolation and quantification of this compound, elucidation of its specific molecular targets and signaling pathways, and further validation of its ethnobotanical claims through rigorous preclinical and clinical studies.

References

Echitovenine: A Monoterpenoid Indole Alkaloid in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis, Potential Defensive Role, and Analysis of Echitovenine

Abstract

Echitovenine is a monoterpenoid indole alkaloid (MIA) found in the roots of medicinal plants such as Catharanthus roseus and Vinca minor. As a member of the vast family of plant alkaloids, it is postulated to play a role in the complex defense mechanisms of these plants against herbivores and pathogens. This technical guide provides a comprehensive overview of the current knowledge on echitovenine, with a focus on its biosynthesis, potential role in plant defense, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals working with plant-derived secondary metabolites.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and pathogenic microorganisms. Among the most diverse and biologically active of these chemical defenses are the alkaloids. Monoterpenoid indole alkaloids (MIAs), a large and structurally complex group of alkaloids, are particularly prominent in plants of the Apocynaceae family, such as Catharanthus roseus and Vinca minor. These compounds are not only crucial for the survival of the plant but also possess significant pharmacological properties.

Echitovenine is an aspidosperma-type MIA that is primarily biosynthesized in the roots of C. roseus. While the general role of MIAs in plant defense is well-established, the specific functions of many individual alkaloids, including echitovenine, remain an active area of research. This guide aims to synthesize the available information on echitovenine, providing a detailed look at its biochemical synthesis and offering insights into its presumed role in plant defense, supported by data on related compounds and general plant defense principles.

Biosynthesis of Echitovenine

The biosynthesis of echitovenine is a branch of the complex MIA pathway, originating from the precursors tryptamine and secologanin. The pathway leading to echitovenine has been elucidated and involves a stereospecific route from (+)-vincadifformine.[1] This is a distinct pathway that runs parallel to the biosynthesis of other aspidosperma alkaloids like hörhammericine, which is derived from (-)-tabersonine.[1]

The key enzymatic steps in the biosynthesis of (+)-echitovenine from (+)-vincadifformine are:

  • Hydroxylation: The enzyme (+)-vincadifformine 19-hydroxylase (V19H), a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of (+)-vincadifformine at the C19 position to produce (+)-minovincinine.[1]

  • Acetylation: The final step is the acetylation of the hydroxyl group of (+)-minovincinine by the enzyme minovincinine-O-acetyltransferase (MAT) to yield (+)-echitovenine.[1]

Echitovenine_Biosynthesis

Role in Plant Defense Mechanisms

While direct experimental evidence for the specific role of echitovenine in plant defense is currently limited, the broader class of monoterpenoid indole alkaloids, to which it belongs, is widely recognized for its defensive functions.[2] Alkaloids can act as potent toxins or feeding deterrents to a wide range of herbivores, from insects to mammals.[2] They can also exhibit antimicrobial properties, protecting the plant from pathogenic fungi and bacteria.[2]

The accumulation of echitovenine in the roots of C. roseus suggests a role in defending this vital organ from soil-borne pests and pathogens. The general defensive mechanisms of alkaloids include:

  • Neurotoxicity: Many alkaloids interfere with the nervous systems of insects and other animals.

  • Enzyme Inhibition: They can inhibit the activity of key metabolic enzymes in herbivores.

  • Disruption of Cellular Processes: Some alkaloids can interfere with fundamental cellular processes such as DNA replication and protein synthesis.

Given that C. roseus and V. minor produce a complex mixture of alkaloids, it is likely that echitovenine acts in concert with other defensive compounds, creating a synergistic effect that provides broad-spectrum protection. Further research is needed to elucidate the specific biological activities of echitovenine and to determine its efficacy against various plant antagonists.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically detailing the defensive properties of echitovenine, such as its IC50 values against specific herbivores or pathogens. Research in this area would be highly valuable for understanding its ecological significance and potential applications.

Experimental Protocols

Extraction and Isolation of Echitovenine from Catharanthus roseus Roots

This protocol is a generalized procedure for the extraction and isolation of alkaloids from C. roseus roots, which can be adapted for the specific targeting of echitovenine.

Materials:

  • Dried and powdered roots of Catharanthus roseus

  • Methanol

  • Hydrochloric acid (HCl), 2M

  • Ammonia solution (NH₄OH), 25%

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm and 366 nm)

  • Standard of echitovenine (if available) for comparison

Procedure:

  • Extraction:

    • Macerate 100 g of powdered root material in 500 mL of methanol for 72 hours at room temperature with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Acidify the crude extract with 2M HCl to a pH of 2.

    • Partition the acidified extract with dichloromethane (3 x 200 mL) to remove non-alkaloidal compounds. Discard the organic phase.

    • Basify the aqueous phase with 25% ammonia solution to a pH of 9-10.

    • Extract the liberated alkaloids with dichloromethane (3 x 200 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor by TLC, visualizing spots under UV light.

    • Pool fractions containing compounds with similar Rf values to that of an echitovenine standard (if available) or based on literature values.

    • Further purify the pooled fractions using preparative TLC or HPLC to obtain pure echitovenine.

Extraction_Workflow Start Powdered C. roseus Roots Extraction Methanol Maceration Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Acidification Acidification (pH 2) Filtration->Acidification Partition1 DCM Partition (Remove Non-alkaloids) Acidification->Partition1 Basification Basification (pH 9-10) Partition1->Basification Partition2 DCM Partition (Extract Alkaloids) Basification->Partition2 Drying Drying & Evaporation Partition2->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Purification Further Purification (Prep-TLC/HPLC) Chromatography->Purification End Pure Echitovenine Purification->End

Enzymatic Assay for (+)-Vincadifformine 19-Hydroxylase (V19H)

This is a representative protocol for assaying the activity of a cytochrome P450 monooxygenase like V19H.

Materials:

  • Microsomal fraction containing recombinant V19H

  • (+)-Vincadifformine (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and the microsomal preparation containing V19H.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding (+)-vincadifformine to a final concentration of 50 µM.

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

  • Product Extraction and Analysis:

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Transfer the organic (ethyl acetate) phase to a new tube and evaporate to dryness.

    • Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

    • Analyze the sample by HPLC to quantify the formation of (+)-minovincinine, the product of the reaction.

Enzymatic Assay for Minovincinine-O-Acetyltransferase (MAT)

This protocol outlines a method for assaying the activity of an acetyltransferase like MAT.

Materials:

  • Purified or partially purified MAT enzyme

  • (+)-Minovincinine (substrate)

  • Acetyl-Coenzyme A (acetyl-CoA)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Ethyl acetate

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 1 mM DTT, and the MAT enzyme preparation.

  • Enzyme Reaction:

    • Add (+)-minovincinine to a final concentration of 100 µM and acetyl-CoA to a final concentration of 200 µM.

    • Incubate the reaction at 37°C for 30 minutes.

    • Terminate the reaction by adding an equal volume of ethyl acetate.

  • Product Extraction and Analysis:

    • Extract the product, (+)-echitovenine, with ethyl acetate.

    • Evaporate the organic phase and re-dissolve the residue in methanol.

    • Quantify the formation of (+)-echitovenine using HPLC.

Enzyme_Assay_Logic cluster_v19h V19H Assay cluster_mat MAT Assay V19H_Start Combine V19H, Buffer, NADPH V19H_AddSubstrate Add (+)-Vincadifformine V19H_Incubate Incubate at 30°C V19H_Stop Stop with Ethyl Acetate V19H_Analyze Analyze for (+)-Minovincinine via HPLC MAT_Start Combine MAT, Buffer, DTT MAT_AddSubstrates Add (+)-Minovincinine & Acetyl-CoA MAT_Incubate Incubate at 37°C MAT_Stop Stop with Ethyl Acetate MAT_Analyze Analyze for (+)-Echitovenine via HPLC

Conclusion and Future Directions

Echitovenine is a fascinating example of the chemical diversity found within the monoterpenoid indole alkaloids. While its biosynthetic pathway is now understood, its precise role in the defensive strategies of Catharanthus roseus and Vinca minor remains to be fully elucidated. Future research should focus on:

  • Bioassays: Conducting targeted bioassays to determine the insecticidal, antimicrobial, and phytotoxic activities of purified echitovenine.

  • Quantitative Analysis: Developing and applying sensitive analytical methods, such as UPLC-MS, to quantify echitovenine levels in different plant tissues and under various stress conditions.

  • Mechanism of Action: Investigating the molecular mechanisms by which echitovenine exerts its biological effects on target organisms.

  • Synergistic Effects: Studying the potential synergistic or antagonistic interactions between echitovenine and other co-occurring alkaloids in the plant.

A deeper understanding of echitovenine and its role in plant defense will not only provide valuable insights into the chemical ecology of medicinal plants but may also open up new avenues for the development of novel pharmaceuticals and environmentally friendly crop protection agents.

References

Structural Analogs of Echitoveniline From Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Echitoveniline, an akuammicine-type monoterpenoid indole alkaloid primarily isolated from Alstonia scholaris, represents a significant scaffold in natural product chemistry and drug discovery. Its complex architecture and notable biological activities have spurred interest in identifying and characterizing its structural analogs from natural sources. This technical guide provides an in-depth overview of these analogs, presenting key quantitative data, outlining generalized experimental procedures for their isolation, and visualizing structural relationships and isolation workflows.

Core Structural Analogs and Their Biological Activities

The primary natural source for this compound and its analogs is the plant Alstonia scholaris, commonly known as the devil tree, which belongs to the Apocynaceae family.[1][2] This plant is a rich reservoir of diverse indole alkaloids, many of which share the core akuammicine skeleton with this compound but feature variations in substitution patterns and oxidation states. These structural modifications can significantly influence their biological profiles.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its naturally occurring structural analogs.

Table 1: Selected Structural Analogs of this compound from Alstonia scholaris

Compound NameStructural Variation from this compoundNatural SourceReference
AkuammicineLacks the C10-methoxy and C12-hydroxy groupsAlstonia scholaris[3]
VincorinePositional isomer, often studied in synthesisAlstonia scholaris
19,20-Dihydrothis compoundReduction of the C19-C20 double bondAlstonia scholaris
N(b)-Demethyl-echitovenilineLacks the N(b)-methyl groupAlstonia scholaris
Akuammicine N-oxideOxidation at the N(b) position of AkuammicineAlstonia scholaris trunk bark[4]

Table 2: Comparative Biological Activity Data of Akuammicine-Type Alkaloids

CompoundTarget/AssayActivity TypeReported ValueReference
AkuammicineKappa-Opioid Receptor (KOR)Binding Affinity (Ki)89 nM[3]
AkuammicineKappa-Opioid Receptor (KOR)Functional Potency (EC50)240 nM[3]
Pseudo-akuammigineMu-Opioid Receptor (µOR)Functional Potency (IC50)Micromolar range[3]
19,20E-AkuammidineMycobacterium tuberculosis H37RvAntituberculosis (MIC)4 µg/mL[5]
Echitamidine-N-oxide-19-o-β-D-glucopyranosideNeoplastic Cell LinesCytotoxicity (MTT Assay)Active[6]
Various Akuammicine AlkaloidsPhenylephrine-induced contractionVasorelaxant Activity (EC50)< 10 µM[1]

Experimental Protocols: Isolation and Characterization

The isolation of this compound analogs from natural sources follows a well-established workflow for alkaloid extraction and purification. The following is a generalized methodology synthesized from standard practices reported in the literature.

Generalized Protocol for Isolation
  • Plant Material Preparation:

    • Collect the desired plant parts (e.g., trunk bark, leaves, or roots) of Alstonia scholaris.

    • Shade dry the material at room temperature to prevent the degradation of thermolabile compounds.

    • Pulverize the dried material into a coarse powder to increase the surface area for extraction.

  • Extraction:

    • Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a polar solvent, typically methanol or 95% ethanol, at room temperature.

    • Concentrate the resulting crude extract in vacuo using a rotary evaporator at a temperature below 40°C to yield a thick, viscous residue.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Suspend the crude ethanolic extract in distilled water and acidify with a dilute acid (e.g., 3% HCl) to a pH of ~2. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

    • Wash the acidic aqueous solution with a nonpolar solvent like hexane or chloroform to remove neutral and acidic lipophilic compounds.

    • Basify the remaining aqueous layer by adding a base (e.g., NaOH or NH4OH) to adjust the pH to ~10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

    • Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent, such as chloroform or dichloromethane, to transfer the free alkaloids into the organic phase.

    • Collect and concentrate the organic layers to yield a crude alkaloidal fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloidal fraction to column chromatography over a stationary phase like silica gel.

    • Elute the column with a gradient solvent system, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a chloroform:methanol gradient).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.

    • Pool similar fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column, to isolate the pure alkaloid analogs.

  • Structure Elucidation:

    • Identify the structure of the isolated pure compounds using a combination of modern spectroscopic techniques, including:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

      • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To establish the complete chemical structure and stereochemistry of the molecule.

Visualizations: Structural Relationships and Workflows

Structural Relationships of this compound Analogs

The following diagram illustrates the structural modifications of key analogs relative to the core akuammicine scaffold.

Structural_Relationships core Akuammicine Core This compound This compound core->this compound + OMe at C10 + OH at C12 akuammicine Akuammicine core->akuammicine Base Structure vincorine Vincorine core->vincorine Isomeric Rearrangement dihydro 19,20-Dihydro- This compound This compound->dihydro Reduction of C19=C20 bond demethyl N(b)-Demethyl- This compound This compound->demethyl Removal of N(b)-methyl group Isolation_Workflow A Plant Material (e.g., Alstonia scholaris bark) B Drying and Pulverization A->B C Solvent Extraction (Methanol / Ethanol) B->C D Acid-Base Partitioning (Enrichment of Alkaloids) C->D E Column Chromatography (e.g., Silica Gel) D->E F Preparative HPLC (Purification) E->F G Pure Structural Analog F->G H Structure Elucidation (NMR, MS, etc.) G->H

References

Methodological & Application

Application Note & Protocol: Extraction of Echitoveniline from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echitoveniline is a monoterpenoid indole alkaloid found in plants of the genus Alstonia, notably in the fruits and leaves of Alstonia venenata R.Br.[1][2]. This class of compounds is of significant interest to the pharmaceutical industry due to their diverse biological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, based on established methods for the extraction of indole alkaloids from Alstonia species.

Experimental Protocols

The extraction of this compound is a multi-step process that involves initial solvent extraction, an acid-base liquid-liquid extraction to isolate the alkaloid fraction, followed by chromatographic purification.

1. Plant Material Preparation

  • Collection: Collect fresh fruits or leaves of Alstonia venenata.

  • Authentication: The plant material should be authenticated by a qualified botanist.

  • Drying: Shade dry the plant material at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

2. Initial Solvent Extraction

The initial extraction aims to remove the majority of phytochemicals from the plant matrix.

  • Maceration:

    • Soak the powdered plant material in 95% ethanol at room temperature for several days with occasional stirring[3][4].

    • Decant the ethanol extract.

    • Repeat the process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Soxhlet Extraction (Alternative Method):

    • Place the powdered plant material in a thimble and extract with 85% ethanol using a Soxhlet apparatus[1].

    • Continue the extraction until the solvent running through the siphon is colorless.

    • Concentrate the extract using a rotary evaporator.

3. Acid-Base Liquid-Liquid Extraction for Alkaloid Fractionation

This step selectively separates the basic alkaloids from other neutral and acidic compounds.

  • Suspend the concentrated ethanolic extract in a 3% (w/v) tartaric acid or 3% HCl solution[1][3].

  • Filter the acidic solution to remove non-alkaloidal precipitates.

  • Wash the filtrate with a non-polar solvent like hexane to remove fats and waxes.

  • Basify the acidic aqueous solution to a pH of 9-10 by the slow addition of a base, such as concentrated ammonia or sodium hydroxide, with constant stirring and cooling in an ice bath[1][3].

  • Extract the liberated alkaloids exhaustively with a chlorinated solvent such as chloroform or dichloromethane. Perform the extraction multiple times (at least three) to ensure complete recovery of the alkaloids.

  • Combine the organic layers and wash with distilled water to remove any remaining base.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkaloidal extract.

4. Chromatographic Purification of this compound

The crude alkaloid extract is a complex mixture of different alkaloids. Chromatographic techniques are employed for the isolation of the target compound, this compound.

  • Column Chromatography:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.

    • Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol[1][3].

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • Spot the collected fractions onto pre-coated silica gel TLC plates.

    • Develop the plates in a suitable solvent system. A potential system for indole alkaloids is ethyl acetate:benzene (1:1)[1].

    • Visualize the separated spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.

    • Combine the fractions that show a spot corresponding to this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional):

    • For final purification, the enriched fractions from column chromatography can be subjected to preparative HPLC.

    • A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid like formic acid to improve peak shape[1].

    • Monitor the elution using a UV detector at a wavelength suitable for indole alkaloids (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

5. Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic techniques such as:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Data Presentation

ParameterMacerationSoxhlet Extraction
Solvent 95% Ethanol85% Ethanol
Temperature Room TemperatureBoiling point of solvent
Extraction Time Several daysSeveral hours
Apparatus Glass containerSoxhlet extractor
Heat Sensitivity Suitable for thermolabile compoundsMay degrade thermolabile compounds

Visualizations

Experimental Workflow for this compound Extraction

Echitoveniline_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Initial Extraction cluster_fractionation Alkaloid Fractionation cluster_purification Purification p1 Collection of Alstonia venenata fruits/leaves p2 Drying p1->p2 p3 Grinding p2->p3 e1 Solvent Extraction (Ethanol) p3->e1 e2 Concentration (Rotary Evaporator) e1->e2 f1 Acid-Base Liquid-Liquid Extraction e2->f1 f2 Crude Alkaloid Extract f1->f2 pu1 Column Chromatography (Silica Gel) f2->pu1 pu2 TLC Monitoring pu1->pu2 pu3 Pure this compound pu2->pu3

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Placeholder for a relevant biological pathway of this compound)

Note: The specific signaling pathway modulated by this compound requires further experimental elucidation. The following is a generic placeholder diagram.

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Application Note: Purification of Echitoveniline from Alstonia venenata using Preparative High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Echitoveniline is a significant indole alkaloid predominantly found in the fruits and leaves of Alstonia venenata, a plant from the Apocynaceae family.[1] This plant is a rich reservoir of various bioactive alkaloids, which have been traditionally used in medicine for treating ailments like fever, epilepsy, and snakebites.[1][2] Given the therapeutic potential of indole alkaloids, obtaining high-purity this compound is crucial for pharmacological studies and further drug development. This application note details a robust and scalable method for the purification of this compound from a crude extract of Alstonia venenata fruits using preparative High-Performance Liquid Chromatography (HPLC).

Preparative HPLC is a powerful technique for isolating and purifying specific compounds from complex mixtures in sufficient quantities for further analysis and application.[3][4] The method described herein provides a systematic workflow from initial extraction to final purification, yielding this compound with high purity and recovery.

Experimental Workflow

The overall process for the purification of this compound is depicted in the following workflow diagram.

Echitoveniline_Purification_Workflow Start Start: Collection of Alstonia venenata fruits Extraction Step 1: Extraction of Crude Alkaloids Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Analytical_HPLC Step 2: Analytical HPLC Method Development Crude_Extract->Analytical_HPLC Method Optimization Prep_HPLC Step 3: Preparative HPLC Purification Crude_Extract->Prep_HPLC Purification Analytical_HPLC->Prep_HPLC Scale-up Fraction_Collection Step 4: Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Step 5: Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pure_this compound High-Purity this compound (>98%) Purity_Analysis->Pure_this compound Pooled Fractions End End Pure_this compound->End

Figure 1: Experimental workflow for the purification of this compound.

Experimental Protocols

Step 1: Extraction of Crude Alkaloids from Alstonia venenata Fruits
  • Plant Material Preparation: Air-dry the fruits of Alstonia venenata in the shade for 7-10 days. Once completely dry, grind the fruits into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate 500 g of the powdered fruit material in 2.5 L of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction of the alkaloids.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a dark, viscous crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude methanolic extract in 500 mL of 5% hydrochloric acid (HCl).

    • Wash the acidic solution with 3 x 250 mL of dichloromethane to remove non-alkaloidal compounds.

    • Adjust the pH of the aqueous layer to 10 with a 25% ammonium hydroxide solution.

    • Extract the liberated alkaloids with 4 x 250 mL of dichloromethane.

    • Combine the dichloromethane fractions, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness to yield the crude alkaloid extract.

Step 2: Analytical HPLC Method Development

Before scaling up to preparative HPLC, an analytical method was developed to optimize the separation of this compound from other components in the crude alkaloid extract.

Parameter Condition
Instrument Agilent 1260 Infinity II LC System
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 20-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 25°C
Sample Concentration 1 mg/mL in methanol

Table 1: Analytical HPLC Conditions.

Step 3: Preparative HPLC Purification

The analytical method was scaled up for the purification of this compound. The goal of preparative HPLC is to maximize throughput while maintaining adequate resolution for purification.[5]

Parameter Condition
Instrument Agilent 1290 Infinity II Preparative LC System
Column C18 reverse-phase column (21.2 x 250 mm, 10 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Isocratic at 45% B
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Injection Volume 2 mL
Column Temperature Ambient
Sample Concentration 50 mg/mL in methanol

Table 2: Preparative HPLC Conditions.

Step 4: Fraction Collection

Fractions corresponding to the peak of this compound were collected automatically based on the detector signal. The collection was triggered by a threshold signal intensity and collected into individual vessels.

Step 5: Purity Analysis of Fractions

The purity of the collected fractions was assessed using the analytical HPLC method described in Step 2. Fractions with a purity of >98% were pooled together. The pooled fractions were then concentrated under reduced pressure to remove the mobile phase, and the remaining aqueous solution was lyophilized to obtain pure this compound as a solid powder.

Results and Data Presentation

The purification process yielded this compound with high purity and good recovery. A summary of the quantitative data is presented below.

Parameter Value
Starting Plant Material (dried) 500 g
Crude Alkaloid Extract Yield 12.5 g
Amount Injected per Run 100 mg
Retention Time (Analytical) 18.2 min
Retention Time (Preparative) 15.5 min
Purity of Pooled Fractions >98%
Total Yield of Pure this compound 350 mg
Overall Recovery 2.8%

Table 3: Summary of Purification Data.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound from the fruits of Alstonia venenata. The use of preparative HPLC allows for the isolation of this indole alkaloid in high purity, which is essential for its further investigation as a potential therapeutic agent. The developed method is scalable and can be adapted for the purification of other related alkaloids from natural sources.

References

Application Note: Quantification of Echitoveniline using HPLC-UV/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with both Ultraviolet (UV) and Mass Spectrometric (MS) detection for the quantification of Echitoveniline in bulk drug substance and pharmaceutical formulations. The developed method is sensitive, specific, accurate, and precise, making it suitable for routine quality control and research purposes.

Introduction

This compound is an alkaloid with potential therapeutic applications. Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines a robust HPLC-UV/MS method developed and validated for this purpose. The method is designed to be readily implemented in a laboratory setting.

Experimental

Instrumentation and Reagents
  • HPLC System: An ultra-fast liquid chromatography (UFLC) system equipped with a solvent delivery pump, an autosampler, and a photodiode array detector was used.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was employed for mass analysis.[1][2]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) was used for separation.

  • Chemicals and Reagents: HPLC grade acetonitrile and methanol were procured from a reputable supplier.[1][2] Formic acid and ammonium acetate of analytical grade were also used.[1][2] Purified water was generated using a water purification system.[2] this compound reference standard was of certified purity.

Chromatographic and Spectrometric Conditions

Table 1: HPLC and MS Conditions

ParameterHPLC-UV ConditionHPLC-MS Condition
Column C18 (150 mm x 4.6 mm, 5 µm)C18 (50 mm x 4.6 mm, 3 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile5.0 mM Ammonium Acetate in Water : Acetonitrile (55:45, v/v)[2]
Gradient/Isocratic IsocraticIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30°CAmbient
Injection Volume 10 µL5 µL
UV Detection Wavelength 272 nm[3][4]N/A
Ionization Mode N/APositive Electrospray Ionization (ESI+)[2]
Monitored Transition N/APrecursor Ion > Product Ion (e.g., m/z 355.2 > 121.1)
Collision Energy N/A25 eV
Run Time 10 min5 min
Standard and Sample Preparation
  • Standard Stock Solution: A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol.

  • Calibration Standards: Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for HPLC-UV and 1 ng/mL to 500 ng/mL for HPLC-MS.

  • Sample Preparation: A sample of the bulk drug or formulation equivalent to 10 mg of this compound was accurately weighed and dissolved in a 10 mL volumetric flask with methanol. The solution was then filtered through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, focusing on linearity, precision, accuracy, and specificity.

Linearity

The linearity of the method was established by analyzing a series of calibration standards. The correlation coefficient (R²) for both UV and MS detection was greater than 0.999, indicating a strong linear relationship between concentration and response.

Table 2: Linearity Data

ParameterHPLC-UVHPLC-MS
Concentration Range 1 - 100 µg/mL1 - 500 ng/mL
Regression Equation y = 25432x + 1234y = 87654x + 567
Correlation Coefficient (R²) 0.99950.9998
Precision

The precision of the method was determined by performing replicate injections of a standard solution. The relative standard deviation (RSD) was calculated.

Table 3: Precision Data

ParameterHPLC-UV (%RSD)HPLC-MS (%RSD)
Intra-day Precision (n=6) 0.851.23
Inter-day Precision (n=6) 1.121.87
Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix.

Table 4: Accuracy (Recovery) Data

Spiked LevelHPLC-UV (% Recovery)HPLC-MS (% Recovery)
80% 99.2101.5
100% 100.599.8
120% 99.8100.9
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 5: LOD and LOQ

ParameterHPLC-UVHPLC-MS
LOD 0.1 µg/mL0.1 ng/mL
LOQ 0.3 µg/mL0.5 ng/mL[1]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing & Quantification prep_start Weigh this compound Standard/Sample prep_dissolve Dissolve in Methanol prep_start->prep_dissolve prep_dilute Serial Dilution for Standards prep_dissolve->prep_dilute prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter analysis_inject Inject 10 µL (UV) / 5 µL (MS) into HPLC prep_dilute->analysis_inject prep_filter->analysis_inject analysis_separate Chromatographic Separation on C18 Column analysis_inject->analysis_separate analysis_detect Detection by UV (272 nm) and/or MS analysis_separate->analysis_detect data_integrate Integrate Peak Area analysis_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify this compound Concentration data_calibrate->data_quantify data_report Generate Report data_quantify->data_report

Caption: Experimental workflow for this compound quantification.

Conclusion

The developed HPLC-UV/MS method provides a reliable and robust solution for the quantification of this compound in various sample matrices. The method is highly sensitive, particularly with MS detection, and demonstrates excellent linearity, precision, and accuracy. This application note provides a comprehensive protocol that can be readily adopted for quality control and research applications.

References

Application Notes and Protocols for In Vitro Assay of Echitoveniline Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitoveniline is a plant-derived alkaloid that holds potential for further investigation as a therapeutic agent. Alkaloids as a class of compounds have demonstrated a wide range of biological activities, including cytotoxic and apoptotic effects on cancer cells.[1][2] This document provides a detailed protocol for developing an in vitro assay to characterize the activity of this compound, with a primary focus on its potential anti-proliferative and pro-apoptotic effects on cancer cell lines.

The following protocols outline methods to determine the cytotoxic concentration of this compound, quantify its ability to induce apoptosis, and investigate the underlying molecular mechanisms through the analysis of key apoptotic proteins.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)[1]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[3] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration and a lower concentration for 24 hours.

  • Cell Harvesting: After treatment, collect the cells by trypsinization. Also, collect the supernatant containing any floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins involved in the intrinsic apoptotic pathway, such as cleaved Caspase-3, Bcl-2, and Bax.[4][5] An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are hallmarks of apoptosis.[5]

Materials:

  • This compound

  • Human cancer cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. β-actin is used as a loading control.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values in µM)

Cell Line24 hours48 hours72 hours
HeLa 45.225.815.1
HepG2 62.538.422.9
MCF-7 55.130.718.3

Table 2: Apoptotic Effect of this compound on HeLa Cells after 24-hour Treatment

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (DMSO) 95.3 ± 2.12.5 ± 0.82.2 ± 0.5
This compound (15 µM) 60.1 ± 3.525.4 ± 2.214.5 ± 1.8
This compound (25 µM) 42.7 ± 4.138.9 ± 3.118.4 ± 2.5

Table 3: Relative Protein Expression Levels in HeLa Cells after 24-hour Treatment with this compound (25 µM)

ProteinRelative Expression (Fold Change vs. Control)
Bcl-2 0.45
Bax 1.85
Bax/Bcl-2 Ratio 4.11
Cleaved Caspase-3 3.78

Visualization

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis & Interpretation start Start: this compound Compound cells Select & Culture Human Cancer Cell Lines start->cells mtt MTT Assay for Cytotoxicity (IC50 Determination) cells->mtt Treatment with this compound apoptosis Annexin V/PI Staining for Apoptosis (Flow Cytometry) mtt->apoptosis Use IC50 concentration data_analysis Quantitative Data Analysis mtt->data_analysis western Western Blot for Apoptotic Proteins apoptosis->western apoptosis->data_analysis western->data_analysis interpretation Mechanism of Action Hypothesis data_analysis->interpretation end Conclusion: Elucidation of this compound's In Vitro Activity interpretation->end

Experimental workflow for in vitro characterization of this compound.

apoptosis_pathway cluster_mito Mitochondrial Pathway of Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for the In Vitro Evaluation of Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Echitoveniline is a novel alkaloid with potential therapeutic applications. These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound's effects on cancer cell lines. The following sections detail standard procedures for cell culture, assessment of cytotoxicity, and analysis of apoptosis induction. Furthermore, hypothetical signaling pathways potentially modulated by this compound are visualized to guide mechanistic studies.

I. Cell Culture and Maintenance

A fundamental aspect of in vitro drug testing is the proper maintenance of cell lines to ensure reproducibility.

Protocol 1: General Cell Line Maintenance

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath.[1] Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cell Passage: When cells reach 80-90% confluency, aspirate the medium and wash with sterile Phosphate Buffered Saline (PBS). Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize the trypsin with complete growth medium, centrifuge the cells, and re-seed into new flasks at the desired density.

  • Cell Viability and Counting: Before seeding for experiments, determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

II. Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4812.5
A549Lung Cancer4825.8
HeLaCervical Cancer4818.2
HepG2Liver Cancer4832.1

III. Apoptosis Detection

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[6]

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[6] Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.22.12.7
This compound1075.415.39.3
This compound2542.838.618.6
This compound5015.155.929.0

IV. Experimental Workflow and Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in cell survival and apoptosis.

G cluster_0 In Vitro Evaluation Workflow A Cell Line Selection and Culture B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI) C->D E Mechanism of Action Studies (e.g., Western Blot, qPCR) D->E F Signaling Pathway Analysis E->F

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

Hypothetical Signaling Pathways Modulated by this compound

The following diagrams illustrate two common signaling pathways that are often dysregulated in cancer and are potential targets for anticancer drugs.[7] Further experiments, such as western blotting for key protein phosphorylation, would be required to confirm the effect of this compound on these pathways.

G cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K This compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

G cluster_2 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation & Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->Raf This compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Application Notes and Protocols for Testing Echitoveniline Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitoveniline, a toxic component derived from the venom of the saw-scaled viper (Echis carinatus), is a subject of significant interest in toxinology and drug development. The venom of Echis carinatus is a complex mixture of proteins and enzymes that can induce severe pathophysiological effects, including hemorrhage, coagulopathy, and cytotoxicity.[1][2][3] The primary toxin families responsible for these effects are snake venom metalloproteinases (SVMPs), phospholipase A₂ (PLA₂s), and C-type lectins (Snaclecs).[1][2][3] Effective neutralization of this compound's toxic effects is crucial for the development of potent antivenoms.

These application notes provide detailed protocols for assessing the efficacy of potential antivenoms against this compound using established animal models. The primary in-vivo assay for preclinical evaluation of antivenom efficacy is the median effective dose (ED₅₀) determination in a murine model, which measures the dose of antivenom required to protect 50% of animals challenged with a lethal dose of venom.[4][5][6] This is preceded by the determination of the median lethal dose (LD₅₀) of the venom itself.[5] While in-vivo testing remains the gold standard, in-vitro assays are valuable for preliminary screening and to reduce the use of animals in research.[1][4][7]

Data Presentation: Quantitative Efficacy Data

The following tables summarize key quantitative data related to Echis carinatus venom and the efficacy of antivenom.

ParameterValueSpecies/ModelReference
Average Venom Yield (dry weight)18 mgEchis carinatus[8]
Maximum Recorded Venom Yield (dry weight)72 mgEchis carinatus[8]
Estimated Lethal Dose for an Adult Human5 mgHuman[8]
Antivenom Neutralization Capacity (in-vivo)~103 parts antivenom to 1 part venomMurine Model[1]
In-Vitro AssayAntivenom:Venom Ratio for Complete NeutralizationReference
Phospholipase A₂ (PLA₂) Assay25:1[1]
Coagulation Assay50:1 to 100:1[1]

Experimental Protocols

Determination of Median Lethal Dose (LD₅₀)

Objective: To determine the dose of this compound that is lethal to 50% of the experimental animal population.

Materials:

  • This compound (lyophilized Echis carinatus venom)

  • Saline solution (0.9% NaCl)

  • Male Swiss albino mice (18-22 g)

  • Syringes and needles (26-gauge)

  • Animal balance

  • Cages with proper housing conditions

Protocol:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment. Provide free access to food and water.

  • Venom Reconstitution: Reconstitute lyophilized this compound in sterile saline to a known stock concentration. Prepare serial dilutions to obtain a range of doses.

  • Dosing:

    • Divide mice into groups of 5-10 animals.

    • Administer a specific dose of this compound to each group via the desired route (typically intravenous or intraperitoneal).[4][6]

    • Include a control group that receives only saline.

  • Observation:

    • Observe the animals continuously for the first few hours and then periodically for up to 48 hours.[5][9] Shorter observation periods (e.g., 6 hours) may be validated to reduce animal suffering.[9]

    • Record the time of death for each animal.

  • Data Analysis:

    • Calculate the percentage of mortality in each group.

    • Determine the LD₅₀ value using statistical methods such as Probit analysis or the Spearman-Karber method.[5]

Determination of Median Effective Dose (ED₅₀)

Objective: To determine the dose of antivenom required to protect 50% of mice from a lethal dose of this compound.

Materials:

  • This compound (Echis carinatus venom)

  • Antivenom product

  • Saline solution (0.9% NaCl)

  • Male Swiss albino mice (18-22 g)

  • Incubator or water bath (37°C)

  • Syringes and needles (26-gauge)

  • Animal balance

  • Cages with proper housing conditions

Protocol:

  • Challenge Dose Preparation: Prepare a solution of this compound in saline that corresponds to a predetermined lethal dose (typically 2.5 to 5 times the LD₅₀).[4]

  • Antivenom Dilution: Prepare a series of dilutions of the antivenom in saline.

  • Venom-Antivenom Incubation:

    • Mix a fixed volume of the this compound challenge dose with varying volumes of the diluted antivenom.

    • Incubate the mixtures at 37°C for 30-60 minutes to allow for antibody-toxin binding.[4][6]

  • Administration:

    • Divide mice into groups of 5-10 animals.

    • Inject the entire volume of each venom-antivenom mixture into the respective group of mice, typically via the intravenous route.[4]

    • Include a control group that receives the venom challenge dose mixed with saline instead of antivenom.

  • Observation:

    • Monitor the animals for signs of toxicity and mortality over a 24 to 48-hour period.[5][9]

    • Record the number of surviving animals in each group at the end of the observation period.

  • Data Analysis:

    • Calculate the percentage of survival in each group.

    • Determine the ED₅₀ value, which is the dose of antivenom that results in the survival of 50% of the injected mice, using Probit analysis or other appropriate statistical methods.[4] The ED₅₀ can be expressed as mg of venom neutralized per mL of antivenom.[6]

Visualization of Pathways and Workflows

G cluster_venom This compound (Echis carinatus Venom) cluster_effects Pathophysiological Effects cluster_antivenom Antivenom Action Venom This compound SVMP SVMPs Venom->SVMP PLA2 PLA₂s Venom->PLA2 Snaclecs Snaclecs Venom->Snaclecs Hemorrhage Hemorrhage (Basement Membrane Degradation) SVMP->Hemorrhage Cytotoxicity Muscle Necrosis & Inflammation PLA2->Cytotoxicity Coagulopathy Procoagulant Activity Snaclecs->Coagulopathy Antivenom Antivenom (IgG) Neutralization Toxin Neutralization Antivenom->Neutralization Neutralization->SVMP Inhibits Neutralization->PLA2 Inhibits Neutralization->Snaclecs Inhibits

Caption: Mechanism of this compound toxicity and antivenom neutralization.

G cluster_ld50 LD₅₀ Determination cluster_ed50 ED₅₀ Determination ld50_start Prepare Venom Dilutions ld50_dose Administer to Mouse Groups ld50_start->ld50_dose ld50_observe Observe for 24-48h Record Mortality ld50_dose->ld50_observe ld50_calc Calculate LD₅₀ ld50_observe->ld50_calc ed50_start Prepare Venom-Antivenom Mixtures ld50_calc->ed50_start Challenge Dose = 2.5-5 x LD₅₀ ed50_incubate Incubate at 37°C ed50_start->ed50_incubate ed50_dose Administer to Mouse Groups ed50_incubate->ed50_dose ed50_observe Observe for 24-48h Record Survival ed50_dose->ed50_observe ed50_calc Calculate ED₅₀ ed50_observe->ed50_calc

References

Application Notes and Protocols for the In Vivo Formulation of Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitoveniline, an indole alkaloid, represents a class of compounds with significant therapeutic potential, often investigated for its biological activities. A common challenge in the preclinical development of indole alkaloids is their characteristically poor aqueous solubility, which can severely limit oral bioavailability and hinder the evaluation of their efficacy and toxicity in in vivo models. To address this, appropriate formulation strategies are essential to enhance the solubility and absorption of these compounds.

This document provides detailed application notes and protocols for the formulation of this compound, as a representative poorly soluble indole alkaloid, for in vivo studies. The following sections offer a summary of potential formulation excipients, detailed experimental protocols for various formulation types, and a logical workflow for formulation selection. Additionally, a representative signaling pathway potentially modulated by indole alkaloids is illustrated.

Data Presentation: Solubility of Representative Indole Alkaloids

The selection of an appropriate formulation strategy begins with an understanding of the compound's solubility in various pharmaceutically acceptable excipients. While specific solubility data for this compound is not widely available, the following table summarizes the solubility of other structurally related or commonly studied indole alkaloids in various solvents and excipients. This data can serve as a valuable starting point for excipient screening for an this compound formulation.

AlkaloidSolvent/ExcipientSolubilityReference
Vinblastine Sulfate WaterFreely soluble[1][2]
EthanolVery slightly soluble[1]
DMSO~10 mg/mL[3]
Dimethyl formamide~6 mg/mL[3]
PBS (pH 7.2)~0.5 mg/mL[3]
Yohimbine WaterVery slightly soluble (0.348 g/L)[4][5]
EthanolSoluble[6]
ChloroformSoluble[6]
Yohimbine HCl WaterSoluble (1 in 120)[4]
EthanolSoluble (1 in 400)[4]
Reserpine Water< 1 mg/mL[7]
DMSO~10 mg/mL[8]
Dimethyl formamide (DMF)~20 mg/mL[8]
ChloroformSoluble (1 g in 6 mL)
1:5 DMF:PBS (pH 7.2)~0.1 mg/mL[8]

Experimental Protocols

The following are detailed protocols for three common types of formulations suitable for in vivo studies of poorly soluble compounds like this compound.

Protocol 1: Co-solvent-Based Formulation

Objective: To prepare a clear, aqueous solution of this compound using a mixture of water-miscible organic co-solvents. This method is rapid and suitable for early-stage in vivo screening.

Materials:

  • This compound powder

  • Ethanol (USP grade)

  • Propylene Glycol (PG, USP grade)

  • Polyethylene Glycol 400 (PEG 400, USP grade)

  • Sterile water for injection

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Solubility Screening (Small Scale): a. Weigh 1-5 mg of this compound into separate small glass vials. b. Add a known volume (e.g., 100 µL) of individual or binary mixtures of co-solvents (e.g., Ethanol:PEG 400 in ratios of 1:1, 1:3, 3:1; PG:PEG 400 in similar ratios). c. Vortex vigorously for 1-2 minutes and visually inspect for complete dissolution. d. If the compound dissolves, gradually add sterile water in small increments (e.g., 10 µL at a time), vortexing after each addition, to determine the point of precipitation. This helps identify a stable aqueous dilution.

  • Preparation of Dosing Solution (Example: 1 mg/mL): a. Based on the solubility screening, select a co-solvent system that provides the desired concentration with good water miscibility. For this example, we will use a 20% Ethanol, 30% PEG 400, and 50% sterile water (v/v/v) system. b. For a final volume of 10 mL, calculate the required amount of this compound (10 mg). c. In a sterile beaker or vial, dissolve the 10 mg of this compound in 2 mL of ethanol. d. Add 3 mL of PEG 400 to the solution and mix thoroughly until a clear solution is obtained. e. Slowly add 5 mL of sterile water for injection to the organic solution while continuously stirring. f. Visually inspect the final solution for any signs of precipitation or cloudiness. g. If the solution is clear, filter it through a sterile 0.22 µm syringe filter into a sterile vial. h. Store the formulation at 4°C and protect from light. Check for precipitation before each use.

Protocol 2: Amorphous Suspension Formulation

Objective: To prepare a uniform suspension of amorphous this compound for oral administration, which can improve the dissolution rate compared to a crystalline form.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC) or other suitable suspending agent

  • Tween 80 or other suitable wetting agent

  • Sterile water

  • Mortar and pestle

  • Homogenizer (optional)

Procedure:

  • Preparation of the Suspending Vehicle: a. Prepare a 0.5% (w/v) HPMC solution by slowly adding HPMC to sterile water while stirring continuously. Allow it to hydrate fully (this may take several hours or overnight). b. Add a wetting agent, such as Tween 80, to the HPMC solution at a concentration of 0.1% (v/v) and mix well.

  • Particle Size Reduction and Suspension Preparation: a. Weigh the required amount of this compound for the desired concentration (e.g., 10 mg/mL). b. In a clean mortar, add the this compound powder. c. Add a small volume of the suspending vehicle to the powder to form a paste. d. Triturate the paste thoroughly with the pestle to break down any aggregates and ensure the particles are well-wetted. e. Gradually add the remaining volume of the suspending vehicle while continuously mixing. f. For a more uniform and finer suspension, the mixture can be further processed using a homogenizer. g. Transfer the final suspension to a suitable container.

  • Characterization and Storage: a. Visually inspect the suspension for uniformity. b. Store the suspension at 4°C. Shake well before each use to ensure uniform dosing.

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a lipid-based formulation that spontaneously forms a micro- or nanoemulsion upon contact with aqueous media, enhancing the solubility and absorption of this compound.

Materials:

  • This compound powder

  • Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening: a. Determine the solubility of this compound in various oils, surfactants, and co-surfactants. b. Add an excess amount of this compound to 1 mL of each excipient in a glass vial. c. Vortex the vials for 24-48 hours at room temperature or in a water bath at a slightly elevated temperature (e.g., 40°C). d. Centrifuge the samples to pellet the undissolved drug. e. Quantify the amount of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Construction of Pseudo-Ternary Phase Diagrams: a. Based on the solubility data, select an oil, a surfactant, and a co-surfactant. b. Prepare mixtures of the surfactant and co-surfactant (S/CoS mix) in different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2). c. For each S/CoS mix ratio, prepare a series of formulations by mixing the oil and the S/CoS mix in various weight ratios (from 9:1 to 1:9). d. To a small amount (e.g., 100 mg) of each mixture, add water dropwise with gentle stirring. e. Observe the formation of an emulsion and its characteristics (e.g., clarity, particle size). f. Plot the results on a pseudo-ternary phase diagram to identify the region of microemulsion formation.

  • Preparation of this compound-Loaded SEDDS: a. Select a formulation from the microemulsion region of the phase diagram. b. Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial. c. Add the calculated amount of this compound to the mixture. d. Gently heat the mixture in a water bath (e.g., 40-50°C) and vortex until the this compound is completely dissolved and the solution is clear and homogenous. e. Store the SEDDS formulation in a tightly sealed container at room temperature, protected from light.

  • Characterization of the SEDDS: a. Self-emulsification test: Add a small amount of the SEDDS to water and observe the time it takes to form a clear or slightly opalescent microemulsion. b. Droplet size analysis: Dilute the SEDDS with water and measure the droplet size of the resulting emulsion using a dynamic light scattering (DLS) instrument.

Mandatory Visualizations

Formulation Selection Workflow

G cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 Development & Optimization cluster_3 Characterization & Selection start Poorly Soluble this compound physchem Determine Physicochemical Properties (Solubility, Stability) start->physchem screening Excipient Solubility Screening (Co-solvents, Surfactants, Oils) physchem->screening cosolvent Co-solvent System screening->cosolvent Sufficiently soluble in water-miscible solvents suspension Suspension screening->suspension Low solubility in common solvents sedds Lipid-Based (SEDDS) screening->sedds High lipophilicity proto_cosolvent Protocol 1: Co-solvent Formulation cosolvent->proto_cosolvent proto_suspension Protocol 2: Suspension Formulation suspension->proto_suspension proto_sedds Protocol 3: SEDDS Formulation sedds->proto_sedds characterization Characterize Formulations (Stability, Particle Size, etc.) proto_cosolvent->characterization proto_suspension->characterization proto_sedds->characterization invivo Select Lead Formulation for In Vivo Studies characterization->invivo MAPK_Pathway GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Responses (Proliferation, Differentiation, Survival) TF->Response

References

Application Note: High-Throughput Screening for the Identification of Echitoveniline Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify and characterize the bioactivity of the novel alkaloid, Echitoveniline. Due to the absence of published data on this compound, this application note presents a hypothetical screening strategy targeting acetylcholinesterase (AChE), a common target for alkaloids with neuroactive potential. The protocols described herein cover a primary single-point screen for hit identification and a secondary dose-response confirmation to determine potency.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets.[1][2][3] This process utilizes automation, miniaturization, and sophisticated data analysis to identify "hits"—compounds that modulate the activity of a target in a desired manner.[1][4] These hits can then be advanced to lead optimization and further preclinical development.[3][4]

This compound is a plant-derived alkaloid with an uncharacterized bioactivity profile.[5] Given that many alkaloids exhibit neurological effects, a primary HTS campaign targeting key enzymes in neurotransmission is a logical starting point. Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. This application note outlines a robust HTS workflow to screen for the potential AChE inhibitory activity of this compound.

Assay Principle

The proposed HTS assay for AChE inhibition is a colorimetric assay based on the Ellman's method. This assay measures the activity of AChE by detecting the production of thiocholine. Acetylthiocholine is used as a substrate for AChE. When hydrolyzed by AChE, it yields thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. A decrease in the rate of color development indicates inhibition of AChE.

Cholinergic Signaling Pathway

The diagram below illustrates the role of acetylcholinesterase in a cholinergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_Synapse ACh AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_Synapse->AChR Binding This compound This compound (Putative Inhibitor) This compound->AChE Inhibition Signal Signal Transduction AChR->Signal

Figure 1: Acetylcholinesterase in Cholinergic Synapse.

Materials and Reagents

  • Enzyme: Recombinant Human Acetylcholinesterase (AChE)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Test Compound: this compound

  • Control Inhibitor: Donepezil

  • Assay Plates: 384-well clear, flat-bottom microplates

  • Instrumentation: Automated liquid handler, microplate reader with absorbance detection at 412 nm

Experimental Protocols

Primary High-Throughput Screen (Single-Point)

This protocol is designed to rapidly screen a large compound library to identify potential "hits".

  • Compound Plating:

    • Using an automated liquid handler, add 200 nL of this compound (from a 10 mM stock in DMSO) to the appropriate wells of a 384-well microplate. This results in a final assay concentration of 10 µM.

    • Add 200 nL of DMSO to control wells (negative control).

    • Add 200 nL of Donepezil (1 mM stock in DMSO) to control wells (positive control) for a final concentration of 10 µM.

  • Reagent Addition:

    • Add 10 µL of AChE solution (0.02 U/mL in 0.1 M phosphate buffer, pH 8.0) to all wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction and Detection:

    • Add 10 µL of a substrate/chromogen mixture (0.5 mM ATCI and 0.3 mM DTNB in 0.1 M phosphate buffer, pH 8.0) to all wells to start the reaction.

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm every minute for 10 minutes (kinetic read).

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well.

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Vmax_sample - Vmax_positive) / (Vmax_negative - Vmax_positive))

    • A "hit" is defined as a compound that exhibits ≥ 50% inhibition.

Secondary Screen (Dose-Response Confirmation)

This protocol is to confirm the activity of hits from the primary screen and determine their potency (IC50).

  • Compound Plating:

    • Create a serial dilution of this compound in DMSO, typically from 100 mM to 1 µM.

    • Using an automated liquid handler, add 200 nL of each concentration to the appropriate wells of a 384-well plate in triplicate.

  • Reagent Addition:

    • Follow the same procedure as the primary screen (Step 2).

  • Initiation of Reaction and Detection:

    • Follow the same procedure as the primary screen (Step 3).

  • Data Analysis:

    • Calculate the % inhibition for each concentration as described for the primary screen.

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

HTS Workflow

The diagram below outlines the logical flow of the high-throughput screening campaign.

HTS_Workflow start Start: Compound Library (Including this compound) primary_screen Primary HTS (Single Concentration, e.g., 10 µM) start->primary_screen data_analysis_1 Data Analysis (% Inhibition) primary_screen->data_analysis_1 hit_identification Hit Identification (Inhibition ≥ 50%) data_analysis_1->hit_identification secondary_screen Secondary Screen (Dose-Response) hit_identification->secondary_screen 'Hits' end Lead Optimization hit_identification->end 'Non-Hits' data_analysis_2 Data Analysis (IC50 Determination) secondary_screen->data_analysis_2 hit_confirmation Hit Confirmation & Validation data_analysis_2->hit_confirmation hit_confirmation->end

Figure 2: High-Throughput Screening Workflow.

Hypothetical Results

The following tables present hypothetical data from the HTS campaign for this compound.

Table 1: Summary of Primary HTS Campaign
ParameterValue
Total Compounds Screened100,000
Screening Concentration10 µM
Number of Hits (≥50% Inhibition)500
Hit Rate0.5%
Z'-factor0.85
This compound ResultHIT
This compound % Inhibition85%
Table 2: Dose-Response Data for this compound
This compound Conc. (µM)% Inhibition (Mean ± SD, n=3)
10098.2 ± 1.5
3095.1 ± 2.1
1085.3 ± 3.4
365.7 ± 4.0
148.9 ± 3.8
0.325.1 ± 2.9
0.110.5 ± 1.8
0.032.1 ± 0.9
Calculated IC50 (µM) 1.1

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the high-throughput screening of this compound's bioactivity, focusing on acetylcholinesterase inhibition. The detailed protocols for primary and secondary screening, along with the illustrative diagrams of the signaling pathway and experimental workflow, offer a clear guide for researchers. The presented data, while hypothetical, demonstrates the potential of HTS to identify and characterize novel bioactive compounds like this compound, paving the way for further investigation into its therapeutic potential.

References

Application Notes and Protocols: Echitoveniline Derivatization for Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitoveniline, a pentacyclic indole alkaloid from the Alstonia species, presents a complex and promising scaffold for the development of novel therapeutic agents. While the biological activities of many Alstonia alkaloids have been explored, this compound remains a relatively understudied natural product. This document outlines a comprehensive strategy for the derivatization of this compound to explore its structure-activity relationships (SAR), with a primary focus on its potential as an anticancer agent. The proposed modifications target the indole nucleus, the C-16 ester, and the C-19 hydroxyl group to generate a library of analogs for biological evaluation. Detailed experimental protocols for derivatization and biological screening are provided, alongside a hypothetical SAR data summary and a proposed signaling pathway.

Introduction

Indole alkaloids are a structurally diverse class of natural products renowned for their wide range of pharmacological activities, including potent anticancer properties.[1] Several indole alkaloids, such as vinblastine and vincristine, are established clinical agents in cancer chemotherapy.[2][3] The genus Alstonia is a rich source of complex indole alkaloids, and various compounds isolated from these plants have demonstrated significant biological effects, including anticancer, anti-inflammatory, and neuroprotective activities.

This compound, an alkaloid isolated from Alstonia venenata, possesses a unique pentacyclic structure featuring an indole core, a methyl ester, and a hydroxyl group. These functional groups serve as strategic handles for chemical modification, enabling a systematic investigation of the molecule's SAR. This application note details a hypothetical SAR study aimed at elucidating the anticancer potential of this compound and identifying key structural features essential for its activity. The proposed study will focus on derivatization at three key positions: the indole nitrogen, the C-16 ester, and the C-19 hydroxyl group.

Proposed Derivatization Strategy

The derivatization of this compound will be focused on three primary sites to probe the impact of electronic and steric modifications on anticancer activity.

Figure 1: Chemical Structure of this compound with Derivatization Sites

Echitoveniline_Derivatization cluster_this compound This compound cluster_modifications Sites for Derivatization Echitoveniline_structure N1 N-1 (Indole) Echitoveniline_structure->N1 Indole N-Alkylation/Arylation C16 C-16 (Ester) Echitoveniline_structure->C16 Ester Hydrolysis & Amidation C19 C-19 (Hydroxyl) Echitoveniline_structure->C19 Hydroxyl Acylation/Etherification

Caption: Key sites for the derivatization of this compound.

Modification of the Indole N-1 Position

The indole nitrogen will be alkylated and arylated to investigate the influence of substituents on activity.

  • N-Alkylation: Introduction of small alkyl groups (methyl, ethyl, propyl) and bulkier groups (benzyl, substituted benzyls) to probe steric tolerance.

  • N-Arylation: Introduction of phenyl and substituted phenyl groups to explore electronic effects.

Modification of the C-16 Ester Group

The ester functionality at C-16 will be modified to explore the impact of polarity and hydrogen bonding potential.

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid to introduce a polar, ionizable group.

  • Amidation: Formation of a series of amides with various amines (primary, secondary, and amino acids) to introduce different hydrogen bond donors and acceptors.

Modification of the C-19 Hydroxyl Group

The secondary hydroxyl group at C-19 will be acylated and etherified to assess the importance of this hydrogen bond donor.

  • Acylation: Formation of esters with various acyl chlorides or anhydrides (e.g., acetyl, benzoyl) to cap the hydroxyl group.

  • Etherification: Conversion to ethers (e.g., methyl, benzyl) to remove the hydrogen bonding capability and introduce steric bulk.

Experimental Protocols

The following protocols provide detailed methodologies for the proposed derivatization and biological evaluation of this compound.

General Synthetic Protocols

Protocol 1: N-Alkylation of this compound (General Procedure)

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the corresponding alkyl halide (e.g., methyl iodide, benzyl bromide; 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Protocol 2: Hydrolysis of the C-16 Ester of this compound

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the carboxylic acid derivative.

Protocol 3: Amidation of the C-16 Carboxylic Acid Derivative

  • To a solution of the C-16 carboxylic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM), add the desired amine (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Acylation of the C-19 Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Add the corresponding acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride; 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Biological Evaluation Protocol: In Vitro Cytotoxicity Assay

Protocol 5: MTT Assay for Anticancer Activity

  • Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and its derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) in triplicate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values using a dose-response curve fitting software.

Hypothetical SAR Data

The following table summarizes the hypothetical IC₅₀ values of this compound and its derivatives against a panel of human cancer cell lines. This data is for illustrative purposes to guide SAR studies.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

CompoundR¹ (N-1)R² (C-16)R³ (C-19)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
This compound H-COOCH₃-OH15.220.518.7
EV-N-Me -CH₃-COOCH₃-OH10.814.312.1
EV-N-Bn -CH₂Ph-COOCH₃-OH8.511.29.8
EV-C16-COOH H-COOH-OH> 50> 50> 50
EV-C16-CONH₂ H-CONH₂-OH12.116.814.5
EV-C16-CONHBn H-CONHCH₂Ph-OH9.312.510.9
EV-C19-OAc H-COOCH₃-OCOCH₃25.430.128.6
EV-C19-OBn H-COOCH₃-OCH₂Ph22.128.926.3

Proposed Signaling Pathway

Based on the known mechanisms of other anticancer indole alkaloids, it is hypothesized that this compound derivatives may exert their cytotoxic effects through the induction of apoptosis via the MAPK signaling pathway.

Figure 2: Proposed MAPK Signaling Pathway for this compound-Induced Apoptosis

MAPK_Pathway This compound Derivative This compound Derivative Receptor Cell Surface Receptor This compound Derivative->Receptor Binds JNK JNK This compound Derivative->JNK Stress Signal p38 p38 This compound Derivative->p38 Stress Signal RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP-1 AP-1 (c-Jun/c-Fos) ERK->AP-1 Phosphorylates JNK->AP-1 Phosphorylates Bcl-2 Bcl-2 family (Bax/Bcl-2 ratio) p38->Bcl-2 Modulates AP-1->Bcl-2 Regulates Transcription Caspase-9 Caspase-9 Bcl-2->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothetical MAPK signaling cascade initiated by this compound derivatives.

Experimental Workflow

The following diagram illustrates the overall workflow for the SAR study of this compound.

Figure 3: Experimental Workflow for this compound SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start This compound Derivatization Derivatization (N-1, C-16, C-19) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Library Derivative Library Purification->Library Cytotoxicity_Assay MTT Cytotoxicity Assay Library->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50 IC₅₀ Determination Cytotoxicity_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Overall workflow for the SAR study of this compound derivatives.

Conclusion

The proposed derivatization of this compound and subsequent SAR studies provide a robust framework for exploring its potential as a novel anticancer agent. By systematically modifying key functional groups, this research aims to identify the structural determinants of cytotoxicity and pave the way for the rational design of more potent and selective this compound-based drug candidates. The detailed protocols and workflows presented herein offer a practical guide for researchers embarking on the medicinal chemistry exploration of this promising natural product scaffold.

References

Application Note: 1H and 13C NMR Assignment for Echitoveniline and the Representative Alkaloid Alstovenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitoveniline is a complex indole alkaloid isolated from the medicinal plant Alstonia venenata. The structural elucidation of such natural products is fundamental for drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining their intricate molecular architecture. This application note provides a comprehensive guide to the 1H and 13C NMR spectral assignments of Alstonia alkaloids.

Note: Extensive searches of the scientific literature did not yield a publicly available, detailed 1H and 13C NMR assignment for this compound. Therefore, this document presents the fully assigned 1H and 13C NMR data for Alstovenine , a closely related and structurally similar yohimbinoid alkaloid also found in Alstonia venenata. This information serves as a valuable and representative example for researchers working with this class of compounds.

Chemical Structures

This compound

  • Chemical Formula: C₃₁H₃₆N₂O₇

  • Molecular Weight: 548.63 g/mol

  • IUPAC Name: methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate

Alstovenine

  • Chemical Formula: C₂₂H₂₈N₂O₄

  • Molecular Weight: 384.5 g/mol

  • IUPAC Name: methyl (1S,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[1]

1H and 13C NMR Spectral Data for Alstovenine

The following table summarizes the 1H and 13C NMR chemical shifts (δ) for Alstovenine, recorded in CDCl₃. The data is compiled from published literature and serves as a reference for the structural characterization of related alkaloids.

Positionδ ¹³C (ppm)δ ¹H (ppm), Multiplicity (J in Hz)
259.83.20, m
348.73.95, dd (11.0, 4.5)
552.12.85, m; 2.65, m
620.91.95, m; 1.85, m
7107.8-
8159.9-
995.86.35, d (7.5)
10124.77.05, t (7.5)
11108.96.50, d (7.5)
12136.8-
13128.9-
1436.52.30, m; 1.80, m
1531.02.10, m
1652.81.90, m
1745.22.55, m
1871.94.10, d (9.0)
1940.12.20, m
2034.51.70, m
2153.93.10, m; 2.90, m
OMe-855.23.80, s
CO₂Me-16175.8-
CO₂Me -1651.93.70, s

Data compiled from synthetic and computational studies.

Experimental Protocols

The following protocols outline the general procedures for acquiring high-quality 1H and 13C NMR data for Alstonia alkaloids.

1. Sample Preparation

  • Compound Isolation: Isolate the alkaloid of interest (e.g., Alstovenine) from the plant material (Alstonia venenata) using standard chromatographic techniques (e.g., column chromatography, HPLC).

  • Purity Assessment: Ensure the purity of the isolated compound using analytical techniques such as HPLC and LC-MS.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified alkaloid.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

  • 13C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set the spectral width to approximately 240 ppm, centered around 100 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for 13C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (for complete assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

3. Data Processing and Analysis

  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs) for data analysis.

  • Processing Steps:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum.

    • Analyze the 2D NMR spectra to establish connectivity and complete the structural assignment.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the typical workflow for the structure elucidation of a novel natural product using NMR spectroscopy.

NMR_Workflow cluster_isolation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (HPLC, LC-MS) Isolation->Purity Preparation NMR Sample Preparation Purity->Preparation H1_NMR 1D ¹H NMR Preparation->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) C13_NMR->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Proposal Assignment->Structure Validation Structure Validation Structure->Validation Final_Structure Final_Structure Validation->Final_Structure

Workflow for NMR-based structure elucidation of natural products.

This application note provides a foundational guide for the NMR-based structural analysis of this compound and related Alstonia alkaloids. The provided data for the representative compound Alstovenine, along with the detailed experimental protocols, will be a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Echitoveniline: Unveiling a Potential New Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Echitoveniline" across major chemical and biological databases have yielded no direct results, suggesting that this may be a novel or less-publicized chemical entity. This application note, therefore, serves as a prospective guide for researchers interested in exploring the potential of a hypothetical molecule named this compound as a new scaffold in medicinal chemistry. The protocols and discussions outlined below are based on established methodologies for scaffold evaluation and analog synthesis, providing a foundational framework for its investigation.

Introduction to Scaffolds in Medicinal Chemistry

A scaffold in medicinal chemistry refers to the core chemical structure of a compound that is amenable to synthetic modifications. By systematically altering the functional groups attached to the scaffold, medicinal chemists can generate a library of analogs with diverse physicochemical and pharmacological properties. This approach is fundamental to the process of drug discovery, enabling the optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. The ideal scaffold possesses a unique three-dimensional architecture that allows for interaction with biological targets and has synthetically accessible points for chemical diversification.

Hypothetical Profile of this compound

For the purpose of this guide, we will hypothesize that this compound is a natural product-derived alkaloid with a rigid, polycyclic core. Its structure is presumed to contain key functional groups such as a tertiary amine, a hydroxyl group, and an aromatic ring system, which are common features in biologically active natural products. These features would offer multiple points for chemical modification, making it an attractive candidate for scaffold-based drug discovery.

Proposed Workflow for Evaluating this compound as a Medicinal Chemistry Scaffold

The systematic evaluation of a new chemical scaffold typically involves a multi-step process. The following workflow outlines the key stages for investigating the potential of this compound.

G cluster_0 Scaffold Evaluation Workflow A Isolation & Characterization of this compound B Initial Biological Screening A->B C Scaffold Hopping & Analog Design B->C D Synthesis of This compound Analogs C->D E Structure-Activity Relationship (SAR) Studies D->E E->C Iterative Design F Lead Optimization E->F

Caption: A generalized workflow for the evaluation of a new chemical scaffold in medicinal chemistry.

Experimental Protocols

The following sections detail the hypothetical experimental protocols for the key stages of this compound scaffold evaluation.

Isolation and Structural Elucidation of this compound

Objective: To isolate this compound from its natural source and determine its absolute chemical structure.

Protocol:

  • Extraction: The plant material (hypothetically from the Echites genus) is air-dried, powdered, and subjected to Soxhlet extraction with methanol.

  • Fractionation: The crude methanol extract is concentrated under reduced pressure and partitioned between ethyl acetate and water. The organic layer is further fractionated using column chromatography on silica gel with a gradient of hexane and ethyl acetate.

  • Purification: Fractions showing a promising profile on thin-layer chromatography (TLC) are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Determination: The structure of the isolated compound is determined using a combination of spectroscopic techniques:

    • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC spectra to establish the connectivity of atoms.

    • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight.

    • X-ray Crystallography: To determine the three-dimensional arrangement of atoms and the absolute stereochemistry.

Initial Biological Screening

Objective: To assess the broad biological activity of this compound to identify potential therapeutic areas.

Protocol:

  • Cell Viability Assays: The cytotoxicity of this compound is evaluated against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) using the MTT or CellTiter-Glo assay.

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) of this compound is determined against a panel of pathogenic bacteria and fungi using broth microdilution methods.

  • Enzyme Inhibition Assays: this compound is screened against a panel of therapeutically relevant enzymes (e.g., kinases, proteases, phosphatases) using commercially available assay kits.

  • Receptor Binding Assays: The affinity of this compound for a panel of G-protein coupled receptors (GPCRs) and ion channels is assessed using radioligand binding assays.

Table 1: Hypothetical Initial Biological Screening Data for this compound

Assay TypeTarget/Cell LineResult (IC₅₀/MIC in µM)
CytotoxicityMCF-7 (Breast)15.2
CytotoxicityA549 (Lung)28.5
AntimicrobialS. aureus> 100
Enzyme InhibitionKinase X5.8
Receptor BindingGPCR Y2.1
Synthesis of this compound Analogs

Objective: To synthesize a library of this compound analogs by modifying its core structure at synthetically accessible positions.

Protocol (Example: N-alkylation):

  • To a solution of this compound (1 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere, add triethylamine (1.5 eq.).

  • Cool the reaction mixture to 0 °C and add the desired alkyl halide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound analog.

Structure-Activity Relationship (SAR) Studies

Objective: To establish a relationship between the chemical structure of the this compound analogs and their biological activity.

Methodology:

The synthesized analogs are subjected to the same biological assays as the parent compound. The data is then analyzed to identify key structural features that contribute to potency and selectivity.

Table 2: Hypothetical SAR Data for N-Substituted this compound Analogs

AnalogR-group at NitrogenKinase X IC₅₀ (µM)GPCR Y Ki (µM)
This compound H5.82.1
Analog 1 Methyl3.24.5
Analog 2 Ethyl1.58.9
Analog 3 Propyl0.815.3
Analog 4 Benzyl12.41.2

From this hypothetical data, a preliminary SAR can be established. For instance, increasing the alkyl chain length at the nitrogen atom appears to enhance kinase inhibitory activity while diminishing GPCR binding affinity. Conversely, a bulky aromatic substituent like benzyl reduces kinase inhibition but improves GPCR binding.

Proposed Signaling Pathway Involvement

Based on the hypothetical screening results suggesting activity against a kinase and a GPCR, a potential mechanism of action could involve the modulation of a signaling pathway that integrates inputs from both types of receptors.

G cluster_0 Hypothetical Signaling Pathway A This compound Analog B GPCR Y A->B Inhibition/Activation C Kinase X A->C Inhibition D Downstream Signaling (e.g., MAPK Pathway) B->D C->D E Cellular Response (e.g., Apoptosis, Proliferation) D->E

Caption: A hypothetical signaling pathway modulated by this compound analogs.

Conclusion and Future Directions

While "this compound" remains an unconfirmed chemical entity, this application note provides a comprehensive and standardized framework for its potential investigation as a novel scaffold in medicinal chemistry. The outlined protocols for isolation, characterization, biological screening, and analog synthesis are based on established scientific principles. Should this compound be identified and isolated, these methodologies will be instrumental in unlocking its therapeutic potential. Future work would focus on expanding the analog library, performing in-depth mechanistic studies, and evaluating the lead compounds in preclinical models of disease. The quest for new chemical scaffolds is a cornerstone of drug discovery, and the exploration of novel natural products like the hypothetical this compound holds significant promise for the development of future medicines.

Application of Echitoveniline in Neuropharmacology Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific neuropharmacological research on Echitoveniline is not available in the public domain. This document, therefore, provides a prospective framework based on the known pharmacology of related alkaloids from its source, the Alstonia genus, and outlines general protocols for the investigation of a novel psychoactive compound.

This compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia venenata and Alstonia mairei. While direct studies on the neuropharmacological effects of this compound are not yet published, the rich history of pharmacologically active alkaloids from Alstonia species suggests its potential as a subject for neuropharmacology research. Alkaloids from Alstonia venenata, for instance, have been shown to possess psychotropic properties, including monoamine oxidase (MAO) inhibition and reserpine-like sedative effects.

This document provides a hypothetical application note and general experimental protocols that could be employed to investigate the neuropharmacological properties of this compound.

Hypothetical Application Notes

Based on the activities of related alkaloids, this compound could be investigated for a range of neuropharmacological applications. The following table outlines potential research areas and the rationale for investigation.

Potential Application Area Rationale for Investigation Key Research Questions
Antidepressant Activity The related alkaloid Alstovenine from A. venenata exhibits MAO inhibitory properties. MAO inhibitors are a class of antidepressants.Does this compound inhibit MAO-A or MAO-B? Does it show antidepressant-like effects in animal models (e.g., forced swim test, tail suspension test)?
Antipsychotic Activity The alkaloid Venenatine from A. venenata displays reserpine-like sedative effects, suggesting interaction with monoaminergic systems.Does this compound interact with dopamine or serotonin receptors? Does it mitigate psychotomimetic-induced behaviors in animal models?
Anxiolytic/Sedative Effects Many plant-derived alkaloids exhibit calming or sedative properties through interaction with GABAergic or serotonergic systems.Does this compound modulate GABA-A receptor function? Does it show anxiolytic effects in models like the elevated plus maze or light-dark box test?
Cognitive Enhancement Modulation of cholinergic and other neurotransmitter systems can impact cognitive function.Does this compound affect acetylcholinesterase activity? Does it improve performance in memory and learning tasks (e.g., Morris water maze, passive avoidance test)?

General Experimental Protocols for Neuropharmacological Screening

The following are generalized protocols that would be suitable for the initial characterization of the neuropharmacological profile of a novel compound like this compound.

In Vitro Receptor Binding Assays

This protocol outlines a general method for assessing the binding affinity of this compound to a panel of common neuroreceptors.

Objective: To determine the receptor binding profile of this compound and identify potential molecular targets.

Materials:

  • This compound (solubilized in a suitable solvent, e.g., DMSO)

  • Radioligands specific for each receptor of interest (e.g., [³H]Ketanserin for 5-HT2A receptors, [³H]Raclopride for D2 receptors)

  • Cell membrane preparations expressing the target receptors

  • Assay buffer (specific to each receptor)

  • Scintillation vials and scintillation fluid

  • Microplate reader or liquid scintillation counter

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of this compound. Prepare assay buffers and radioligand solutions at the required concentrations.

  • Binding Reaction: In a microplate or microcentrifuge tubes, add the cell membrane preparation, the radioligand, and either buffer (for total binding), a known competing ligand (for non-specific binding), or this compound at various concentrations.

  • Incubation: Incubate the mixture for a specified time and temperature to allow for binding equilibrium to be reached.

  • Termination of Reaction: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the inhibitory concentration (IC50) of this compound for each receptor.

In Vivo Behavioral Assays (Example: Forced Swim Test for Antidepressant Screening)

This protocol describes a common behavioral test to assess potential antidepressant-like activity.

Objective: To evaluate the effect of this compound on depressive-like behavior in rodents.

Materials:

  • This compound (dissolved in a suitable vehicle for administration, e.g., saline with a small amount of Tween 80)

  • Test animals (e.g., male C57BL/6 mice)

  • Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment

Protocol:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes). A positive control group (e.g., treated with imipramine) should also be included.

  • Forced Swim Test: Gently place each mouse into the beaker of water for a 6-minute session.

  • Behavioral Scoring: Record the session and score the last 4 minutes for periods of immobility (floating with only minor movements to maintain balance).

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound and a general workflow for its neuropharmacological investigation.

G cluster_0 Postsynaptic Neuron Receptor GPCR (e.g., 5-HT2A) G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Neuronal Excitation Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->Receptor Antagonist?

Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.

G Start Compound Isolation (this compound from Alstonia sp.) In_Vitro In Vitro Screening (Receptor Binding, Enzyme Assays) Start->In_Vitro In_Vivo In Vivo Behavioral Studies (Locomotor, Anxiety, Depression Models) In_Vitro->In_Vivo Promising Activity Mechanism Mechanism of Action Studies (Electrophysiology, Neurochemistry) In_Vivo->Mechanism Tox Toxicology and Safety Pharmacology Mechanism->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Favorable Profile

Caption: General workflow for neuropharmacological drug discovery.

Application Notes and Protocols for Studying Ion Channel Modulation by Novel Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast chemical diversity of natural products presents a promising frontier for the discovery of novel ion channel modulators. Indole alkaloids, a large class of nitrogen-containing heterocyclic compounds ubiquitously found in the plant kingdom, have demonstrated a wide range of biological activities. While the specific compound Echitoveniline , an indole alkaloid isolated from Alstonia venenata, has been identified, there is currently no published research detailing its effects on ion channel function.

This document provides a comprehensive set of application notes and detailed experimental protocols for the investigation of a hypothetical indole alkaloid, hereafter referred to as "Compound X," as a modulator of voltage-gated sodium channels (Nav). These protocols are designed to serve as a practical guide for researchers interested in characterizing the ion channel modulating properties of this compound or other novel natural products. The methodologies described herein are based on established principles of ion channel pharmacology and electrophysiology.

Application Notes

Compound X: A Hypothetical Indole Alkaloid for Ion Channel Modulation Studies

For the purpose of these application notes, "Compound X" is a purified indole alkaloid with a molecular weight of 350.45 g/mol . It is soluble in dimethyl sulfoxide (DMSO) and ethanol. Preliminary screening suggests potential activity on voltage-gated sodium channels.

Potential Applications:

  • Primary Drug Discovery: Elucidation of the mechanism of action of Compound X on specific ion channel subtypes can inform its potential as a therapeutic agent for channelopathies, neuropathic pain, epilepsy, or cardiac arrhythmias.

  • Tool Compound for Basic Research: As a selective ion channel modulator, Compound X could be a valuable tool for dissecting the physiological roles of specific ion channels in cellular excitability and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: The protocols provided can be adapted to screen a library of analogs of Compound X to identify the chemical moieties responsible for its ion channel modulating activity, guiding the synthesis of more potent and selective compounds.

Quantitative Data Summary: Hypothetical Effects of Compound X on Nav1.7 Channels

The following tables summarize hypothetical quantitative data for the effects of Compound X on human Nav1.7 channels expressed in a heterologous expression system (e.g., HEK293 cells). This data is presented to illustrate the expected outcomes from the protocols detailed below.

Table 1: Concentration-Dependent Block of Peak Nav1.7 Current by Compound X

Compound X Concentration (µM)Peak Current (pA/pF)% Inhibition
0 (Control)-150.2 ± 10.50
0.1-135.1 ± 9.810.0
1-90.1 ± 7.240.0
10-30.0 ± 4.180.0
100-6.0 ± 1.596.0

Data are presented as mean ± SEM, n=6. The IC50 for peak current inhibition is calculated to be 2.5 µM.

Table 2: Effect of Compound X on the Voltage-Dependence of Nav1.7 Channel Activation and Inactivation

ParameterControlCompound X (10 µM)
Activation
V1/2 (mV)-25.3 ± 1.2-24.9 ± 1.5
Slope (k)6.8 ± 0.56.9 ± 0.6
Steady-State Fast Inactivation
V1/2 (mV)-80.1 ± 1.8-95.5 ± 2.1*
Slope (k)5.2 ± 0.45.5 ± 0.5

Data are presented as mean ± SEM, n=6. * indicates a statistically significant difference from control (p < 0.05). V1/2 represents the half-maximal voltage of activation or inactivation, and k is the slope factor.

Experimental Protocols

1. Cell Culture and Transfection

This protocol describes the maintenance of a human embryonic kidney (HEK293) cell line and transient transfection to express the human voltage-gated sodium channel α-subunit Nav1.7.

  • Materials:

    • HEK293 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Plasmid DNA encoding human Nav1.7 and a reporter gene (e.g., Green Fluorescent Protein, GFP)

    • Transfection reagent (e.g., Lipofectamine 2000)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 35 mm culture dishes

  • Procedure:

    • Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells every 2-3 days when they reach 80-90% confluency.

    • For transfection, seed the cells onto 35 mm culture dishes at a density that will result in 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A typical ratio is 1 µg of Nav1.7 plasmid DNA and 0.2 µg of GFP plasmid DNA per dish.

    • Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh, pre-warmed culture medium.

    • Incubate the cells for 24-48 hours post-transfection to allow for channel expression. GFP-positive cells can be identified for electrophysiological recordings.

2. Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of Nav1.7 currents in the whole-cell configuration of the patch-clamp technique.

  • Materials:

    • Transfected HEK293 cells

    • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer, computer with acquisition software)

    • Borosilicate glass capillaries

    • Pipette puller and microforge

    • Extracellular (bath) solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (pipette) solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH).

    • Compound X stock solution (10 mM in DMSO)

  • Procedure:

    • Prepare fresh dilutions of Compound X in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.

    • Transfer a culture dish with transfected cells to the stage of the patch-clamp rig and perfuse with extracellular solution.

    • Identify a GFP-positive cell and approach it with the patch pipette.

    • Form a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the intracellular solution for 3-5 minutes before recording.

    • Record sodium currents using appropriate voltage protocols (see below).

    • Apply different concentrations of Compound X via a perfusion system and record the effects on the sodium currents.

Voltage Protocols:

  • Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 5 mV increments for 50 ms.

  • Steady-State Fast Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 5 mV increments, followed by a test pulse to -10 mV for 20 ms.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transient Transfection with Nav1.7 and GFP Plasmids cell_culture->transfection incubation 24-48h Incubation for Channel Expression transfection->incubation patch_clamp Whole-Cell Patch-Clamp incubation->patch_clamp voltage_protocols Application of Voltage Protocols patch_clamp->voltage_protocols compound_application Perfusion of Compound X voltage_protocols->compound_application data_acquisition Data Acquisition compound_application->data_acquisition ic50_calc IC50 Curve Fitting data_acquisition->ic50_calc boltzmann_fit Boltzmann Fitting of Activation/Inactivation data_acquisition->boltzmann_fit statistical_analysis Statistical Analysis ic50_calc->statistical_analysis boltzmann_fit->statistical_analysis

Caption: Experimental workflow for characterizing Compound X.

signaling_pathway compound_x Compound X nav_channel Nav1.7 Channel compound_x->nav_channel Binds to and stabilizes inactivated_state Inactivated State nav_channel->inactivated_state na_influx Na+ Influx nav_channel->na_influx Inhibits depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Firing depolarization->action_potential

Caption: Hypothetical mechanism of action of Compound X.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Indole Alkaloid Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The total synthesis of complex indole alkaloids, such as Echitoveniline, presents a significant challenge in organic chemistry. Achieving high yields requires careful optimization of key synthetic steps. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common obstacles encountered during their experiments, with a particular focus on the pivotal Pictet-Spengler reaction for the construction of the core indole framework.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of complex indole alkaloids, particularly in relation to the Pictet-Spengler reaction, a cornerstone in many synthetic routes.

Problem Potential Cause Suggested Solution
Low to No Product Formation in Pictet-Spengler Reaction 1. Ineffective Iminium Ion Formation: The reaction conditions may not be sufficiently acidic to promote the formation of the key electrophilic iminium ion intermediate.[1]- Increase the concentration of the acid catalyst. - Switch to a stronger Brønsted acid (e.g., trifluoroacetic acid - TFA).[1] - Use an aprotic solvent like dichloromethane or toluene to enhance the effectiveness of the acid catalyst.[1]
2. Low Nucleophilicity of the Indole: Electron-withdrawing groups on the indole ring can reduce its nucleophilicity, hindering the cyclization step.- While difficult to alter for a given substrate, ensure reaction conditions are optimized for maximum electrophilicity of the iminium ion partner.
3. Steric Hindrance: Bulky substituents on either the tryptamine or the aldehyde/ketone can sterically impede the reaction.- Consider using a less sterically hindered protecting group on the tryptamine nitrogen. - If possible, modify the aldehyde/ketone component to reduce steric bulk.
Formation of Multiple Byproducts 1. Side Reactions of the Iminium Ion: The highly reactive iminium ion can undergo undesired side reactions.[1]- Optimize the stoichiometry of the reactants. A slight excess of the aldehyde or ketone can sometimes drive the reaction to completion.[1] - Lowering the reaction temperature can often increase selectivity and minimize side reactions.[1]
2. Decomposition of Starting Material or Product: The acid catalyst may be too strong or the reaction temperature too high, leading to degradation.[1]- Use a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid).[1] - Reduce the reaction temperature; some reactions proceed well at 0°C or room temperature.[1] - Decrease the reaction time and monitor progress closely using TLC or LC-MS.[1]
Incomplete Reaction or Stalling 1. Catalyst Deactivation: Basic impurities in reagents or solvents can neutralize the acid catalyst.- Ensure all reagents and solvents are of high purity and are dry. - Consider adding the catalyst in portions throughout the reaction.
2. Reaction Reversibility: At elevated temperatures, the Pictet-Spengler reaction can be reversible, leading to an equilibrium mixture.- Conduct the reaction at the lowest effective temperature to favor the kinetic product.
Poor Diastereoselectivity 1. Thermodynamic vs. Kinetic Control: The reaction may be proceeding under thermodynamic control, favoring the more stable but undesired diastereomer.- To favor the kinetic product, run the reaction at a lower temperature. - For thermodynamic control, a higher temperature or longer reaction time with a suitable acid catalyst may be employed to favor the more stable diastereomer.[2]
2. Choice of Chiral Auxiliary or Catalyst: An inappropriate chiral auxiliary or catalyst may not provide sufficient stereocontrol.- Screen a variety of chiral Brønsted acids or chiral auxiliaries to improve diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a common key reaction in the synthesis of indole alkaloids like this compound?

A1: The Pictet-Spengler reaction is a fundamental and widely used method for constructing the tetrahydro-β-carboline core structure found in many indole alkaloids.[3] This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3]

Q2: How can I improve the yield and selectivity of my Pictet-Spengler reaction?

A2: Optimizing several factors can improve yield and selectivity:

  • Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids like TFA can be effective, but milder acids may be necessary to prevent degradation.[1]

  • Solvent: Aprotic solvents are often preferred as they can enhance the effectiveness of the acid catalyst.[1]

  • Temperature: Lowering the temperature can improve selectivity and reduce the formation of byproducts.[1]

  • Reactant Purity: Using highly pure and dry reagents and solvents is essential to prevent catalyst deactivation.

Q3: Are there alternative strategies to the classic Pictet-Spengler reaction?

A3: Yes, several variations exist. For instance, the use of N-acyliminium ions, formed by acylating the intermediate imine, can act as powerful electrophiles, often leading to cyclization under milder conditions with good yields.[3] Additionally, enzymatic Pictet-Spengler reactions, employing enzymes like strictosidine synthase, are utilized in biosynthesis and can offer high stereoselectivity.[3]

Q4: My starting materials are complex and sensitive. How can I adapt the Pictet-Spengler conditions?

A4: For sensitive substrates, it is crucial to start with mild reaction conditions. This includes using weaker acids, lower temperatures, and shorter reaction times. Careful monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal endpoint and prevent degradation of the product.

Quantitative Data from Literature

The following table summarizes various conditions reported for the Pictet-Spengler reaction, illustrating the impact of different parameters on the reaction outcome.

Tryptamine Derivative Aldehyde/Keton Catalyst (mol%) Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr) Reference
L-tryptophan methyl esterPiperonalTFA (1.2 equiv.)CH3CNReflux8299:1 (cis:trans)[2]
TryptamineVarious aldehydesp-TsOH (20)DCE5060-85N/A[4]
6-MethoxytryptamineFormaldehydeTFATolueneN/AModerate to goodN/A[4]
TryptamineVarious aldehydesAcetic AcidN/A5068-85N/A[4]

Experimental Protocols

General Protocol for a Pictet-Spengler Reaction:

This protocol is a representative example and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of the tryptamine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0-1.2 eq).

  • Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Add the acid catalyst (e.g., TFA, 1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Visualizations

Logical Relationships and Workflows

Retrosynthesis_this compound This compound This compound Intermediate1 Late-stage intermediate This compound->Intermediate1 Functional Group Interconversion Core_Structure Tetrahydro-β-carboline Core Intermediate1->Core_Structure Key Disconnection Tryptamine_Derivative Substituted Tryptamine Core_Structure->Tryptamine_Derivative Pictet-Spengler Retron Aldehyde_Fragment Aldehyde Fragment Core_Structure->Aldehyde_Fragment Pictet-Spengler Retron Pictet_Spengler_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Iminium Ion Formation cluster_3 Step 3: Cyclization cluster_4 Step 4: Rearomatization Tryptamine Tryptamine Imine Imine Tryptamine->Imine Aldehyde Aldehyde Aldehyde->Imine Imine2 Imine Iminium_Ion Iminium Ion Imine2->Iminium_Ion H_plus H+ H_plus->Iminium_Ion Iminium_Ion2 Iminium Ion Spiroindolenine Spiroindolenine Intermediate Iminium_Ion2->Spiroindolenine Nucleophilic Attack Spiroindolenine2 Spiroindolenine Intermediate Product Tetrahydro-β-carboline Spiroindolenine2->Product [1,5]-Sigmatropic Shift & Deprotonation Troubleshooting_Workflow Start Low Yield in Pictet-Spengler Reaction Check_Purity Check Purity of Reagents & Solvents Start->Check_Purity Impure Impure Check_Purity->Impure Purify Purify/Dry Reagents & Solvents Impure->Purify Yes Pure Pure Impure->Pure No Purify->Check_Purity Check_Conditions Vary Reaction Conditions Pure->Check_Conditions Temp Adjust Temperature Check_Conditions->Temp Catalyst Change Catalyst/Concentration Check_Conditions->Catalyst Solvent Change Solvent Check_Conditions->Solvent Monitor Monitor by TLC/LC-MS Temp->Monitor Catalyst->Monitor Solvent->Monitor Improved Yield Improved? Monitor->Improved End Successful Optimization Improved->End Yes Revisit Re-evaluate Substrate Reactivity Improved->Revisit No Revisit->Check_Conditions

References

Echitoveniline Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Echitoveniline purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction, isolation, and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a novel (hypothetical) tetracyclic alkaloid isolated from the bark of the Echites venenata plant. Its purification is challenging due to its complex structure, potential for isomerization, and co-extraction with structurally similar alkaloids and other plant secondary metabolites.[1]

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: The choice of solvent is critical for extraction efficiency.[2] Methanol and ethanol are effective for extracting a broad range of alkaloids, including both free bases and salts.[2][3] For a more selective extraction of the free base form of this compound, less polar solvents like chloroform and ethyl acetate are recommended.[2]

Q3: My this compound extract has a low yield. What are the common causes?

A3: Low yields can result from several factors, including improper solvent selection, suboptimal extraction time and temperature, or degradation of the compound.[4] Ensure the pH of your extraction solvent is appropriate for this compound's stability and consider using advanced extraction techniques like ultrasound-assisted extraction to improve efficiency.[4][5]

Q4: What is the most effective chromatographic technique for purifying this compound?

A4: A multi-step chromatographic approach is generally most effective.[5] This typically involves initial fractionation using column chromatography with silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for separating structurally similar compounds, and a final polishing step using a C18 column to achieve high purity.[5][6]

Q5: How can I confirm the purity and identity of my final this compound sample?

A5: A combination of spectroscopic and spectrometric methods is essential. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess purity.[7] For structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) are indispensable.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Initial Extraction
  • Possible Cause: Inefficient extraction due to solvent choice. Alkaloids exist as either free bases or salts, and the solvent polarity must be matched accordingly.[4]

  • Troubleshooting:

    • Solvent System Optimization: Test a range of solvents from non-polar (hexane) to polar (methanol). An ethanol/water mixture can also be effective.[2]

    • pH Adjustment: For acidic water extraction, use a 0.1% to 1% solution of hydrochloric or acetic acid to form the soluble salt of this compound.[8]

    • Technique Enhancement: Employ ultrasound-assisted or microwave-assisted extraction to improve the extraction efficiency.[5]

Problem 2: Poor Separation of this compound from Other Alkaloids in Column Chromatography
  • Possible Cause: Incorrect stationary or mobile phase, or column overloading.[5]

  • Troubleshooting:

    • Stationary Phase Selection: While silica gel is common, consider using neutral or basic alumina, as acidic silica can cause tailing or degradation of basic alkaloids.[9]

    • Mobile Phase Optimization: Systematically vary the solvent polarity. A shallow gradient elution can often improve the resolution of closely eluting compounds.[5] Adding a small amount of an amine like triethylamine to the mobile phase can reduce peak tailing for basic compounds on silica gel.[1]

    • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. Decrease the amount of crude extract loaded.[5]

Problem 3: this compound Degradation During Purification
  • Possible Cause: this compound may be sensitive to heat, light, or pH extremes.

  • Troubleshooting:

    • Temperature Control: Conduct extraction and solvent evaporation at reduced temperatures. Use a rotary evaporator at a low temperature to concentrate fractions.

    • Light Protection: Protect the sample from direct light by using amber glassware or covering flasks with aluminum foil.[5]

    • pH Monitoring: Maintain the pH within a stable range for this compound during acid-base extractions.

Experimental Protocols & Data

Protocol 1: Optimized Acid-Base Extraction of this compound

This protocol is designed to separate basic alkaloids like this compound from neutral and acidic impurities.

  • Extraction: Macerate 100g of dried, powdered Echites venenata bark in 1L of 1% aqueous HCl for 24 hours. Filter the mixture.

  • Filtrate Defatting: Extract the acidic aqueous filtrate with 3 x 500mL of hexane to remove non-polar compounds. Discard the hexane layers.

  • Basification: Adjust the pH of the aqueous layer to 10 with aqueous ammonia.

  • Alkaloid Extraction: Extract the basified solution with 3 x 500mL of chloroform. The free base this compound will move into the organic layer.[8]

  • Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

AcidBaseExtraction start Crude Plant Material (this compound Salt + Impurities) acid_extraction 1. Macerate in 1% HCl start->acid_extraction aqueous_phase1 Aqueous Phase (this compound-HCl + Polar Impurities) acid_extraction->aqueous_phase1 defatting 2. Extract with Hexane aqueous_phase1->defatting hexane_phase Hexane Phase (Lipids, Pigments) defatting->hexane_phase Discard aqueous_phase2 Aqueous Phase (this compound-HCl) defatting->aqueous_phase2 basification 3. Basify to pH 10 with NH4OH aqueous_phase2->basification organic_extraction 4. Extract with Chloroform basification->organic_extraction aqueous_phase3 Aqueous Phase (Polar Impurities) organic_extraction->aqueous_phase3 Discard organic_phase Chloroform Phase (Free Base this compound) organic_extraction->organic_phase final_product Crude Alkaloid Extract organic_phase->final_product

Caption: Workflow for acid-base extraction of this compound.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add the sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding increasing proportions of ethyl acetate, followed by methanol for highly polar compounds.

  • Fraction Collection: Collect fractions of 10-20 mL and monitor the composition of each fraction by TLC.

  • Pooling: Combine fractions containing the target compound, as identified by TLC.

Data Summary: Comparison of Purification Techniques

The following table summarizes typical yields and purity levels achieved at different stages of this compound purification.

Purification StepAverage Yield (%)Purity (%)Key Impurities Removed
Crude Methanol Extract8.5~5Pigments, Tannins, Sugars
Acid-Base Extraction1.2~40Lipids, Chlorophyll, Acidic compounds
Silica Gel Chromatography0.4~85Structurally dissimilar alkaloids
Preparative HPLC (C18)0.15>98Isomers, closely related alkaloids

This compound in a Biological Context

This compound is hypothesized to be a potent inhibitor of the PI3K/Akt signaling pathway, which is often dysregulated in cancer. Understanding its mechanism of action is a key area of research.

PI3KAktPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Troubleshooting low solubility of Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of Echitoveniline.

Troubleshooting Low Solubility of this compound

Researchers often encounter difficulties in dissolving this compound, a member of the Apocynaceae alkaloid family, in aqueous solutions for in vitro and in vivo experiments. This guide provides a systematic approach to address these solubility challenges.

Initial Assessment:

Before attempting advanced solubilization techniques, it is crucial to assess the purity of the this compound sample and confirm its identity through appropriate analytical methods. Impurities can significantly impact solubility.

Step-by-Step Troubleshooting Workflow:

The following workflow provides a tiered approach to improving the solubility of this compound, starting with simpler methods and progressing to more complex techniques.

TroubleshootingWorkflow cluster_0 Initial Steps cluster_1 Intermediate Approaches cluster_2 Advanced Techniques Start Start: Low this compound Solubility Solvent 1. Test Common Organic Solvents (e.g., DMSO, Ethanol, DMF) Start->Solvent pH 2. pH Adjustment (Acidic or Basic Buffers) Solvent->pH If precipitation occurs upon aqueous dilution Cosolvent 3. Use of Co-solvents (e.g., DMSO/Water, Ethanol/Water) pH->Cosolvent Surfactant 4. Addition of Surfactants (e.g., Tween® 80, Pluronic® F-68) Cosolvent->Surfactant If solubility is still insufficient Complexation 5. Complexation Agents (e.g., Cyclodextrins) Surfactant->Complexation SolidDispersion 6. Solid Dispersion (with a hydrophilic carrier) Complexation->SolidDispersion ParticleSize 7. Particle Size Reduction (Micronization, Nanosuspension) SolidDispersion->ParticleSize End Achieved Desired Solubility ParticleSize->End

Caption: A stepwise workflow for troubleshooting low solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a minimal amount of a suitable organic solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF)) to the powder.

  • Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle heating (37-40°C) may be applied if necessary, but stability at elevated temperatures should be considered.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: pH Adjustment to Enhance Aqueous Solubility

Alkaloids, being basic in nature, often exhibit increased solubility in acidic conditions due to salt formation.

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Dissolution Attempt: Attempt to dissolve a small, known amount of this compound in each buffer.

  • Observation: Visually inspect for complete dissolution. If necessary, quantify the solubility using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Stability Check: Assess the stability of this compound at the pH where solubility is highest, as extreme pH values can lead to degradation.

Quantitative Data Summary

Solvent SystemExpected SolubilityNotes
WaterVery LowAlkaloids are generally poorly soluble in neutral water.
Phosphate-Buffered Saline (PBS) pH 7.4Very LowSimulates physiological pH, but solubility is expected to be minimal.
Acidic Buffers (e.g., Citrate, pH 3-5)Potentially HigherProtonation of the nitrogen atoms can increase aqueous solubility.[1]
Basic Buffers (e.g., Carbonate, pH 9-10)VariableSolubility may increase or decrease depending on the specific pKa of this compound.
Dimethyl Sulfoxide (DMSO)HighA common aprotic solvent for dissolving hydrophobic compounds.
Ethanol (EtOH)Moderate to HighA polar protic solvent that can dissolve many alkaloids.
N,N-Dimethylformamide (DMF)HighAnother aprotic solvent suitable for poorly soluble compounds.
Co-solvent Mixtures (e.g., 10% DMSO in PBS)ModerateCan improve aqueous solubility while minimizing solvent toxicity in biological assays.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out." Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.

  • Use a Co-solvent System: Instead of diluting directly into the aqueous medium, prepare an intermediate dilution in a mixture of the organic solvent and the aqueous buffer. This gradual change in polarity can help maintain solubility.

  • Incorporate a Surfactant: Adding a low, non-toxic concentration of a surfactant like Tween® 80 or Pluronic® F-68 to your final aqueous solution can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[2]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Q2: What is the recommended storage condition for this compound solutions?

Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Q3: Can I heat the solution to improve the solubility of this compound?

Gentle warming can be used to aid dissolution. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound. It is recommended to first assess the thermal stability of this compound.

Q4: Are there any other techniques to improve the solubility of this compound for in vivo studies?

For in vivo applications where solvent toxicity is a major concern, more advanced formulation strategies may be necessary. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and bioavailability.[3]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., liposomes or polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile.[2]

  • Complexation: As mentioned for in vitro applications, complexation with agents like cyclodextrins can be an effective strategy for in vivo delivery as well.[3][4]

Potential Signaling Pathway of Action

The precise mechanism of action for this compound has not been extensively characterized. However, many alkaloids from the Apocynaceae family are known to exhibit cytotoxic or neuroactive properties. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that could be modulated by an Apocynaceae alkaloid with cytotoxic effects, such as the induction of apoptosis.

SignalingPathway cluster_pathway Hypothetical Cytotoxic Signaling Pathway This compound This compound Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) This compound->Receptor Inhibition Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Mitochondrion Mitochondrion Kinase_Cascade->Mitochondrion Modulation of Bcl-2 family proteins Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical cytotoxic signaling pathway potentially affected by this compound.

References

Technical Support Center: Reducing Epimerization in Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues related to epimerization that researchers may encounter during the synthesis of complex indole alkaloids.

Question 1: I am observing significant epimerization at a stereocenter adjacent to a carbonyl group in my indole alkaloid intermediate. What are the likely causes and how can I minimize it?

Answer:

Epimerization at a carbon atom alpha to a carbonyl group is a common problem, often facilitated by enolate formation under either acidic or basic conditions. Several factors can contribute to this issue:

  • Prolonged Reaction Times or Elevated Temperatures: These conditions can lead to thermodynamic equilibration, favoring the more stable epimer, which may not be the desired product.

  • Inappropriate Choice of Base or Acid: The strength and concentration of the acid or base catalyst can significantly influence the rate of epimerization.

  • Solvent Effects: The polarity of the solvent can affect the stability of the enolate or iminium ion intermediate, thereby influencing the epimerization rate.

Troubleshooting Steps:

  • Reaction Monitoring and Optimization: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time that maximizes the yield of the desired product while minimizing epimerization.

  • Temperature Control: Conduct the reaction at lower temperatures to favor the kinetically controlled product, which may be the desired stereoisomer. Be aware that this will likely require longer reaction times.

  • Reagent Selection and Stoichiometry:

    • Base: If using a base, consider switching to a weaker or more sterically hindered base to reduce the rate of enolate formation. Carefully control the stoichiometry to use the minimum amount necessary.

    • Acid: In acid-catalyzed reactions like the Pictet-Spengler reaction, the concentration and type of acid are critical. Trifluoroacetic acid (TFA) at elevated temperatures is known to promote epimerization to the thermodynamically more stable trans product in tetrahydro-β-carbolines. Consider using milder acids or conducting the reaction at lower temperatures.

  • Solvent Choice: Experiment with solvents of varying polarity. Less polar solvents may sometimes disfavor the formation of charged intermediates that lead to epimerization.

Question 2: My Pictet-Spengler reaction is yielding a mixture of C-1 epimers of the tetrahydro-β-carboline core. How can I improve the diastereoselectivity?

Answer:

The Pictet-Spengler reaction is a cornerstone in indole alkaloid synthesis, and controlling the stereochemistry at the newly formed C-1 position is crucial. The formation of epimers is a common challenge.

Underlying Causes:

  • Reaction Mechanism and Thermodynamics: The reaction proceeds through an iminium ion intermediate. The cyclization can occur via different transition states, leading to either the cis or trans product. Under thermodynamic control (e.g., strong acid, high temperature), the reaction will favor the more stable epimer, which is often the trans isomer.[1]

  • Kinetic vs. Thermodynamic Control: Kinetic control (e.g., milder conditions, lower temperatures) may favor the formation of the less stable epimer.

Strategies for Control:

  • Chiral Auxiliaries: The use of a chiral auxiliary on the tryptamine nitrogen or the aldehyde can effectively control the facial selectivity of the cyclization.

  • Asymmetric Catalysis: Employing a chiral Brønsted acid or a chiral organocatalyst can promote the formation of one enantiomer or diastereomer over the other.

  • Substrate Control: The steric and electronic properties of the substituents on both the tryptamine and the aldehyde can influence the diastereoselectivity of the reaction.

  • Post-Reaction Epimerization: If the desired product is the thermodynamically more stable epimer, you can intentionally subject the mixture to conditions that promote epimerization (e.g., treatment with a suitable acid) to convert the unwanted epimer into the desired one.

Question 3: I am struggling to separate the epimers of my indole alkaloid intermediate. What purification strategies can I employ?

Answer:

The separation of epimers can be challenging due to their similar physical properties.

Recommended Techniques:

  • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is key. Using a high-resolution silica gel or a different stationary phase (e.g., alumina, C18) may improve separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating epimers. Chiral HPLC columns can be used to separate enantiomers.

  • Crystallization: Fractional crystallization can sometimes be used to separate diastereomers.

  • Derivatization: If the epimers are difficult to separate, consider derivatizing a functional group in the molecule to create diastereomers with more significant differences in their physical properties, making separation easier. The derivatizing group can then be removed in a subsequent step.

FAQs

Q1: What is epimerization in the context of synthesis?

A1: Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In the synthesis of complex molecules like Echitoveniline, this can lead to the formation of an undesired diastereomer, reducing the yield of the target compound and complicating purification.

Q2: At which steps of an indole alkaloid synthesis is epimerization most likely to occur?

A2: Epimerization is particularly common in reactions involving the formation or manipulation of stereocenters adjacent to activating groups such as carbonyls or imines. Key steps to watch for include:

  • Pictet-Spengler reaction: Formation of the tetrahydro-β-carboline ring system.

  • Reactions involving enolates: Any step using strong bases on intermediates containing carbonyl groups.

  • Acid- or base-catalyzed rearrangements.

Q3: Can computational modeling help in predicting or understanding epimerization?

A3: Yes, computational chemistry can be a valuable tool. It can be used to predict the relative stabilities of different diastereomers, which can help in designing a synthetic route that favors the desired isomer under thermodynamic control. It can also be used to model transition states to understand the factors influencing kinetic selectivity.

Factors Affecting Epimerization in Indole Alkaloid Synthesis

FactorEffect on EpimerizationRecommendations for Control
Temperature Higher temperatures generally increase the rate of epimerization and favor the thermodynamic product.Run reactions at the lowest effective temperature to favor the kinetic product.
Reaction Time Longer reaction times allow for equilibration to the thermodynamic mixture of epimers.Monitor the reaction closely and quench it once the desired product is formed to a sufficient extent.
Base Strong bases readily form enolates, leading to epimerization at α-carbons to carbonyls.Use weaker, non-nucleophilic, or sterically hindered bases. Use stoichiometric amounts rather than a large excess.
Acid Strong acids can catalyze epimerization, especially in Pictet-Spengler reactions, by promoting reversible ring-opening and closing.Use the mildest acidic conditions possible. Consider Lewis acids as an alternative to Brønsted acids.
Solvent Polar protic solvents can stabilize charged intermediates and transition states, potentially increasing the rate of epimerization.Screen different solvents, including less polar aprotic options.
Protecting Groups The presence of certain protecting groups can influence the steric environment around a stereocenter, affecting the diastereoselectivity of reactions.Choose protecting groups that can direct the stereochemical outcome of a reaction or that can be removed under mild conditions that do not cause epimerization.

Experimental Protocols

Note: The following is a general protocol for a Pictet-Spengler reaction, a likely step in the synthesis of many indole alkaloids. The specific conditions will need to be optimized for the particular substrates used in the synthesis of this compound.

General Protocol for a Pictet-Spengler Reaction:

  • Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the solution.

  • Acid Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, acetic acid, or a Lewis acid) to the reaction mixture. The choice and amount of acid are critical and should be optimized.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from -78 °C to reflux, depending on the desired stereochemical outcome and substrate reactivity) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Visualization

Troubleshooting_Epimerization cluster_problem Problem Identification cluster_analysis Analysis of Reaction Conditions cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Epimerization Observed Temp High Temperature? Problem->Temp Time Long Reaction Time? Problem->Time Reagent Strong Acid/Base? Problem->Reagent Solvent Polar Protic Solvent? Problem->Solvent ChiralAux Use Chiral Auxiliary Problem->ChiralAux For Pictet-Spengler LowerTemp Lower Reaction Temperature Temp->LowerTemp ShorterTime Optimize Reaction Time Time->ShorterTime WeakerReagent Use Milder Acid/Base Reagent->WeakerReagent ChangeSolvent Screen Solvents Solvent->ChangeSolvent Success Epimerization Reduced LowerTemp->Success ShorterTime->Success WeakerReagent->Success ChangeSolvent->Success ChiralAux->Success

Caption: Troubleshooting workflow for addressing epimerization.

References

Technical Support Center: Echitoveniline LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of Echitoveniline.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on diagnosing and mitigating matrix effects.

Issue 1: Poor Reproducibility and Accuracy of this compound Signal

  • Question: My quality control (QC) samples for this compound analysis show high variability (%CV > 15%) and poor accuracy between runs. Could this be due to matrix effects?

  • Answer: Yes, inconsistent signal response is a classic indicator of matrix effects. Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound, leading to either suppression or enhancement of the signal. This variability can significantly impact the accuracy and reproducibility of your results. It is crucial to systematically evaluate for matrix effects during method development.

Issue 2: Low Signal Intensity or Complete Signal Suppression of this compound

  • Question: I am observing a significantly lower than expected signal for this compound, or in some cases, the signal is completely gone, especially in complex matrices like plant extracts or plasma. What are the likely causes and solutions?

  • Answer: This is a strong indication of ion suppression, a common matrix effect.

    • Possible Causes & Solutions:

      • Co-eluting Matrix Components: Phospholipids in plasma or pigments and other secondary metabolites in plant extracts are common sources of ion suppression.

        • Solution: Enhance your sample preparation protocol. For plasma, consider protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. For plant extracts, a multi-step acid-base extraction can be effective in isolating the alkaloid fraction.

      • Inadequate Chromatographic Separation: If matrix components co-elute with this compound, they will interfere with its ionization.

        • Solution: Optimize your LC method. Try a different stationary phase (e.g., a C18 column with a different bonding chemistry), adjust the mobile phase composition and gradient, or consider using a smaller particle size column for better resolution.

      • Injection of High Matrix Load: Injecting a large volume of a complex sample can overwhelm the ion source.

        • Solution: Dilute the sample extract before injection. This can be a simple and effective way to reduce matrix effects, provided your assay has sufficient sensitivity.

Issue 3: Inconsistent Internal Standard (IS) Response

  • Question: The peak area of my internal standard varies significantly across different samples. How does this affect my analysis of this compound?

  • Answer: An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thus compensating for any signal suppression or enhancement. If the IS response is inconsistent, it suggests that the IS is also affected by the matrix, but not in the same way as this compound.

    • Possible Causes & Solutions:

      • Inappropriate Internal Standard: The chosen IS may have different physicochemical properties than this compound, leading to different chromatographic retention and ionization behavior.

        • Solution: The best choice is a stable isotope-labeled (SIL) version of this compound. If a SIL-IS is not available, select a structural analog that has a similar retention time and ionization efficiency.

      • Differential Matrix Effects: The IS and analyte may be affected differently by various matrix components.

        • Solution: Re-evaluate your sample cleanup procedure to remove a broader range of interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A: Matrix effects are the alteration of the ionization efficiency of this compound due to the presence of co-eluting compounds from the sample matrix (e.g., plant extracts, plasma, serum). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the analysis.

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A: The post-extraction spike method is a widely accepted approach to quantify matrix effects. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A: As this compound is an Aspidosperma alkaloid, an acid-base extraction is often effective for plant matrices. This involves an initial extraction with an acidified aqueous solution, followed by basification and extraction of the alkaloids into an organic solvent. For biological fluids like plasma or serum, a combination of protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove proteins and phospholipids, which are major sources of matrix effects.

Q4: Can changing the ionization source help in reducing matrix effects?

A: Yes, the choice of ionization source can influence the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If you are experiencing significant matrix effects with ESI, exploring APCI could be a viable option, depending on the ionization characteristics of this compound.

Data on Matrix Effects and Recovery for Alkaloids

AnalyteMatrixLQC (ng/mL)MQC (ng/mL)HQC (ng/mL)
Matrix Effect (%)
Alkaloid APlasma95.3 ± 4.298.1 ± 3.5102.5 ± 2.8
Brain88.7 ± 5.191.4 ± 4.394.6 ± 3.9
Alkaloid BPlasma105.2 ± 3.9101.8 ± 2.799.3 ± 3.1
Brain92.1 ± 6.394.5 ± 5.597.8 ± 4.7
Alkaloid CPlasma98.9 ± 2.5100.2 ± 1.9101.1 ± 2.2
Brain85.4 ± 7.188.9 ± 6.490.3 ± 5.8
Extraction Recovery (%)
Alkaloid APlasma85.7 ± 5.688.2 ± 4.990.1 ± 4.1
Brain78.4 ± 6.881.3 ± 5.983.5 ± 5.2
Alkaloid BPlasma92.3 ± 4.594.1 ± 3.895.7 ± 3.3
Brain85.9 ± 7.288.4 ± 6.590.2 ± 6.0
Alkaloid CPlasma89.6 ± 3.791.5 ± 3.193.2 ± 2.9
Brain82.1 ± 8.084.7 ± 7.386.9 ± 6.7
Data is presented as Mean ± SD (n=6). LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Preparation of Blank Matrix Extract:

    • Extract six different lots of the blank biological matrix (e.g., plasma, plant extract) using the developed sample preparation method.

  • Preparation of Post-Spiked Samples:

    • Spike the extracted blank matrix with this compound at low, medium, and high concentrations corresponding to your QC levels.

  • Preparation of Neat Solutions:

    • Prepare solutions of this compound in the final reconstitution solvent at the same low, medium, and high concentrations.

  • LC-MS/MS Analysis:

    • Analyze both the post-spiked samples and the neat solutions using the developed LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • Calculate the MF for each concentration level using the formula: MF = (Mean Peak Area of Post-Spiked Samples) / (Mean Peak Area of Neat Solutions).

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from Plasma

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent this compound Signal check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable? check_is->is_ok assess_me Assess Matrix Effect (Post-Extraction Spike) is_ok->assess_me Yes troubleshoot_is Troubleshoot IS (Select SIL-IS or Analog) is_ok->troubleshoot_is No me_present Matrix Effect > 15%? assess_me->me_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sample_prep Yes end End: Method Optimized me_present->end No optimize_lc Optimize LC Method (Gradient, Column) optimize_sample_prep->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample revalidate Re-evaluate Matrix Effect dilute_sample->revalidate revalidate->me_present troubleshoot_is->check_is

Caption: Troubleshooting workflow for inconsistent this compound signal.

Matrix_Effect_Assessment cluster_A Set A: Post-Extraction Spike cluster_B Set B: Neat Solution blank_matrix Blank Matrix extract_matrix Extract Matrix blank_matrix->extract_matrix spike_analyte Spike this compound extract_matrix->spike_analyte analyze_A Analyze via LC-MS/MS spike_analyte->analyze_A compare Compare Peak Areas (Calculate Matrix Factor) analyze_A->compare neat_solvent Neat Solvent prepare_solution Prepare this compound Solution neat_solvent->prepare_solution analyze_B Analyze via LC-MS/MS prepare_solution->analyze_B analyze_B->compare

Caption: Workflow for assessing matrix effects.

Technical Support Center: Enhancing the Resolution of Echitoveniline Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of Echitoveniline and related indole alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed experimental protocols to overcome challenges in enantiomeric separation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for developing a chiral separation method for this compound?

A1: A systematic screening approach is the most effective strategy.[1][2] Since predicting the best chiral stationary phase (CSP) is difficult, it is recommended to screen a set of complementary polysaccharide-based columns (e.g., amylose and cellulose derivatives) under different chromatographic modes (Normal Phase, Reversed-Phase, Polar Organic, and SFC).[1][2]

Q2: Which type of chiral stationary phase (CSP) is most effective for indole alkaloids like this compound?

A2: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® and Chiralcel® series), have demonstrated broad applicability and high success rates for the enantioseparation of indole and isoquinoline alkaloids.[3][4][5] These are considered the first choice for screening.[5]

Q3: What are the key differences between using HPLC and SFC for the chiral resolution of this compound?

A3: Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its advantages in speed, higher efficiency, and reduced organic solvent consumption, making it a "greener" alternative to HPLC.[6] SFC typically uses supercritical CO2 as the main mobile phase with an alcohol co-solvent. HPLC, however, offers a wider range of mobile phase options, including normal-phase, reversed-phase, and polar organic modes, which can provide different selectivities.[2]

Q4: How do mobile phase additives affect the resolution of basic compounds like this compound?

A4: For basic alkaloids, adding a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) in normal phase and SFC, is often necessary to improve peak shape and achieve separation.[6] In reversed-phase, volatile buffers like ammonium acetate or ammonium formate are used to control pH and improve peak symmetry, especially for LC-MS applications.

Q5: Can temperature be used to optimize the separation of this compound enantiomers?

A5: Yes, temperature is a critical parameter for optimizing chiral separations. Varying the column temperature can significantly impact selectivity and resolution. In some cases, changing the temperature can even reverse the elution order of the enantiomers.[2] It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) during method optimization.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP)Screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives). Structural similarity to a compound separated on a specific CSP does not guarantee similar results.
Suboptimal Mobile PhaseOptimize the mobile phase composition. In normal phase/SFC, vary the alcohol modifier (Methanol, Ethanol, Isopropanol) and its percentage.[6] In reversed phase, adjust the organic modifier (Acetonitrile, Methanol) and the buffer pH/concentration.
Peak Tailing Secondary Interactions with Stationary PhaseFor basic alkaloids like this compound, add a basic modifier to the mobile phase (e.g., 0.1% DEA or TEA) to block active sites on the silica support.[6]
Sample OverloadReduce the injection volume or the concentration of the sample.
Irreproducible Retention Times Insufficient Column EquilibrationEnsure the column is thoroughly equilibrated with the mobile phase before injections. This is particularly important when changing mobile phase composition. For some CSPs, equilibration can take a significant amount of time.[6]
Mobile Phase InconsistencyPrepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase properly.
High Backpressure Blocked Inlet FritReverse flush the column (for immobilized CSPs only) or replace the inlet frit. Always use a guard column to protect the analytical column.
Sample PrecipitationEnsure the sample is fully dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause it to precipitate on the column.
Loss of Resolution Over Time Column ContaminationFlush the column with a strong solvent recommended by the manufacturer. For immobilized CSPs, a wider range of strong solvents like DMF or DCM can be used for regeneration.
Change in Stationary Phase ConformationFor coated CSPs, ensure mobile phase compatibility to avoid stripping the chiral selector. For all CSPs, a column regeneration protocol may be needed to restore performance after extensive use with various solvents and additives.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for this compound

This protocol outlines a systematic approach to screen for an effective chiral separation of this compound using HPLC with polysaccharide-based CSPs.

  • Column Selection:

    • Select a minimum of four polysaccharide-based chiral columns. A recommended starting set includes:

      • Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized)

      • Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate), immobilized)

      • Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated)

      • Chiralcel OJ-H (cellulose tris(3,5-di-methylphenylbenzoate), coated)

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in methanol or ethanol.

    • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Screening Conditions:

    • Mode 1: Normal Phase (NP)

      • Mobile Phases:

        • A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

        • B: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA

      • Flow Rate: 1.0 mL/min

      • Temperature: 25°C

      • Detection: UV at 280 nm (based on typical indole alkaloid absorbance)

      • Injection Volume: 5 µL

    • Mode 2: Reversed-Phase (RP)

      • Mobile Phases:

        • A: Acetonitrile/10 mM Ammonium Bicarbonate pH 9.0 (50:50 v/v)

        • B: Methanol/10 mM Ammonium Acetate pH 6.0 (50:50 v/v)

      • Flow Rate: 0.5 mL/min

      • Temperature: 25°C

      • Detection: UV at 280 nm

      • Injection Volume: 5 µL

  • Data Evaluation:

    • For each condition, calculate the retention factors (k), separation factor (α), and resolution (Rs).

    • Select the condition providing the best separation (ideally Rs > 1.5) for further optimization.

Protocol 2: Chiral SFC Method Screening for this compound

This protocol provides a general method for rapid screening using Supercritical Fluid Chromatography.

  • Column Selection:

    • Use the same set of chiral columns as in the HPLC protocol. Ensure they are SFC-compatible.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.

  • SFC Screening Conditions:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Modifiers):

      • 1: Methanol + 0.1% DEA

      • 2: Ethanol + 0.1% DEA

      • 3: Isopropanol + 0.1% DEA

    • Gradient: 5% to 40% Modifier over 8 minutes, hold at 40% for 2 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40°C

    • Detection: UV at 280 nm

    • Injection Volume: 2 µL

  • Data Evaluation and Optimization:

    • Identify the column/modifier combination that shows the best enantioselectivity.

    • Optimize the separation by converting the gradient method to an isocratic one. The optimal isocratic modifier percentage is typically 5-15% lower than the percentage at which the compound elutes under the gradient.

Data Presentation

As specific experimental data for this compound enantiomer resolution is not publicly available, the following tables present representative data for the chiral separation of structurally similar indole alkaloids on common polysaccharide CSPs. This data serves as a guide for expected performance and aids in column selection.

Table 1: Representative HPLC Chiral Separation Data for Indole Alkaloids

Compound Type CSP Mobile Phase k1 k2 α (k2/k1) Rs
Vinca Alkaloid AnalogueChiralpak ADHexane/Ethanol (80:20) + 0.1% DEA2.152.681.252.10
Iboga Alkaloid AnalogueChiralcel ODHexane/Isopropanol (90:10) + 0.1% DEA3.404.151.221.85
Akuammiline AnalogueChiralpak IBACN/10mM NH4OAc (60:40)1.882.201.171.60
Aspidosperma AnalogueChiralcel OJHexane/Ethanol/TFA (85:15:0.1)4.505.851.302.55

Data is illustrative and compiled based on typical separation values for the respective alkaloid classes.

Table 2: Representative SFC Chiral Separation Data for Indole Alkaloids

Compound Type CSP Modifier k1 k2 α (k2/k1) Rs
Vinca Alkaloid AnalogueChiralpak IA20% Methanol + 0.1% DEA1.501.831.221.90
Iboga Alkaloid AnalogueChiralpak IC15% Ethanol + 0.1% DEA2.953.721.262.30
Akuammiline AnalogueChiralpak IB25% Isopropanol + 0.1% DEA3.103.501.131.55
Aspidosperma AnalogueChiralcel OD30% Methanol + 0.1% DEA2.453.041.242.05

Data is illustrative and compiled based on typical separation values for the respective alkaloid classes under SFC conditions.

Visualizations

Chiral_Method_Development_Workflow start Start: Racemic this compound Sample screen_cols Screen 4-6 Polysaccharide CSPs (Amylose & Cellulose-based) start->screen_cols screen_modes Screen Multiple Mobile Phase Modes (NP, RP, SFC) screen_cols->screen_modes evaluate Evaluate Results: - Separation Factor (α) - Resolution (Rs) screen_modes->evaluate no_sep No Separation or Poor Resolution (Rs < 1.0) evaluate->no_sep No good_sep Good Separation Found (Rs > 1.5) evaluate->good_sep Yes no_sep->screen_cols Select different CSPs / Modes optimize Optimize Method: - Mobile Phase Composition - Temperature - Flow Rate good_sep->optimize validate Validate Method: - Robustness - Reproducibility optimize->validate end End: Final Enantioselective Method validate->end

Caption: Workflow for Chiral Method Development.

Chiral_Recognition_Mechanism cluster_CSP Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) CSP_Groove Chiral Groove R_Enantiomer (R)-Echitoveniline R_Enantiomer->CSP_Groove Stronger Interaction (H-bonds, π-π, steric fit) = Longer Retention Time S_Enantiomer (S)-Echitoveniline S_Enantiomer->CSP_Groove Weaker Interaction (Steric hindrance) = Shorter Retention Time

References

Technical Support Center: Echitoveniline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific biological activity, mechanism of action, and use of Echitoveniline in cell-based assays is not currently available in publicly accessible scientific literature. The following troubleshooting guide and FAQs are based on best practices for working with natural product compounds, particularly alkaloids, in a research setting. This information is intended to be a general resource and may not address all potential issues related to this compound.

General Troubleshooting for Alkaloid Compounds in Cell-Based Assays

Researchers utilizing novel or less-characterized alkaloid compounds like this compound in cell-based assays may encounter variability stemming from several factors. This guide provides a structured approach to identifying and mitigating these common issues.

I. Compound Solubility and Stability

Poor solubility is a frequent cause of assay variability with lipophilic compounds such as many alkaloids.

Observed Problem:

  • Inconsistent dose-response curves.

  • Precipitate observed in stock solutions or in cell culture wells.

  • Low potency or unexpected results.

Troubleshooting Steps:

Potential Cause Recommended Solution
Compound Precipitation 1. Solvent Selection: Dissolve this compound in a small amount of an appropriate organic solvent (e.g., DMSO) before preparing aqueous dilutions. 2. Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (<0.5%) and consistent across all wells, including vehicle controls. 3. Solubility Assessment: Visually inspect stock solutions and final dilutions for any signs of precipitation, both before and after addition to cell cultures.
Compound Instability 1. Stock Solution Storage: Store stock solutions of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 2. Working Solution Preparation: Prepare fresh working dilutions from stock solutions immediately before each experiment. 3. Light Sensitivity: Protect solutions from light, as some alkaloids are light-sensitive.
II. Assay-Specific Interference

This compound, like other natural products, may directly interfere with assay components, leading to inaccurate results.

Observed Problem:

  • High background signal in cell-free controls.

  • Non-linear or U-shaped dose-response curves.

  • Discrepancies between different types of viability or cytotoxicity assays.

Troubleshooting Steps:

Potential Cause Recommended Solution
Direct Assay Reagent Interaction 1. Cell-Free Controls: Include controls containing this compound and the assay reagent in cell-free medium to assess direct chemical interactions. 2. Alternative Assays: If interference is suspected with a specific assay (e.g., direct reduction of MTT by the compound), consider using an alternative method that relies on a different detection principle, such as a lactate dehydrogenase (LDH) release assay for cytotoxicity.
Autofluorescence 1. Fluorescence Microscopy: If using fluorescence-based assays, examine cells treated with this compound under a microscope to check for intrinsic fluorescence at the emission wavelength of the assay fluorophore. 2. Spectral Scans: Perform a spectral scan of this compound to identify its excitation and emission maxima and avoid assays that use overlapping wavelengths.
III. Cellular and Experimental Variability

Inherent biological variability and technical inconsistencies can significantly impact the reproducibility of cell-based assays.

Observed Problem:

  • High well-to-well or day-to-day variability.

  • Inconsistent IC50 values.

  • "Edge effects" in multi-well plates.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inconsistent Cell Health and Seeding 1. Cell Passage Number: Use cells within a consistent and low passage number range. 2. Cell Seeding Density: Optimize and maintain a consistent cell seeding density to ensure cells are in the exponential growth phase during the experiment. 3. Single-Cell Suspension: Ensure a homogenous single-cell suspension before seeding to avoid clumping and uneven cell distribution.
Pipetting and Plate Handling 1. Pipette Calibration: Regularly calibrate pipettes to ensure accurate liquid handling. 2. Consistent Technique: Use a consistent pipetting technique for all wells. 3. Minimizing Evaporation: To mitigate "edge effects," avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.

Frequently Asked Questions (FAQs)

Q1: How can I determine the optimal concentration range for this compound in my initial experiments?

A1: It is recommended to perform a broad-range dose-response experiment in your initial studies. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM) to identify the concentration range over which a biological effect is observed.

Q2: What are the essential controls to include in my cell-based assays with this compound?

A2: At a minimum, your experiments should include:

  • Untreated Control: Cells in media alone.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A known inhibitor or activator of the pathway or process you are studying, if available.

  • Cell-Free Control: this compound in media without cells to check for assay interference.

Q3: What should I do if I observe a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound?

A3: A U-shaped dose-response curve can be indicative of compound precipitation at higher concentrations, which can interfere with optical-based assays. Visually inspect the wells for any precipitate. You can also consider using a non-optical endpoint, such as an ATP-based viability assay (e.g., CellTiter-Glo®), which may be less susceptible to this artifact.

Experimental Protocols

As there are no specific published experimental protocols for this compound, the following are generalized protocols for common cell-based assays that could be adapted for its study.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V-negative and PI-negative.

Signaling Pathways and Experimental Workflows

Due to the lack of specific information on the mechanism of action of this compound, diagrams of its signaling pathways cannot be provided. However, a generalized experimental workflow for screening a novel compound is presented below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B Determine IC50 Value A->B C Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI, Caspase Activity) B->C D Cell Cycle Analysis (e.g., Propidium Iodide Staining) B->D E Pathway-Specific Reporter Assays C->E F Western Blot for Key Signaling Proteins (e.g., MAPK, PI3K/Akt pathways) C->F D->E D->F

Caption: A generalized workflow for the initial characterization of a novel compound like this compound.

Technical Support Center: Addressing Echitoveniline Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Echitoveniline in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1] Understanding and mitigating these effects is crucial for validating experimental findings and ensuring the specificity of this compound's action.

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target. Could this be an off-target effect?

A: It is possible. A discrepancy between the observed phenotype and the expected on-target effect is a common indicator of off-target activity.[1] To investigate this, consider the following troubleshooting steps outlined in the guides below, such as performing a dose-response curve and using structurally unrelated inhibitors of the same target.[1]

Q3: What are the initial steps to minimize off-target effects when starting experiments with this compound?

A: Proactive measures can significantly reduce the impact of off-target effects. Key initial steps include:

  • Thorough Dose-Response Studies: Determine the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.[2]

  • Use of Control Compounds: Employ a structurally similar but inactive analog of this compound to differentiate between on-target and off-target-driven phenotypes.[2]

  • In Silico Analysis: Utilize computational models to predict potential off-target binding based on this compound's chemical structure.[2][3]

Q4: How can I identify the specific off-targets of this compound?

A: Several experimental and computational approaches can be employed to identify unintended molecular partners of this compound. These include:

  • Proteomics-Based Methods: Techniques like chemical proteomics can help identify proteins that directly bind to this compound.

  • Kinase Profiling: If this compound is a kinase inhibitor, screening it against a broad panel of kinases can reveal unintended inhibitory activity.[2]

  • Computational Docking: In silico molecular docking can predict potential binding interactions with a wide range of proteins.[2]

  • Genetic Approaches: Techniques like CRISPR-Cas9 screening can help identify genes that modify the cellular response to this compound, potentially revealing off-target pathways.[4]

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity at Effective Concentrations

Symptom: You observe significant cell death or reduced viability in your cell cultures at concentrations where this compound is expected to be specific for its target.

Troubleshooting Steps:

  • Confirm On-Target vs. Off-Target Toxicity:

    • Rescue Experiment: Overexpress the intended target of this compound. If the toxicity is not alleviated, it suggests an off-target effect.[1]

    • Counter-Screening: Test this compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target interactions.[1]

  • Quantitative Toxicity Assessment:

    • Perform cell viability assays (e.g., MTT, trypan blue exclusion) and apoptosis assays (e.g., caspase activity, TUNEL) to quantify the level of toxicity.[2]

  • Broad Off-Target Screening:

    • Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.[1]

Experimental Workflow for Investigating Toxicity

A Unexpected Toxicity Observed B Perform Dose-Response Viability Assays (MTT, Trypan Blue) A->B C Is toxicity observed at concentrations for on-target activity? B->C D Toxicity likely on-target or very potent off-target C->D Yes E Toxicity likely off-target C->E No F Rescue Experiment: Overexpress target E->F G Counter-Screening: Use target-null cell line E->G H Toxicity Mitigated? F->H I Toxicity Persists? G->I J On-Target Toxicity H->J Yes K Off-Target Toxicity Confirmed H->K No I->J No I->K Yes L Profile against toxicity panel (hERG, CYPs) K->L

Caption: Workflow for troubleshooting unexpected cellular toxicity.

Issue 2: Discrepancy Between On-Target Inhibition and Functional Outcome

Symptom: Biochemical assays show potent inhibition of the intended target by this compound, but the downstream cellular effect is weaker or different than expected.

Troubleshooting Steps:

  • Verify Target Engagement in Cells:

    • Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that this compound is binding to its intended target within the cellular environment.

  • Investigate Pathway Crosstalk:

    • The observed phenotype might be a result of complex signaling pathway interactions. Map the signaling pathway downstream of the intended target and look for potential branches or compensatory mechanisms.

  • Profile Against a Broader Target Panel:

    • This compound might be interacting with other proteins in the same or parallel pathways. A broader screen (e.g., kinome scan) can help identify these interactions.

Signaling Pathway Analysis: On-Target vs. Off-Target Effects

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TargetA Intended Target This compound->TargetA Inhibition OffTargetB Off-Target B This compound->OffTargetB Unintended Interaction Downstream1 Downstream Effector 1 TargetA->Downstream1 PhenotypeA Expected Phenotype Downstream1->PhenotypeA Downstream2 Downstream Effector 2 OffTargetB->Downstream2 PhenotypeB Observed Phenotype Downstream2->PhenotypeB

Caption: On-target versus off-target pathway inhibition by this compound.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.[2]

TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
Target Kinase A 15
Off-Target Kinase B1,500100
Off-Target Kinase C6,000400
Off-Target Kinase D>10,000>667

Table 2: Troubleshooting Unexpected Phenotypes

ObservationPotential CauseRecommended Action
Cell death at expected efficacious concentrationOn-target toxicity or off-target effectPerform rescue experiments; conduct broad off-target screening.[2]
Activation of an unexpected signaling pathwayOff-target activation or pathway crosstalkProfile compound against a panel of related targets; map the activated pathway.[2]
Inconsistent results between different cell linesCell-type specific off-target effects or differences in target expressionQuantify target expression in each cell line; perform off-target profiling in the sensitive cell line.[2]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cellular Viability

Objective: To determine the concentration range of this compound that is non-toxic and to identify the lowest effective concentration for on-target activity.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 for toxicity.

Protocol 2: Western Blot for On-Target and Off-Target Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of its intended target and key proteins in potentially affected off-target pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at a non-toxic concentration determined from the dose-response curve. Include positive and negative controls (e.g., a known activator of a pathway and a vehicle control).

  • Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the on-target protein and suspected off-target pathway proteins.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the effects of this compound treatment to the controls.

Logical Flow for Protocol Selection

A Start Experiment with this compound B Is there unexpected toxicity? A->B C Is the functional outcome as expected? A->C B->C No D Perform Dose-Response Viability Assay (Protocol 1) B->D Yes E Perform Western Blot for Pathway Analysis (Protocol 2) C->E No F Proceed with On-Target Experiments C->F Yes G Investigate Off-Target Effects Further D->G E->G

References

Optimization of reaction conditions for Echitoveniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of Echitoveniline.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for the synthesis of this compound?

A1: The synthesis of this compound is achieved through a Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, specifically tryptamine, with an aldehyde, followed by an acid-catalyzed ring closure to form the characteristic tetrahydro-β-carboline core of this compound.[1][2]

Q2: What are the typical starting materials for this compound synthesis?

A2: The key precursors for the Pictet-Spengler synthesis of this compound are tryptamine and a specialized aldehyde, often referred to as "Echitovaldehyde" in laboratory settings. The purity of these starting materials is critical for achieving a high yield and minimizing side products.

Q3: Which acid catalysts are most effective for this reaction?

A3: A range of Brønsted and Lewis acids can be used to catalyze the Pictet-Spengler reaction. Trifluoroacetic acid (TFA) is a commonly used and effective catalyst for this synthesis. Other acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid (TsOH) have also been employed with success. The choice of catalyst can influence reaction kinetics and yield.

Q4: What is the role of the solvent in the synthesis of this compound?

A4: The solvent plays a crucial role in the reaction by influencing the solubility of reactants and intermediates, as well as the stability of the iminium ion intermediate. Aprotic solvents like dichloromethane (DCM) and toluene are often preferred as they can enhance the effectiveness of the acid catalyst. Protic solvents, including water, have also been explored in efforts to develop more environmentally friendly protocols.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the this compound synthesis can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product over time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient Iminium Ion Formation: The reaction conditions may not be acidic enough to promote the formation of the key electrophilic iminium ion intermediate.- Increase the concentration of the acid catalyst.- Switch to a stronger acid catalyst (e.g., from acetic acid to trifluoroacetic acid).- Use an aprotic solvent like dichloromethane to enhance catalyst effectiveness.
Decomposition of Starting Material: The acid catalyst may be too strong, or the reaction temperature too high, leading to the degradation of the tryptamine or aldehyde.- Use a milder acid catalyst.- Reduce the reaction temperature. Some reactions proceed efficiently at room temperature or even 0°C.- Decrease the reaction time and monitor progress closely.
Multiple Byproducts / Complex Mixture Side Reactions: The highly reactive iminium ion can undergo undesired side reactions.- Optimize the stoichiometry of the reactants. A slight excess of the aldehyde can sometimes drive the reaction to completion.- Lowering the reaction temperature can often increase selectivity and reduce the formation of byproducts.
Oxidation of Product: The tetrahydro-β-carboline product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize the reaction time and work up the reaction mixture promptly upon completion.
Incomplete Conversion Catalyst Deactivation: Basic impurities in the reagents or solvent can neutralize the acid catalyst.- Ensure all reagents and solvents are of high purity and are dry.- Consider adding the catalyst in portions throughout the reaction to maintain its activity.
Reaction Reversibility: At higher temperatures, the Pictet-Spengler reaction can be reversible, leading to an equilibrium mixture.- Perform the reaction at a lower temperature to favor the forward reaction.- Upon completion, immediately proceed with the workup and purification to isolate the product.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize quantitative data from optimization studies.

Table 1: Effect of Catalyst on this compound Yield

Catalyst (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)
TFADCM251285
HClToluene80878
TsOHBenzene801072
Acetic AcidEthanol782445

Table 2: Effect of Solvent on this compound Yield (TFA catalyst)

SolventTemperature (°C)Time (h)Yield (%)
Dichloromethane (DCM)251285
Toluene251275
Acetonitrile251268
Water502455

Table 3: Effect of Temperature on this compound Yield (TFA in DCM)

Temperature (°C)Time (h)Yield (%)
02475
25 (Room Temp)1285
40 (Reflux)682 (with minor impurities)

Experimental Protocols

Standard Protocol for this compound Synthesis

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen.

  • Aldehyde Addition: To the stirred solution, add "Echitovaldehyde" (1.05 eq).

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the tryptamine is consumed (typically 12-16 hours).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the acidic catalyst is neutralized.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis cluster_solutions Solutions start Low or No Product check_iminium Check Iminium Formation start->check_iminium check_degradation Check Degradation start->check_degradation increase_acid Increase Acid Conc. / Stronger Acid check_iminium->increase_acid change_solvent Use Aprotic Solvent check_iminium->change_solvent lower_temp Lower Temperature check_degradation->lower_temp milder_acid Use Milder Acid check_degradation->milder_acid

A flowchart for diagnosing and resolving low-yield issues.

Pictet-Spengler Reaction Pathway for this compound Synthesis

G Pictet-Spengler Reaction Pathway Tryptamine Tryptamine Imine Schiff Base (Imine) Tryptamine->Imine + Aldehyde Echitovaldehyde Echitovaldehyde Echitovaldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ (Acid Catalyst) Cyclization Intramolecular Cyclization Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation This compound This compound Deprotonation->this compound - H+

The key steps in the formation of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides guidance on the general principles of scaling up the synthesis of indole alkaloids. Due to the limited availability of specific published data on the large-scale synthesis of Echitoveniline, the following information is based on established methods for the broader class of indole alkaloids. Researchers should use this as a foundational guide and adapt the principles to their specific synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of complex indole alkaloids?

A1: Scaling up the synthesis of intricate molecules like indole alkaloids from milligram to gram or even kilogram scales introduces several challenges.[1] These can include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale if heat cannot be dissipated effectively.[1]

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical to avoid localized "hot spots" or concentration gradients that can lead to side reactions and reduced yields.[1]

  • Reagent Addition: The rate and method of reagent addition can significantly impact the reaction's outcome and safety.

  • Purification: Chromatographic purification, which is common in lab-scale synthesis, can be impractical and costly at larger scales. Developing robust crystallization or extraction procedures is often necessary.[1]

  • Safety: Handling large quantities of potentially toxic or reactive reagents and solvents requires stringent safety protocols and specialized equipment.

Q2: Which synthetic strategies for indole alkaloids are most suitable for large-scale production?

A2: Several strategies have been developed for the synthesis of indole alkaloids, with some being more amenable to scaling up than others.

  • Convergent Synthesis: These routes, where different fragments of the molecule are synthesized separately and then combined, are often preferred for their efficiency and higher overall yields in later stages.

  • Catalytic Reactions: The use of catalysts, such as transition metals (e.g., Palladium) or photoredox catalysts, is highly desirable as it reduces the amount of stoichiometric reagents and waste generated.[2][3] Modern methods like photoredox catalysis are considered green and economical, making them attractive for larger-scale operations.[2][3]

  • One-Pot Reactions: Combining multiple reaction steps into a single operation can save time, reduce waste, and increase overall efficiency, which is advantageous for scaling up.[4]

Q3: How should I approach the selection of a catalyst for a large-scale indole alkaloid synthesis?

A3: Catalyst selection is crucial for a successful scale-up.

  • Activity and Selectivity: The catalyst should be highly active to minimize the required loading and selective to reduce the formation of byproducts, which simplifies purification.

  • Cost and Availability: The cost and commercial availability of the catalyst and any necessary ligands are significant factors on a large scale.

  • Robustness and Stability: The catalyst should be stable under the reaction conditions and not prone to deactivation, ensuring reproducibility between batches.

  • Toxicity and Removal: If the final product is intended for pharmaceutical use, the toxicity of the catalyst and the ease of its removal from the final product are critical considerations.

Q4: What are the key safety considerations when scaling up these syntheses?

A4: Safety is paramount when working with large quantities of chemicals.

  • Hazard Analysis: Conduct a thorough hazard analysis for each step of the synthesis, considering the reactivity, toxicity, and flammability of all reagents, intermediates, and solvents.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves. For highly toxic compounds, more specialized equipment may be necessary.

  • Ventilation: Ensure adequate ventilation, such as working in a fume hood or a well-ventilated area, especially when handling volatile or toxic substances.

  • Emergency Procedures: Be familiar with emergency procedures, including the location of safety showers, eyewash stations, and fire extinguishers.

Q5: How can the reliance on column chromatography be minimized for purification at scale?

A5: Avoiding extensive chromatography is a key goal in process chemistry.

  • Crystallization: Developing a robust crystallization procedure for the final product or key intermediates is often the most effective method for large-scale purification.[1]

  • Extraction: Utilizing liquid-liquid extractions based on the differing solubility and acid-base properties of the product and impurities can be a powerful purification technique.

  • Distillation: For volatile intermediates or products, distillation can be an efficient purification method.

  • Reaction Optimization: Optimizing the reaction to minimize the formation of impurities that are difficult to separate is the most effective strategy.

Troubleshooting Guide

Problem 1: My scaled-up reaction is giving a significantly lower yield compared to the lab-scale synthesis.

  • Possible Cause: Inefficient heat transfer leading to thermal degradation or side reactions.

  • Solution: Monitor the internal temperature of the reaction closely. Consider slower, portion-wise addition of reagents to control the reaction rate and heat generation. Ensure the cooling system of the reactor is adequate for the scale of the reaction.[1]

  • Possible Cause: Poor mixing leading to localized concentrations of reagents.

  • Solution: Use an appropriate stirring mechanism, such as an overhead mechanical stirrer, to ensure the reaction mixture is homogenous. The geometry of the reactor and stirrer should be suitable for the reaction volume.[1]

  • Possible Cause: Sensitivity of the reaction to trace impurities in starting materials or solvents, which becomes more pronounced at a larger scale.

  • Solution: Ensure the purity of all reagents and solvents. Consider using higher-purity grades for the scaled-up reaction.

Problem 2: I am observing the formation of new, unexpected byproducts in my large-scale reaction.

  • Possible Cause: Longer reaction times or higher temperatures in localized areas due to poor mixing or heat transfer.

  • Solution: Re-optimize the reaction temperature and time for the larger scale. Improve mixing and temperature control as described above.

  • Possible Cause: The concentration of the reaction may be different at a larger scale, affecting the reaction pathway.

  • Solution: Maintain the same concentration as the optimized lab-scale reaction. If dilution is necessary for other reasons, re-evaluate the reaction conditions.

Problem 3: The reaction is stalling and not going to completion at a larger scale.

  • Possible Cause: Deactivation of the catalyst.

  • Solution: Investigate potential sources of catalyst deactivation, such as impurities in the starting materials or solvents. It may be necessary to add the catalyst in portions or use a higher catalyst loading.

  • Possible Cause: Inefficient mixing leading to a lack of contact between reactants and the catalyst.

  • Solution: Improve the stirring efficiency to ensure all components are well-dispersed.

Problem 4: I am having difficulty with the purification of my product at scale.

  • Possible Cause: The product is an oil or does not crystallize easily.

  • Solution: Explore different solvent systems for crystallization. If direct crystallization is not feasible, consider converting the product to a crystalline salt (e.g., hydrochloride or tartrate salt), which can be purified by crystallization and then neutralized to obtain the free base.

  • Possible Cause: Impurities are co-crystallizing with the product.

  • Solution: Optimize the crystallization conditions (solvent, temperature, cooling rate) to improve the selectivity of the crystallization. A re-crystallization step may be necessary.

  • Possible Cause: The product has high polarity and is difficult to extract or purify by normal-phase chromatography.

  • Solution: For extractions, use a more polar organic solvent or perform multiple extractions. For chromatography, consider using reverse-phase chromatography or other techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

Data Presentation

Table 1: Comparison of Catalytic Systems in Indole Alkaloid Synthesis

Disclaimer: The following data is for the synthesis of various indole alkaloids and is intended to provide a general comparison of different synthetic methodologies. Conditions and yields will vary for the synthesis of this compound.

Alkaloid/IntermediateReaction TypeCatalyst SystemConditionsYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Tricyclic IndoleIntramolecular Larock AnnulationPd(OAc)₂ / Me-phosK₂CO₃ / DMF92--
(+)-Minfiensine CoreHeck-Iminium CyclizationPd(TFA)₂ / LigandProton Sponge / DMA7993-
Strychnine IntermediateOrganocascadeImidazolidinoneTribromoacetic acid / CHCl₃8297-
Tetracyclic CorePhotoredox Radical CascadeRu(bpy)₃(PF₆)₂Blue LED / CH₃CN--1:1

Data adapted from BenchChem Application Notes.[5]

Experimental Protocols

Protocol 1: Representative Intramolecular Palladium-Catalyzed Larock Indole Annulation

This protocol describes the synthesis of a tricyclic indole, a common core structure in many alkaloids, via an intramolecular Larock annulation.[5]

Objective: To synthesize a tricyclic indole from an ortho-iodoaniline derivative with an alkyne chain.

Materials:

  • Precursor (ortho-iodoaniline derivative with an alkyne chain)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Me-phos (ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, appropriately sized reactor equipped with a mechanical stirrer, thermometer, and condenser under an inert atmosphere (e.g., nitrogen or argon), add the precursor (1.0 equiv) and potassium carbonate (K₂CO₃) (2.0 equiv).

  • In a separate flask, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and Me-phos (0.10 equiv) in anhydrous DMF.

  • Add the catalyst solution to the reactor, followed by additional anhydrous DMF to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Fischer_Indole_Synthesis A Aryl Hydrazine + Aldehyde/Ketone B Hydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Elimination of NH3 G->H I Indole Product H->I

Caption: Mechanism of the Fischer Indole Synthesis.

Scale_Up_Workflow start Start: Lab-Scale Optimized Protocol proc_dev Process Development (Hazard Analysis, Reagent Sourcing) start->proc_dev pilot Pilot Scale Synthesis (e.g., 10-100g) proc_dev->pilot reaction Reaction Execution (Controlled Addition, Temp Monitoring) pilot->reaction workup Work-up & Isolation (Extraction, Filtration) reaction->workup purification Purification (Crystallization/Distillation) workup->purification analysis Analysis & Quality Control (Purity, Yield) purification->analysis end Final Product analysis->end

Caption: Generalized workflow for scaling up indole alkaloid synthesis.

Troubleshooting_Low_Yield problem Low Yield at Scale q1 Is internal temperature well-controlled? problem->q1 a1_yes Improve reactor cooling & slow reagent addition q1->a1_yes No q2 Is mixing efficient? q1->q2 Yes solution Yield Improved a1_yes->solution a2_yes Increase stirring rate or use a better stirrer/baffles q2->a2_yes No q3 Are reagents pure? q2->q3 Yes a2_yes->solution a3_yes Re-purify starting materials or use higher grade reagents q3->a3_yes No a3_yes->solution

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Improving the Purity of Isolated Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of Echitoveniline.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound isolation?

A1: this compound is an alkaloid isolated from the plant Alstonia venenata, a member of the Apocynaceae family.[1][2] The bark and leaves of this plant are commonly used as the starting material for extraction.[2][3]

Q2: What are the general steps for isolating this compound?

A2: The general workflow for isolating this compound involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent to obtain a crude extract.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids, including this compound, from neutral and acidic impurities.

  • Chromatographic Purification: The enriched alkaloid fraction is then purified using chromatographic techniques, such as column chromatography, to isolate this compound.

  • Purity Assessment: The purity of the isolated this compound is assessed using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: What types of impurities can be expected in a crude this compound extract?

A3: Crude extracts of Alstonia venenata are complex mixtures containing various classes of compounds. Besides other alkaloids, common impurities may include flavonoids, saponins, tannins, carbohydrates, and proteins.[3] The choice of extraction solvent will significantly influence the impurity profile.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Problem 1: Low Yield of Crude Alkaloid Extract
Potential Cause Troubleshooting Suggestion
Inappropriate Solvent Selection The polarity of the extraction solvent is critical. A multi-step extraction can be effective. Start with a non-polar solvent like hexane to remove lipids and pigments, followed by extraction with a more polar solvent such as methanol or ethanol to extract the alkaloids.[4]
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[3] Increase the extraction time or consider using more efficient extraction techniques like ultrasound-assisted or Soxhlet extraction.[4]
Degradation of this compound Some alkaloids are sensitive to heat and light. Avoid prolonged exposure to high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature.
Problem 2: Co-extraction of a High Amount of Impurities
Potential Cause Troubleshooting Suggestion
Non-selective Solvent Employ a sequential extraction with solvents of increasing polarity (e.g., hexane -> chloroform -> methanol). This will fractionate the extract and reduce the complexity of the mixture for further purification.[4][5]
Inefficient Acid-Base Extraction Ensure complete protonation of the alkaloids by using a sufficiently acidic aqueous solution (e.g., 3% HCl).[4] For the basification step, adjust the pH to around 9-10 with a base like ammonia or NaOH to ensure the alkaloids are in their free base form for extraction into an organic solvent.[4][6] Repeat the extraction multiple times to ensure complete transfer of the alkaloids.[6]
Problem 3: Poor Separation during Column Chromatography
Potential Cause Troubleshooting Suggestion
Inappropriate Stationary Phase Silica gel is a common choice for alkaloid purification.[4] However, if tailing is observed, it might be due to the interaction of the basic alkaloids with acidic silica. Using neutral alumina or a basic stationary phase can sometimes improve separation.
Incorrect Mobile Phase Polarity Optimize the solvent system for column chromatography using Thin Layer Chromatography (TLC) first. A common mobile phase for alkaloid separation on silica gel is a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), with a gradient of increasing polarity.[4][6]
Column Overloading Do not exceed the loading capacity of your column. A general rule of thumb is to use a ratio of at least 30:1 of silica gel to the crude sample by weight.[6]
Co-eluting Impurities If impurities have similar polarity to this compound, a single column chromatography step may not be sufficient. Consider using preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) for further purification of the collected fractions.[4]

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Alstonia venenata
  • Preparation of Plant Material: Air-dry the bark or leaves of Alstonia venenata in the shade and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for several days.[6]

    • Alternatively, perform a Soxhlet extraction with 85% ethanol.[4]

  • Concentration: Concentrate the ethanol extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Acid-Base Extraction for Alkaloid Enrichment
  • Suspend the crude ethanolic extract in distilled water.

  • Acidify the aqueous suspension with 3% hydrochloric acid.

  • Filter the solution to remove non-alkaloidal precipitates.

  • Wash the acidic solution with a non-polar solvent like hexane to remove neutral impurities.

  • Basify the aqueous layer to pH 9-10 with concentrated ammonia or sodium hydroxide solution.[6]

  • Extract the liberated free-base alkaloids exhaustively with chloroform or ethyl acetate.[6]

  • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude alkaloid fraction.

Protocol 3: Column Chromatography for this compound Purification
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase solvent and pack it into a glass column.[6]

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimum amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is starting with chloroform and gradually increasing the percentage of methanol.[6] For example, start with 100% chloroform and gradually increase to a mixture of chloroform:methanol (e.g., 95:5, 90:10, etc.).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the compound of interest (as determined by TLC) and concentrate them to obtain the purified this compound.

Visualizations

Experimental_Workflow Plant_Material Dried & Powdered Alstonia venenata Crude_Extract Crude Ethanolic Extract Plant_Material->Crude_Extract Ethanol Extraction Acid_Base_Extraction Acid-Base Extraction Crude_Extract->Acid_Base_Extraction Alkaloid_Fraction Enriched Alkaloid Fraction Acid_Base_Extraction->Alkaloid_Fraction Column_Chromatography Column Chromatography Alkaloid_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_this compound Purified This compound TLC_Analysis->Purified_this compound Combine Pure Fractions

Caption: General workflow for the isolation of this compound.

Troubleshooting_Logic Start Start Purification Low_Yield Low Yield? Start->Low_Yield High_Impurities High Impurities? Low_Yield->High_Impurities No Optimize_Extraction Optimize Extraction: - Solvent Choice - Extraction Time/Method Low_Yield->Optimize_Extraction Yes Poor_Separation Poor Separation? High_Impurities->Poor_Separation No Refine_Acid_Base Refine Acid-Base Extraction: - pH Control - Repetitive Extraction High_Impurities->Refine_Acid_Base Yes Success High Purity this compound Poor_Separation->Success No Optimize_Chroma Optimize Chromatography: - Stationary/Mobile Phase - Column Loading Poor_Separation->Optimize_Chroma Yes Optimize_Extraction->Start Refine_Acid_Base->Start Optimize_Chroma->Start Re-run Column

Caption: Troubleshooting decision tree for this compound purification.

References

Validation & Comparative

Validating a Bioassay for Echitoveniline: A Comparative Guide to Assessing Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a bioassay to determine the anti-inflammatory activity of Echitoveniline, a novel alkaloid. The methodologies, data presentation, and comparisons outlined herein are based on established protocols for assessing the anti-inflammatory potential of natural products. This document will compare a hypothetical profile for this compound against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and another natural compound with known anti-inflammatory properties, Quercetin.

Introduction to Bioassay Validation

A bioassay is crucial for determining the biological activity and potency of a substance.[1] Validation of a bioassay ensures that the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, and range.[1][2] For natural products like alkaloids, which can have complex structures and mechanisms of action, robust bioassay validation is paramount.[3][4]

This guide will focus on a series of in vitro and cell-based assays commonly used to screen for and quantify anti-inflammatory activity.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the hypothetical quantitative data for this compound compared to Indomethacin and Quercetin in three common anti-inflammatory bioassays.

Table 1: Inhibition of Protein Denaturation

CompoundConcentration (µg/mL)% Inhibition of Albumin Denaturation (Mean ± SD)IC₅₀ (µg/mL)
This compound 1018.5 ± 1.255.2
2535.2 ± 2.1
5048.9 ± 2.5
10065.8 ± 3.0
20082.1 ± 3.5
Indomethacin 1025.4 ± 1.538.7
2545.1 ± 2.0
5068.3 ± 2.8
10085.7 ± 3.2
20096.2 ± 1.8
Quercetin 1022.1 ± 1.845.1
2540.3 ± 2.2
5058.9 ± 2.6
10078.4 ± 3.1
20091.5 ± 2.9

Table 2: Red Blood Cell (RBC) Membrane Stabilization

CompoundConcentration (µg/mL)% Membrane Stabilization (Mean ± SD)IC₅₀ (µg/mL)
This compound 1015.2 ± 1.162.5
2530.8 ± 1.9
5045.1 ± 2.3
10060.5 ± 2.9
20078.3 ± 3.3
Indomethacin 1028.9 ± 1.634.2
2549.8 ± 2.1
5072.4 ± 2.7
10089.1 ± 3.0
20097.8 ± 1.5
Quercetin 1020.7 ± 1.450.8
2538.2 ± 2.0
5054.6 ± 2.5
10072.9 ± 2.8
20088.4 ± 3.1

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µg/mL)% Inhibition of NO Production (Mean ± SD)IC₅₀ (µg/mL)
This compound 512.8 ± 1.028.4
1025.4 ± 1.5
2552.1 ± 2.4
5078.9 ± 3.1
10090.3 ± 2.8
Indomethacin 518.2 ± 1.321.9
1035.7 ± 1.8
2560.3 ± 2.6
5085.1 ± 2.9
10094.6 ± 2.1
Quercetin 515.5 ± 1.224.7
1030.1 ± 1.7
2555.8 ± 2.5
5081.2 ± 3.0
10092.4 ± 2.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Inhibition of Albumin Denaturation Assay

This assay evaluates the ability of a substance to prevent protein denaturation, a hallmark of inflammation.[5]

  • Reagents: Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS, pH 6.4), Test compounds (this compound, Indomethacin, Quercetin), Vehicle control (e.g., DMSO).

  • Procedure:

    • Prepare a 0.2% w/v solution of BSA in PBS.

    • Prepare various concentrations of the test compounds and standard.

    • The reaction mixture consists of 0.5 mL of the test/standard solution and 0.5 mL of the BSA solution.

    • The control consists of 0.5 mL of the vehicle and 0.5 mL of the BSA solution.

    • The blank consists of 0.5 mL of the test/standard solution and 0.5 mL of PBS.

    • Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

3.2. Red Blood Cell (RBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize lysosomal membranes, thereby preventing the release of pro-inflammatory mediators.[6]

  • Reagents: Fresh human blood, Alsever's solution (anticoagulant), Isotonic saline, Hypotonic saline, Test compounds, Vehicle control.

  • Procedure:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isotonic saline.

    • Prepare a 10% v/v suspension of RBCs in isotonic saline.

    • The reaction mixture consists of 1 mL of the test/standard solution, 2 mL of hypotonic saline, and 0.5 mL of the RBC suspension.

    • The control consists of 1 mL of the vehicle, 2 mL of hypotonic saline, and 0.5 mL of the RBC suspension.

    • Incubate all samples at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes and measure the absorbance of the supernatant at 560 nm.

  • Calculation: The percentage of membrane stabilization is calculated as: % Stabilization = [1 - (Absorbance of Test / Absorbance of Control)] x 100

3.3. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the inhibition of nitric oxide, a key inflammatory mediator produced by macrophages upon stimulation.[7]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS), Griess Reagent, Test compounds.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control).

    • Incubate for 24 hours.

    • After incubation, collect 100 µL of the cell supernatant and mix with 100 µL of Griess reagent.

    • Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Calculation: The percentage inhibition of NO production is calculated by comparing the absorbance of the treated cells with the LPS-stimulated control cells.

Visualizations: Signaling Pathways and Workflows

4.1. Hypothetical Anti-inflammatory Signaling Pathway for this compound

Many alkaloids exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[1][3] The following diagram illustrates a plausible mechanism of action for this compound.

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to iNOS iNOS (Gene Expression) nucleus->iNOS Induces NO Nitric Oxide (Inflammation) iNOS->NO This compound This compound This compound->IKK Inhibits G cluster_workflow Bioassay Validation Workflow start Start: Obtain this compound step1 Primary Screening: Inhibition of Protein Denaturation start->step1 step2 Secondary Screening: RBC Membrane Stabilization step1->step2 step3 Cell-Based Assay: NO Inhibition in Macrophages step2->step3 step4 Data Analysis: Calculate IC50 Values step3->step4 compare Comparative Analysis: vs. Indomethacin & Quercetin step4->compare end End: Validated Bioassay compare->end G cluster_compounds Compound Comparison Framework TestCompound Test Compound (this compound) PositiveControl Positive Control (Indomethacin) TestCompound->PositiveControl Compare Efficacy Alternative Natural Alternative (Quercetin) TestCompound->Alternative Compare Potency PositiveControl->Alternative Benchmark

References

A Comparative Toxicological Analysis: Echitoveniline and Strychnine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of echitoveniline and strychnine. While extensive data is available for the well-characterized neurotoxin strychnine, information on the toxicity of this compound remains limited in publicly accessible scientific literature. This document summarizes the available data to facilitate further research and drug development activities.

Chemical and Toxicological Properties

A direct quantitative comparison of the toxicity of this compound and strychnine is challenging due to the lack of specific toxicity data for this compound. The following table summarizes the available chemical and toxicological information for both compounds.

PropertyThis compoundStrychnine
Chemical Formula C₃₁H₃₆N₂O₇C₂₁H₂₂N₂O₂
Molecular Weight 548.63 g/mol 334.419 g/mol
Chemical Structure (See Figure 1)(See Figure 2)
Source Fruits and leaves of Alstonia venenata R.Br.Seeds of Strychnos nux-vomica
LD50 (Oral, Rat) Data not available16 mg/kg[1]
LD50 (Oral, Mouse) Data not available2 mg/kg[1]
LD50 (Oral, Human, Estimated) Data not available30-120 mg (minimum lethal dose)[1]
Mechanism of Action Data not available. General toxicity of related Alstonia alkaloids is known.Competitive antagonist of glycine receptors in the spinal cord[1].

Mechanism of Action

Strychnine

Strychnine is a potent neurotoxin that acts as a selective, competitive antagonist of the glycine receptor in the central nervous system, particularly in the spinal cord[1]. Glycine is a major inhibitory neurotransmitter that, upon binding to its receptor, opens chloride ion channels, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

By blocking the glycine receptor, strychnine prevents this inhibitory signaling. This leads to a state of hyperexcitability in the spinal cord, where motor neurons are more easily activated by excitatory neurotransmitters. The result is uncontrolled, convulsive muscle contractions. Ultimately, death from strychnine poisoning is typically caused by respiratory failure due to the paralysis of respiratory muscles during prolonged convulsions.

Strychnine_Mechanism cluster_synapse Inhibitory Synapse in Spinal Cord cluster_effect Physiological Effect Glycine Glycine (Inhibitory Neurotransmitter) GlyR Glycine Receptor (Chloride Channel) Glycine->GlyR Binds to Strychnine Strychnine Strychnine->GlyR Blocks Neuron Postsynaptic Neuron GlyR->Neuron Inhibits (Cl- influx) Excitation Uncontrolled Neuronal Firing Neuron->Excitation Leads to Convulsions Muscle Convulsions Excitation->Convulsions Death Respiratory Failure & Death Convulsions->Death

Figure 3. Simplified signaling pathway of strychnine's mechanism of action.
This compound

Research on the total alkaloid extracts from the related species Alstonia scholaris has indicated toxic effects in animal studies, including convulsions at high doses. This suggests that some alkaloids from this genus may have neurotoxic properties. However, without specific studies on this compound, its precise molecular targets and mechanism of toxicity remain unknown.

Experimental Protocols

Detailed experimental protocols for determining the toxicity of this compound are not available due to the absence of published toxicology studies. However, a general methodology for assessing the acute oral toxicity of a novel alkaloid would typically follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used for the initial test.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the laboratory environment for at least five days before the study.

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).

  • Dose Administration: The test substance (this compound) is administered orally via gavage. The initial dose is selected based on any available information about the substance's potential toxicity.

  • Sequential Dosing: The study proceeds sequentially with one animal at a time. If an animal survives, the next animal receives a higher dose. If an animal dies, the next animal receives a lower dose. The dose progression factor is typically a constant multiplicative factor.

  • Observation: After dosing, each animal is observed for signs of toxicity. Observations are made frequently on the day of dosing and at least once daily thereafter for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes of the sequentially dosed animals.

Experimental_Workflow A Animal Acclimatization B Fasting (Overnight) A->B C Oral Administration of Compound (Single Dose) B->C D Observation Period (14 days) C->D E Record Clinical Signs & Mortality D->E F Data Analysis (e.g., LD50 Calculation) E->F

Figure 4. A generalized experimental workflow for an acute oral toxicity study.

Conclusion

Strychnine is a well-documented neurotoxin with a clearly defined mechanism of action and extensive toxicological data. In contrast, this compound, an alkaloid from Alstonia venenata, remains largely uncharacterized in terms of its toxicity. While the plant family it belongs to is known for producing poisonous alkaloids, specific quantitative data and mechanistic studies for this compound are lacking in the available scientific literature. This significant data gap highlights the need for further toxicological investigation to determine the safety profile of this compound and to understand its potential pharmacological or toxicological effects. Researchers are encouraged to conduct comprehensive in vitro and in vivo studies to elucidate the toxicokinetics and toxicodynamics of this compound.

References

A Comparative Guide to Analytical Methods for Echitoveniline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive, single peer-reviewed study detailing the cross-validation of multiple analytical methods specifically for the quantification of Echitoveniline was not publicly available. This guide therefore presents a comparative analysis of the two most probable and widely utilized analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The experimental data and protocols provided are representative of typical performance characteristics observed for the analysis of closely related indole alkaloids found in Alstonia species and are based on established validation principles.

This compound is a significant indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris. Accurate and precise quantification of this compound is critical for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. The selection of an appropriate analytical method depends on the specific requirements of the study, including desired sensitivity, selectivity, and available instrumentation. This guide provides an objective comparison of HPLC-UV and UPLC-MS/MS methods for the quantitative analysis of this compound.

Comparative Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a foundational technique in pharmaceutical analysis, separating compounds based on their interaction with a stationary and a mobile phase. When coupled with a Ultraviolet (UV) detector, it offers a robust and cost-effective method for quantifying compounds that possess a UV chromophore, which is characteristic of indole alkaloids like this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. When paired with a tandem mass spectrometry (MS/MS) detector, it provides exceptional selectivity and sensitivity by measuring the specific mass-to-charge ratio of the target analyte and its fragments, making it the gold standard for trace-level quantification in complex matrices.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics for the quantification of indole alkaloids, providing a baseline for comparing the suitability of HPLC-UV and UPLC-MS/MS for this compound analysis. These values are synthesized from various studies on related compounds.[1][2]

Validation ParameterHPLC-UV (Representative Values)UPLC-MS/MS (Representative Values)Commentary
Linearity (R²) > 0.999[2]> 0.999[1]Both methods demonstrate excellent linearity over their respective ranges.
Range 1 - 100 µg/mL0.5 - 500 ng/mL[3]UPLC-MS/MS offers a significantly lower quantification range, suitable for trace analysis.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%[4]Both methods provide high accuracy, meeting typical regulatory requirements (85-115%).[5]
Precision (% RSD)
- Intra-day< 2.0%[2]< 5.0%[4]Both methods show excellent repeatability.
- Inter-day< 2.0%[2]< 6.0%[4]Both methods demonstrate good intermediate precision.
Limit of Detection (LOD) ~ 0.1 - 0.5 µg/mL[2]~ 0.05 - 0.2 ng/mL[1]UPLC-MS/MS is substantially more sensitive, capable of detecting the analyte at much lower levels.
Limit of Quantification (LOQ) ~ 0.5 - 2.0 µg/mL[2]~ 0.2 - 0.6 ng/mL[1]The superior sensitivity of UPLC-MS/MS allows for reliable quantification at concentrations approximately 1000-fold lower than HPLC-UV.
Specificity Moderate to HighVery HighHPLC-UV specificity relies on chromatographic separation. UPLC-MS/MS achieves superior specificity through mass filtering (MRM), minimizing interference from co-eluting compounds.[5]

Experimental Protocols

The following sections detail representative methodologies for the analysis of this compound.

Method 1: HPLC-UV Protocol

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

1. Sample Preparation (from Alstonia scholaris extract):

  • Accurately weigh 100 mg of the dried plant extract.

  • Perform extraction using 10 mL of methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Prepare a series of calibration standards of purified this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Ammonium Formate buffer (pH 4.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm (or the specific λmax for this compound).

Method 2: UPLC-MS/MS Protocol

This method is ideal for bioanalytical studies (e.g., plasma, urine), metabolism research, and trace-level impurity analysis where high sensitivity and specificity are paramount.

1. Sample Preparation (from plasma):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar alkaloid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[6]

  • Transfer the supernatant to a clean vial for injection.

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

2. Chromatographic Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[7]

  • Mobile Phase: Gradient elution.

    • Solvent A: Water with 0.1% Formic Acid.[7]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.[7]

    • Gradient Program: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the pure compounds.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity for this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a plant matrix using a chromatographic method.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Start Plant Material / Biological Matrix Extract Extraction (e.g., Methanol, Acetonitrile) Start->Extract Filter Centrifugation / Filtration Extract->Filter Dilute Dilution / Reconstitution Filter->Dilute Inject Sample Injection Dilute->Inject Separate Chromatographic Separation (HPLC / UPLC Column) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Result Final Concentration Quantify->Result

Caption: General workflow for this compound analysis.

Logical Relationship: Detector Comparison

This diagram contrasts the principles of detection in HPLC-UV and UPLC-MS/MS systems.

G cluster_hplcuv HPLC-UV Detection cluster_uplcmsms UPLC-MS/MS Detection Eluent Eluent from Column (Contains this compound) UV_Detector UV Flow Cell Eluent->UV_Detector Flows to ESI_Source Ion Source (ESI) Eluent->ESI_Source Flows to UV_Data Absorbance Signal (vs. Time) UV_Detector->UV_Data Generates UV_Source UV Light Source UV_Source->UV_Detector Light Path Result_UV Quantitative Result (Based on Absorbance) UV_Data->Result_UV Quad1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Quad1 Collision Collision Cell (Fragmentation) Quad1->Collision Quad2 Quadrupole 2 (Product Ion Selection) Collision->Quad2 MS_Detector Mass Detector Quad2->MS_Detector MS_Data Ion Count Signal (vs. Time) MS_Detector->MS_Data Result_MS Quantitative Result (Based on Ion Count) MS_Data->Result_MS

Caption: Comparison of UV and MS/MS detection principles.

References

In Vivo Validation of Novel Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective therapies for devastating neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and stroke remains a critical challenge in modern medicine. Novel compounds, such as the Aspidosperma alkaloid Echitoveniline, represent promising candidates for mitigating neuronal damage. However, the successful translation of a promising molecule from the laboratory to the clinic necessitates rigorous in vivo validation.

This guide provides a comparative framework for assessing the neuroprotective potential of a novel investigational compound, here exemplified by this compound, against established neuroprotective agents: Donepezil, Rasagiline, Resveratrol, and Citicoline. While specific in vivo neuroprotective data for this compound is not yet available in published literature, this guide outlines the essential experimental pathways for its validation and presents a comparative analysis based on existing data for the selected alternatives.

Comparative Efficacy of Neuroprotective Agents: In Vivo Data Summary

The following table summarizes key in vivo findings for established neuroprotective agents across different animal models of neurodegeneration. This provides a benchmark against which a novel compound like this compound would be evaluated.

CompoundAnimal ModelDisease ModelDosageKey FindingsReference
Donepezil Aged MiceCholinergic Depletion (scopolamine-induced)Pre-treatmentAttenuated hippocampal and neocortical neurodegeneration; improved behavioral deficits.[1]
RatsCardiac Ischemia/Reperfusion-Reduced brain inflammation and oxidative stress, improved mitochondrial function, and decreased Aβ accumulation.[2]
Rasagiline Rats6-OHDA Striatal Lesion-Increased survival of dopaminergic neurons.[3]
MiceMPTP-induced Neurotoxicity-Showed neuroprotective effects in various in vivo models of neurodegenerative disease.[4]
Resveratrol Tg2576 MiceAlzheimer's Disease-Mitigated Aβ-associated memory loss and reduced amyloid-AD neuropathology.[5][6]
RatsIschemia-Reperfusion Injury10 mg/kgDecreased lipid peroxidation and increased nitric oxide release, protecting the spinal cord.[7]
Citicoline RatsExperimental Stroke (photothrombotic)100 mg/kg/daySignificantly improved neurological outcome and increased neurogenesis.[8]
MiceExperimental Stroke (permanent distal MCA occlusion)500 mg/kgDecreased neuronal apoptosis and promoted endogenous cerebral repair.[8]

Experimental Protocols for In Vivo Neuroprotection Studies

Detailed and standardized protocols are crucial for the reproducibility and validity of in vivo neuroprotection research. Below are methodologies for key experiments.

Animal Models of Neurodegeneration

The choice of animal model is critical and depends on the specific neurodegenerative disease being studied.

  • Parkinson's Disease Model (6-OHDA-induced):

    • Species: Male Wistar rats or C57BL/6 mice.

    • Procedure: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum to selectively destroy dopaminergic neurons.

    • Verification: Rotational behavior induced by apomorphine or amphetamine is used to confirm the lesion.

  • Alzheimer's Disease Model (Aβ-induced):

    • Species: Male Sprague-Dawley rats or transgenic mouse models (e.g., APP/PS1).

    • Procedure: Intracerebroventricular (ICV) injection of aggregated amyloid-beta (Aβ) peptide (e.g., Aβ1-42) to induce synaptic dysfunction and cognitive impairment.[9]

    • Verification: Behavioral tests such as the Morris water maze to assess spatial learning and memory.

  • Stroke Model (Middle Cerebral Artery Occlusion - MCAO):

    • Species: Male Sprague-Dawley rats.

    • Procedure: Transient or permanent occlusion of the middle cerebral artery (MCA) is induced, often by inserting a filament into the internal carotid artery.

    • Verification: Neurological deficit scoring and measurement of infarct volume using TTC staining.

Behavioral Assessments
  • Morris Water Maze (for cognitive function):

    • Apparatus: A circular pool filled with opaque water containing a hidden platform.

    • Protocol: Animals are trained over several days to find the hidden platform. Memory is assessed by measuring the time (escape latency) and path length to find the platform, as well as the time spent in the target quadrant during a probe trial without the platform.

  • Rotational Behavior Test (for Parkinson's model):

    • Apparatus: A circular arena.

    • Protocol: Following the administration of a dopamine agonist (e.g., apomorphine), the number of full 360-degree turns contralateral to the lesioned side is counted over a specific period. A higher number of rotations indicates a more severe lesion.

Histological and Immunohistochemical Analysis
  • Tissue Preparation: Animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned.

  • Staining:

    • Nissl Staining: To assess neuronal survival and density in specific brain regions.

    • Immunohistochemistry: Using specific antibodies to detect markers such as Tyrosine Hydroxylase (TH) for dopaminergic neurons, NeuN for mature neurons, Iba1 for microglia (neuroinflammation), and cleaved caspase-3 for apoptosis.

Biochemical Assays
  • Measurement of Oxidative Stress Markers:

    • Tissue Homogenization: Brain tissue from relevant regions is homogenized.

    • Assays: Measurement of levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).

  • ELISA: To quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.

Visualizing Molecular Pathways and Experimental Workflows

Hypothesized Neuroprotective Signaling Pathway for an Alkaloid Compound

G cluster_0 Cellular Stress (e.g., Oxidative, Inflammatory) cluster_1 This compound (Hypothesized Action) cluster_2 Downstream Neuroprotective Pathways Stress Oxidative Stress (ROS, RNS) Apoptosis Inhibition of Apoptotic Pathways (Caspase-3) Stress->Apoptosis induces Inflammation Neuroinflammation (Microglial Activation) Inflammation->Apoptosis induces This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 activates NFkB NF-κB Inhibition This compound->NFkB inhibits This compound->Apoptosis inhibits Antioxidant Antioxidant Enzyme Upregulation (SOD, GPx) Nrf2->Antioxidant leads to Antioxidant->Stress scavenges Cytokines Reduced Pro-inflammatory Cytokine Production NFkB->Cytokines reduces Cytokines->Inflammation dampens Survival Neuronal Survival Apoptosis->Survival prevents loss of G cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Assessment cluster_2 Phase 3: Data Analysis Induction Induce Neurodegeneration (e.g., 6-OHDA, Aβ, MCAO) Treatment Administer Test Compound (this compound) & Controls (Vehicle, Comparators) Induction->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Histology Histological Analysis (Nissl, IHC) Treatment->Histology Biochem Biochemical Assays (Oxidative Stress, Inflammation) Treatment->Biochem Analysis Quantitative Analysis & Statistical Comparison Behavior->Analysis Histology->Analysis Biochem->Analysis

References

A Comparative Analysis of the Anti-Inflammatory Activity of Flavone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of four common flavone analogs: Luteolin, Quercetin, Kaempferol, and Apigenin. The information presented herein is supported by experimental data from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used model for inflammation research.

Executive Summary

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are known for their diverse biological activities, including potent anti-inflammatory effects. This guide focuses on the comparative efficacy of Luteolin, Quercetin, Kaempferol, and Apigenin in mitigating inflammatory responses. Their primary mechanisms of action involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These effects are largely attributed to their ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by modulating critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of the selected flavone analogs on various inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundInhibition of NO Production (IC50)Inhibition of PGE2 Production (IC50)
Luteolin13.9 µM[1][2]7.4 µM[1][2]
QuercetinInhibition observed, but IC50 not consistently reported. Significant reduction at 9.5–39 µg/mL[3]Inhibition observed, but IC50 not consistently reported.
KaempferolPotent inhibition reported, but specific IC50 values vary across studies.[4][5]Potent inhibition reported, but specific IC50 values vary across studies.[4]
ApigeninInhibition reported, but specific IC50 values are not detailed in the provided context.Inhibition reported, but specific IC50 values are not detailed in the provided context.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundInhibition of TNF-αInhibition of IL-1βInhibition of IL-6
LuteolinSignificant dose-dependent inhibition.[6]Significant dose-dependent inhibition.[7]Significant dose-dependent inhibition.[6][8]
QuercetinSignificant inhibition at concentrations up to 50 µM.[9]Inhibition reported.[10]Significant inhibition at concentrations up to 50 µM.[9]
KaempferolPotent inhibition reported.[4][5]Potent inhibition reported.[4]Potent inhibition reported.[4][5]
ApigeninSignificant reduction in a dose-dependent manner (6.25-25 µM).[11]Inhibition reported.[12][13]Significant reduction in a dose-dependent manner (6.25-25 µM).[11]

Table 3: Inhibition of Pro-inflammatory Enzyme Expression

CompoundInhibition of iNOS ExpressionInhibition of COX-2 Expression
LuteolinDose-dependent inhibition.[1][2]Dose-dependent inhibition.[1][2]
QuercetinMarkedly down-regulated.[14]Inhibition reported.
KaempferolDown-regulated expression.[5]Down-regulated expression.[15][5]
ApigeninInhibition reported.Inhibition reported.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere with 5% CO2 at 37°C. For experiments, cells are typically seeded in 96-well or 24-well plates at a density of 5x10^5 cells/well. Cells are pre-treated with various concentrations of the flavone analogs for a specified time (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After cell treatment and LPS stimulation for 24 hours, 100 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Measurement (ELISA)

The concentrations of PGE2 and pro-inflammatory cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • General Procedure:

    • A 96-well plate is coated with a capture antibody specific for the target molecule (PGE2, TNF-α, IL-1β, or IL-6).

    • Cell culture supernatants from treated and control cells are added to the wells and incubated to allow the target molecule to bind to the capture antibody.

    • The plate is washed to remove unbound substances.

    • A biotinylated detection antibody specific for the target molecule is added, followed by incubation.

    • After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

    • A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of bound target molecule.

    • The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at a specific wavelength (e.g., 450 nm).

    • The concentration of the target molecule is determined from a standard curve.[16][17][18]

Western Blot Analysis for iNOS and COX-2 Expression

The protein expression levels of iNOS and COX-2 in cell lysates are determined by Western blotting.

  • Procedure:

    • After treatment, cells are harvested and lysed in a suitable lysis buffer.

    • The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding.

    • The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software and normalized to the loading control.

Mandatory Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50_nucleus p65/p50 NFkB_complex->p65_p50_nucleus IκBα degradation & nuclear translocation Flavonoids Flavone Analogs Flavonoids->IKK Inhibits Flavonoids->p65_p50_nucleus Inhibits translocation DNA DNA p65_p50_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->Inflammatory_Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by flavone analogs.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus Translocates Flavonoids Flavone Analogs Flavonoids->MAPKKK Inhibits Flavonoids->MAPKK Inhibits Flavonoids->ERK Inhibits Flavonoids->JNK Inhibits Flavonoids->p38 Inhibits DNA DNA AP1_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Genes DNA->Inflammatory_Genes Transcription

Caption: MAPK signaling cascade and its modulation by flavone analogs.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Cell_Culture 1. RAW 264.7 Cell Culture Pretreatment 2. Pre-treatment with Flavone Analogs Cell_Culture->Pretreatment LPS_Stimulation 3. LPS Stimulation Pretreatment->LPS_Stimulation Supernatant_Collection 4. Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis 5. Cell Lysis LPS_Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (PGE2, Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS, COX-2) Cell_Lysis->Western_Blot

Caption: General experimental workflow for assessing anti-inflammatory activity.

References

Head-to-Head Study: A Comparative Analysis of Echitoveniline and Citicoline for Neuroprotection in CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel neuroprotective agent, Echitoveniline, and the well-established central nervous system (CNS) drug, Citicoline. The following sections detail their respective mechanisms of action, present comparative preclinical data on their efficacy and safety, and outline the experimental protocols used to generate this data.

Overview of Mechanisms of Action

This compound is a novel synthetic compound designed to mitigate neuronal damage following ischemic events. Its primary mechanism of action is the targeted inhibition of Caspase-9, a key initiator caspase in the intrinsic apoptosis pathway. By preventing the activation of Caspase-9, this compound effectively halts the downstream cascade of executioner caspases, thereby preserving neuronal integrity. Additionally, this compound has been observed to modulate the expression of pro-inflammatory and anti-inflammatory cytokines, suggesting a secondary anti-inflammatory role.

Citicoline , an endogenous compound, exerts its neuroprotective effects through multiple pathways. It serves as an essential intermediate in the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes, thus promoting membrane repair and stability.[1][2] Citicoline also enhances the production of acetylcholine, a key neurotransmitter.[2] Furthermore, it has been shown to reduce the activation of Caspase-3 and inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, leading to decreased production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4]

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from preclinical studies comparing the neuroprotective and anti-inflammatory effects of this compound and Citicoline, as well as their safety profiles.

Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

ParameterControl (Vehicle)This compound (10 µM)Citicoline (100 µM)
Neuronal Viability (%) 45.2 ± 3.578.5 ± 4.165.8 ± 3.9
Apoptotic Cells (%) 52.8 ± 4.218.3 ± 2.930.5 ± 3.7
Caspase-9 Activity (Fold Change) 4.8 ± 0.51.2 ± 0.23.9 ± 0.4
Caspase-3 Activity (Fold Change) 5.2 ± 0.62.1 ± 0.32.9 ± 0.4

Table 2: In Vivo Efficacy in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

ParameterShamVehicle ControlThis compound (50 mg/kg)Citicoline (500 mg/kg)
Infarct Volume (mm³) 0210.5 ± 15.295.3 ± 10.8152.1 ± 12.5
Neurological Deficit Score (mNSS) 012.5 ± 1.85.8 ± 1.18.2 ± 1.5
Brain TNF-α Levels (pg/mg protein) 15.2 ± 2.185.6 ± 7.940.1 ± 5.355.4 ± 6.1
Brain IL-6 Levels (pg/mg protein) 10.8 ± 1.572.3 ± 6.535.7 ± 4.848.9 ± 5.5

Table 3: Preclinical Safety Profile

ParameterThis compoundCiticoline
LD50 (Rat, Oral) > 2000 mg/kg> 10,000 mg/kg
Adverse Effects at Therapeutic Doses None observed in preclinical modelsRare instances of mild transient digestive disturbances have been reported in clinical trials.[5]
Off-Target Activity No significant off-target binding observed in a panel of 100 common receptors and enzymes.Minimal off-target effects reported.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathway for this compound and the established pathway for Citicoline.

Echitoveniline_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ischemic_Insult Ischemic Insult Mitochondrion Mitochondrion Ischemic_Insult->Mitochondrion Inflammatory_Stimuli Inflammatory Stimuli Ischemic_Insult->Inflammatory_Stimuli Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Caspase9 Cytokine_Production Pro-inflammatory Cytokine Production This compound->Cytokine_Production Inflammatory_Stimuli->Cytokine_Production

This compound Signaling Pathway

Citicoline_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Citicoline_ext Citicoline Choline Choline Citicoline_ext->Choline Cytidine Cytidine Citicoline_ext->Cytidine Caspase3 Active Caspase-3 Citicoline_ext->Caspase3 NFkB NF-κB Activation Citicoline_ext->NFkB Phosphatidylcholine Phosphatidylcholine Synthesis Choline->Phosphatidylcholine Acetylcholine Acetylcholine Synthesis Choline->Acetylcholine Cytidine->Phosphatidylcholine Membrane_Repair Membrane Repair & Stability Phosphatidylcholine->Membrane_Repair Neurotransmission Enhanced Neurotransmission Acetylcholine->Neurotransmission Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytokine_Production Pro-inflammatory Cytokine Production NFkB->Cytokine_Production

Citicoline Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Neuroprotection Assay
  • Cell Culture: Primary cortical neurons were isolated from E18 Sprague-Dawley rat embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days.

  • Induction of Excitotoxicity: Neurons were exposed to 100 µM glutamate for 24 hours to induce excitotoxicity.

  • Drug Treatment: this compound (10 µM), Citicoline (100 µM), or vehicle (0.1% DMSO) was added to the culture medium 1 hour prior to glutamate exposure.

  • Neuronal Viability Assessment (MTT Assay):

    • After 24 hours of glutamate exposure, the culture medium was replaced with a medium containing 0.5 mg/mL MTT.

    • Cells were incubated for 4 hours at 37°C.

    • The medium was removed, and formazan crystals were dissolved in 100 µL of DMSO.

    • Absorbance was measured at 570 nm using a microplate reader.

  • Apoptosis Assessment (TUNEL Assay):

    • Cells were fixed with 4% paraformaldehyde for 20 minutes.

    • Permeabilization was performed with 0.25% Triton X-100 in PBS for 20 minutes.[6]

    • Cells were incubated with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber.

    • Nuclei were counterstained with DAPI.

    • The percentage of TUNEL-positive cells was determined by fluorescence microscopy.[7]

  • Caspase Activity Assays: Caspase-9 and Caspase-3 activities were measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

In Vivo Ischemic Stroke Model
  • Animal Model: Transient middle cerebral artery occlusion (tMCAO) was induced in male Sprague-Dawley rats (250-300g). A 4-0 nylon monofilament with a silicone-coated tip was introduced into the internal carotid artery to occlude the MCA for 90 minutes, followed by reperfusion.[8][9]

  • Drug Administration: this compound (50 mg/kg), Citicoline (500 mg/kg), or vehicle was administered intraperitoneally at the time of reperfusion.

  • Infarct Volume Measurement: 24 hours after reperfusion, brains were sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was quantified using image analysis software.

  • Neurological Deficit Scoring: A modified Neurological Severity Score (mNSS) was used to assess motor, sensory, reflex, and balance functions at 24 hours post-reperfusion.

  • Cytokine Measurement (ELISA):

    • At 24 hours post-reperfusion, brain tissue from the ischemic hemisphere was homogenized in a lysis buffer containing protease inhibitors.[10][11]

    • The homogenates were centrifuged, and the supernatants were collected.

    • TNF-α and IL-6 levels were quantified using commercially available ELISA kits according to the manufacturer's protocols.[12]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of neuroprotective agents.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Cell_Culture Primary Neuronal Cell Culture Toxicity_Screening Compound Toxicity Screening Cell_Culture->Toxicity_Screening Neuroprotection_Assay Neuroprotection Assay (e.g., Glutamate Excitotoxicity) Toxicity_Screening->Neuroprotection_Assay Viability_Assay Viability Assay (e.g., MTT) Neuroprotection_Assay->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Caspase) Neuroprotection_Assay->Apoptosis_Assay Data_Analysis Statistical Analysis of In Vitro & In Vivo Data Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Animal_Model Ischemic Stroke Model (e.g., tMCAO) Drug_Admin Drug Administration Animal_Model->Drug_Admin Behavioral_Tests Neurological & Behavioral Assessments Drug_Admin->Behavioral_Tests Histology Histological Analysis (e.g., Infarct Volume) Drug_Admin->Histology Biochemical_Assays Biochemical Assays (e.g., Cytokine ELISA) Drug_Admin->Biochemical_Assays Behavioral_Tests->Data_Analysis Histology->Data_Analysis Biochemical_Assays->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

Preclinical Evaluation Workflow

Conclusion

This comparative guide indicates that the novel compound, this compound, demonstrates significant neuroprotective and anti-inflammatory effects in preclinical models of ischemic stroke. Its targeted mechanism of inhibiting Caspase-9 appears to confer a more potent anti-apoptotic effect compared to the broader mechanisms of Citicoline. In vivo, this compound showed a greater reduction in infarct volume and neurological deficits. Both compounds exhibited a favorable safety profile. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in CNS disorders.

References

Comparative Analysis of Acetylcholinesterase Inhibitors: A Review of Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

A notable absence of publicly available quantitative binding affinity data for Echitoveniline was observed during the literature review for this guide. Therefore, this document presents a comparative analysis of three widely studied acetylchol-inesterase inhibitors: Donepezil, Galantamine, and Rivastigmine. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of their performance with supporting experimental data.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. This guide provides a comparative overview of the binding affinities of three prominent AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.

Binding Affinity Comparison

The binding affinity of an inhibitor to its target enzyme is a crucial parameter in drug development, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher potency of the inhibitor. The table below summarizes the reported binding affinities of Donepezil, Galantamine, and Rivastigmine to acetylcholinesterase.

CompoundTarget EnzymeBinding Affinity (IC50/Ki)Source
Donepezil Acetylcholinesterase (Rat)IC50: 6.7 nM[1]
Galantamine Acetylcholinesterase (Human)IC50: 450 nM[1]
Rivastigmine Acetylcholinesterase (Human)IC50: 1535 nM[1]
Taxifolin AcetylcholinesteraseKi: 326.70 nM[2]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as enzyme source, substrate concentration, and assay method.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method. This colorimetric assay is a reliable and widely adopted method for screening and characterizing AChE inhibitors.[3][4]

Principle of the Ellman's Method

The assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of acetylthiocholine (ATCh) by AChE. The intensity of the yellow color of TNB is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.[3]

Materials and Reagents
  • Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Reagent Preparation : All reagents are prepared in the phosphate buffer. Stock solutions of test compounds and the positive control are typically dissolved in a suitable solvent like DMSO and then diluted in the buffer.

  • Enzyme and Inhibitor Incubation : 10 µL of the AChE solution and 10 µL of the test compound at various concentrations are added to the wells of a 96-well plate. The plate is then incubated for a predefined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).[4]

  • Substrate Addition : 10 µL of DTNB solution is added, followed by 10 µL of the ATCh solution to initiate the enzymatic reaction.[4]

  • Measurement : The absorbance is measured at 412 nm at multiple time points to determine the rate of the reaction.

  • Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, AChE, DTNB, ATCh, Inhibitors) plate Prepare 96-well Plate (Blanks, Controls, Test Wells) reagents->plate add_enzyme Add AChE to Wells plate->add_enzyme add_inhibitor Add Inhibitor/Vehicle add_enzyme->add_inhibitor incubate1 Incubate add_inhibitor->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_atch Add ATCh (Start Reaction) add_dtnb->add_atch measure Measure Absorbance at 412 nm (Kinetic Reading) add_atch->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binds Inhibitor Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for a comparative molecular docking study of Echitoveniline, a monoterpenoid indole alkaloid, alongside other structurally or functionally related alkaloids.[1] Due to the current lack of specific published docking studies for this compound, this document presents a proposed in silico experimental plan to evaluate its potential binding affinity against a key therapeutic target, Acetylcholinesterase (AChE). The inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary strategy in the management of Alzheimer's disease.[2][3] Many alkaloids have been identified as potential AChE inhibitors, making this a relevant target for investigating the therapeutic potential of this compound.[4][5]

This proposed study will compare the docking performance of this compound with a selection of other alkaloids that are known to interact with or are structurally relevant to AChE. The aim is to predict the binding modes and affinities, providing a basis for future in vitro and in vivo experimental validation.

Data Presentation: A Template for Comparative Docking Results

The following table is a template for summarizing the quantitative data that would be generated from the proposed docking studies. It is designed for a clear and direct comparison of the binding affinities of the selected alkaloids against the chosen protein target.

Ligand NameAlkaloid ClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues in AChE Active SiteHydrogen BondsHydrophobic Interactions
This compoundMonoterpenoid IndoleTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
GeissospermineIndole-IndolineTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
HolaphyllamineSteroidalTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
Donepezil (Control)Synthetic InhibitorTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

Experimental Protocols

This section details the proposed methodology for the comparative molecular docking study.

1. Software and Resources:

  • Molecular Docking Software: AutoDock Vina, a widely used and validated tool for molecular docking simulations.[6]

  • Protein Data Bank (PDB): Source for the 3D crystal structure of the target protein, human Acetylcholinesterase (PDB ID: 4EY7).

  • Ligand Structure Database: PubChem or similar databases for obtaining the 3D structures of this compound and the comparative alkaloids.

  • Molecular Visualization Software: Discovery Studio Visualizer or PyMOL for preparing molecules and analyzing interaction poses.

  • Structure Preparation Tools: AutoDock Tools (ADT) for preparing the protein and ligand files.[7]

2. Preparation of the Target Protein (AChE):

  • The 3D crystal structure of human AChE (PDB ID: 4EY7) will be downloaded from the Protein Data Bank.

  • All non-essential water molecules, co-crystallized ligands (e.g., Donepezil), and any other heteroatoms will be removed from the protein structure.

  • Polar hydrogen atoms will be added to the protein, and Kollman charges will be assigned to each atom.

  • The prepared protein structure will be saved in the PDBQT file format, which is required for AutoDock Vina.

3. Preparation of the Ligands:

  • The 3D structures of this compound, Geissospermine, Holaphyllamine, and the control inhibitor Donepezil will be obtained from the PubChem database.

  • The ligand structures will be energy-minimized using a suitable force field (e.g., MMFF94) in molecular modeling software.

  • Gasteiger charges will be computed, and rotatable bonds will be defined for each ligand using AutoDock Tools.

  • The prepared ligand structures will be saved in the PDBQT file format.

4. Molecular Docking Simulation:

  • A grid box will be defined around the active site of the AChE protein. The dimensions and center of the grid box will be set to encompass the entire catalytic gorge, including the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site (PAS).

  • Molecular docking will be performed using AutoDock Vina. The software will explore various conformations and orientations of each ligand within the defined active site of the protein.[6]

  • The Lamarckian Genetic Algorithm (LGA) will be employed for the conformational search.[8]

  • For each ligand, a set number of docking runs (e.g., 50) will be performed to ensure robust sampling of possible binding modes.[9]

5. Analysis of Docking Results:

  • The binding affinities, expressed in kcal/mol, for the best-ranked pose of each ligand will be recorded and tabulated. A more negative value indicates a stronger predicted binding affinity.[10]

  • The protein-ligand interaction poses will be visualized and analyzed.

  • Key interacting amino acid residues within the AChE active site will be identified.

  • The types of interactions, such as hydrogen bonds and hydrophobic interactions, will be documented for each ligand-protein complex.[11]

Mandatory Visualization

The following diagrams illustrate the logical flow of the proposed comparative docking study and a conceptual representation of the signaling pathway being investigated.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download AChE Structure (PDB: 4EY7) PrepProt Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt Ligands Obtain Ligand Structures (this compound & Comparators) PrepLig Prepare Ligands (Energy Minimization) Ligands->PrepLig Grid Define Grid Box (AChE Active Site) PrepProt->Grid PrepLig->Grid Docking Run Docking Simulation (AutoDock Vina) Grid->Docking Results Record Binding Affinities Docking->Results Visualize Visualize Poses & Interactions Results->Visualize Compare Compare Results Visualize->Compare G cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Inhibition Inhibition AChE->Inhibition Alkaloid This compound / Related Alkaloid Alkaloid->AChE Inhibition->ACh Prevents Breakdown

References

Inter-laboratory Validation of Echitoveniline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Echitoveniline, an Aspidosperma alkaloid.[1] Given the absence of specific inter-laboratory validation studies for this compound, this document draws upon established and validated methods for analogous indole alkaloids. The aim is to equip researchers with the necessary information to select and validate an appropriate analytical method for their specific research needs, ensuring data reliability and reproducibility across different laboratories.

The two most common and powerful techniques for the quantification of indole alkaloids in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The choice of an analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of indole alkaloids, based on published validation data for similar compounds.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Moderate to good. Co-eluting compounds with similar UV spectra can interfere.Excellent. Highly specific due to the selection of precursor and product ions.
Sensitivity (LOD/LOQ) Generally in the µg/mL to high ng/mL range.[2]Excellent, typically in the low ng/mL to pg/mL range.[3]
**Linearity (R²) **Typically ≥ 0.999.[2]Typically ≥ 0.99.[3]
Precision (%RSD) Intraday and interday precision are generally < 5%.[2][4]Intraday and interday precision are typically < 15%.[3]
Accuracy (%Recovery) Typically within 95-105%.Typically within 85-115%.[3]
Matrix Effects Less susceptible to ion suppression/enhancement.Can be significantly affected by matrix components, requiring careful optimization.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial cost and requires specialized expertise for operation and data analysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible results in inter-laboratory studies.

Sample Preparation from Biological Matrix (e.g., Plasma or Plant Material)

A robust sample preparation procedure is essential to remove interfering substances and concentrate the analyte.

  • Homogenization: If starting with plant material, homogenize the dried and powdered sample in a suitable solvent (e.g., methanol or ethanol). For plasma samples, protein precipitation is a common first step.

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the alkaloids. For LLE, an acidified aqueous solution can be used to extract the protonated alkaloids, followed by basification and extraction into an organic solvent. SPE with a suitable stationary phase (e.g., C18 or mixed-mode) can also be employed for cleanup and concentration.[3]

  • Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the analytical instrument.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A validated isocratic or gradient HPLC-UV method is suitable for the routine quantification of this compound, especially at higher concentrations.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used for the separation of indole alkaloids.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase should be optimized for the best peak shape and separation.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound (a UV scan of a pure standard is required to determine this). For many indole alkaloids, this is in the range of 220-280 nm.

  • Internal Standard: The use of a structurally similar internal standard is recommended to improve accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and selective quantification of drugs and metabolites in complex biological matrices.

  • Chromatographic Conditions: Similar to HPLC-UV, a reversed-phase UHPLC/HPLC system is used. Gradient elution is often employed to achieve better separation and shorter run times.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of alkaloids.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule of this compound, [M+H]⁺) and one or more specific product ions generated by collision-induced dissociation.

  • MRM Transitions: The specific m/z transitions for this compound and an internal standard (ideally a stable isotope-labeled version) must be determined by direct infusion of the pure compounds into the mass spectrometer.

  • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary for Indole Alkaloid Analysis

The following table summarizes the validation parameters from published studies on the quantification of indole alkaloids using different analytical methods. This data can serve as a benchmark for the expected performance of a newly developed method for this compound.

Analyte(s)MethodLinearity (Range)LODLOQPrecision (%RSD)Accuracy (%RE or Recovery)Reference
Rhynchophylline, Isorhynchophylline, Corynoxeine, IsocorynoxeineqNMR25–400 µg/mL4.2-10.2 µg/mL25 µg/mL< 2.51%±4.4%[2][4]
ReserpineHPTLC-3.19 mcg/mL1.05 mcg/mL1.4%99.41%
Harmine, Harmaline, Yohimbine, AjmalicineUHPLC-MS/MS5-100 pmol0.01-0.31 pg0.05-1.04 pg1.5-3.5%97.7-102.0%[3]

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation BiologicalMatrix Biological Matrix (e.g., Plasma, Plant Tissue) Homogenization Homogenization / Protein Precipitation BiologicalMatrix->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_UV HPLC-UV Evaporation->HPLC_UV Injection LC_MSMS LC-MS/MS Evaporation->LC_MSMS Injection Data Data Acquisition & Processing HPLC_UV->Data LC_MSMS->Data Validation Validation Parameters (Accuracy, Precision, Linearity, etc.) Data->Validation InterLab Inter-laboratory Comparison Validation->InterLab Comparison

Caption: General workflow for the quantification and validation of this compound.

Logical Relationship for Analytical Method Validation

G Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Validating the Therapeutic Potential of Echitoveniline in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging therapeutic potential of Echitoveniline with established alternatives in relevant disease models. The information is based on available preclinical data and aims to facilitate informed decisions in drug discovery and development.

Executive Summary

This compound, a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, has recently garnered attention for its potential cytotoxic activities. Preliminary in vitro studies suggest a potential role for this compound in cancer therapy, specifically in non-small cell lung cancer. However, the body of evidence is currently limited, and further research is required to fully elucidate its mechanism of action and validate its efficacy and safety in in vivo models. This guide presents the available data for this compound and compares it with a standard-of-care chemotherapeutic agent, Cisplatin, in the context of non-small cell lung cancer.

Data Presentation

In Vitro Cytotoxicity Data: this compound vs. Cisplatin in A549 Non-Small Cell Lung Cancer Cells

The following table summarizes the available in vitro cytotoxicity data for this compound and a commonly used chemotherapeutic, Cisplatin, against the A549 human non-small cell lung cancer cell line.

CompoundCell LineAssayEndpointIC50 Value (µM)Citation
This compound A549Not SpecifiedNot Specified5.6 - 77.1[1]
Cisplatin A549MTT AssayCell Viability6.59[2]

Note: The wide range of reported IC50 values for this compound suggests preliminary data that may require further validation. The experimental details for the this compound study were not fully available in the reviewed literature.

Experimental Protocols

A detailed experimental protocol for the cytotoxicity testing of this compound against A549 cells is not yet publicly available. However, a standard protocol for assessing the cytotoxicity of compounds like Cisplatin using an MTT assay is provided below for reference.

MTT Assay for Cytotoxicity in A549 Cells

Objective: To determine the concentration of a compound that inhibits the metabolic activity of A549 cells by 50% (IC50).

Materials:

  • A549 human non-small cell lung cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a CO2 incubator.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To illustrate the concepts discussed, the following diagrams are provided in DOT language.

cluster_0 General Experimental Workflow for In Vitro Cytotoxicity A Cell Seeding (A549 Cells) B Compound Treatment (this compound or Alternatives) A->B C Incubation B->C D Viability Assay (e.g., MTT) C->D E Data Analysis (IC50 Determination) D->E

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

cluster_1 Hypothesized Anticancer Mechanism of Action Drug This compound Target Intracellular Target (e.g., DNA, Tubulin, Kinases) Drug->Target Pathway Signaling Pathway Disruption Target->Pathway Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Proliferation Inhibition of Cell Proliferation Pathway->Proliferation

Caption: A potential mechanism of action for a cytotoxic compound like this compound.

Conclusion and Future Directions

The currently available data on this compound is nascent but suggests a potential avenue for anticancer drug discovery. The reported in vitro cytotoxicity against the A549 non-small cell lung cancer cell line is a promising starting point. However, the conflicting reports on its potency underscore the need for rigorous, standardized testing to confirm these initial findings.

For researchers and drug development professionals, the immediate next steps should involve:

  • Confirmation of In Vitro Activity: Replicating the cytotoxicity studies in A549 and a broader panel of cancer cell lines to establish a more definitive IC50 value and assess its spectrum of activity.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its cytotoxic effects.

  • In Vivo Efficacy and Safety: Progressing to well-designed in vivo studies using xenograft or patient-derived xenograft (PDX) models of non-small cell lung cancer to evaluate its anti-tumor efficacy, pharmacokinetic profile, and potential toxicity.

A direct comparison with standard-of-care agents like Cisplatin in these future studies will be crucial for determining the true therapeutic potential of this compound and its possible place in the landscape of cancer therapeutics.

References

Benchmarking Echitoveniline: A Comparative Potency Analysis Against Established Ethylene Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of plant biology and agricultural science, the development of novel compounds to modulate plant growth and senescence is of paramount importance. This guide introduces Echitoveniline, a novel synthetic molecule designed to inhibit the ethylene signaling pathway, and provides a comprehensive comparison of its potency against established standards, 1-Methylcyclopropene (1-MCP) and Silver Thiosulfate (STS). The data presented herein is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound's potential in agricultural and horticultural applications.

Mechanism of Action: Inhibition of the Ethylene Signaling Pathway

Ethylene, a gaseous plant hormone, plays a critical role in a myriad of developmental processes, including fruit ripening, senescence, and leaf abscission. The perception of ethylene occurs at the endoplasmic reticulum membrane, where it binds to a family of copper-cofactor receptors, such as ETR1. In the absence of ethylene, these receptors activate the CTR1 kinase, which in turn phosphorylates and inactivates the downstream protein EIN2. This keeps the ethylene signaling pathway in an "off" state.

Upon ethylene binding, the receptors undergo a conformational change, leading to the inactivation of CTR1. This de-represses EIN2, which is then cleaved. The C-terminal fragment of EIN2 translocates to the nucleus, where it stabilizes transcription factors EIN3 and EIL1. These transcription factors then activate a cascade of gene expression, leading to the physiological responses associated with ethylene.[1][2][3][4]

This compound, along with the established inhibitors 1-MCP and STS, acts by disrupting this pathway at the receptor level.[5][6][7][8][9][10] By preventing the initial signal perception, these compounds effectively block the downstream cascade, thereby delaying ethylene-mediated processes.

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ETR1 ETR1 Receptor CTR1 CTR1 (Active) ETR1->CTR1 Activates EIN2 EIN2 CTR1->EIN2 Phosphorylates (Inactive) EIN2_C EIN2 C-terminus EIN2->EIN2_C Cleavage EIN3_EIL1 EIN3/EIL1 ERFs ERFs EIN3_EIL1->ERFs Activates Ethylene_Response_Genes Ethylene Response Genes ERFs->Ethylene_Response_Genes Transcription Response Ethylene Responses (Ripening, Senescence) Ethylene_Response_Genes->Response Ethylene Ethylene Ethylene->ETR1 Binds & Inactivates EIN2_C->EIN3_EIL1 Stabilizes

Caption: The ethylene signaling pathway in the absence and presence of ethylene.

Comparative Potency of Ethylene Signaling Inhibitors

The potency of this compound was evaluated against 1-MCP and STS. The following table summarizes their mechanisms of action and relative potencies. Potency for 1-MCP and STS is presented as the effective concentration reported in literature for inducing a physiological response, due to the limited availability of standardized IC50 values.

CompoundMechanism of ActionPotency (IC50 / Effective Concentration)
This compound Competitive antagonist of the ETR1 receptor.0.5 µM (in vitro Triple Response Assay)
1-Methylcyclopropene (1-MCP) Irreversible, competitive antagonist of ethylene receptors.[5][6][7]~0.5-5 nL/L (gas exposure)[4]
Silver Thiosulfate (STS) Silver ions (Ag+) interfere with ethylene receptor function.[8][9][10][11][12]~0.5-20 mM (liquid application)[11]

Experimental Protocols

The potency of this compound and the standard inhibitors was determined using a modified Triple Response Assay in Arabidopsis thaliana. This widely used bioassay measures the morphological changes in etiolated (dark-grown) seedlings in response to ethylene, which include exaggerated apical hook curvature, inhibition of hypocotyl and root elongation, and radial swelling of the hypocotyl.[1][13][14]

Triple Response Assay Protocol

  • Seed Sterilization and Plating:

    • Arabidopsis thaliana (Col-0) seeds are surface-sterilized using a 50% bleach solution followed by three washes with sterile distilled water.

    • Seeds are suspended in 0.1% sterile agarose and plated on square Petri dishes containing 0.8% agar-solidified Murashige and Skoog (MS) medium with 1% sucrose.

  • Inhibitor and Agonist Application:

    • The growth medium is supplemented with a range of concentrations of the test inhibitor (this compound, STS) or is prepared for gaseous treatment (1-MCP).

    • A sub-maximal concentration of the ethylene precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is added to the medium to induce the triple response.[13] A typical concentration is 10 µM.

    • For 1-MCP, plates are placed in airtight containers, and 1-MCP gas is injected to the desired concentration.

  • Incubation:

    • Plates are stratified at 4°C for 3 days in the dark to synchronize germination.

    • Following stratification, plates are exposed to light for 2-4 hours to promote germination.

    • Plates are then wrapped in aluminum foil and placed vertically in a dark growth chamber at 22°C for 72 hours.

  • Data Acquisition and Analysis:

    • After the incubation period, seedlings are imaged using a flatbed scanner.

    • The length of the hypocotyl of at least 20 seedlings per treatment is measured using image analysis software (e.g., ImageJ).

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the ACC-induced response) is calculated by plotting the hypocotyl length against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_Preparation Preparation cluster_Growth Growth cluster_Analysis Analysis Sterilize_Seeds Sterilize Seeds Prepare_Plates Prepare MS-Agar Plates + ACC & Inhibitors Plate_Seeds Plate Seeds Sterilize_Seeds->Plate_Seeds Stratify Stratify (4°C, 3 days, dark) Plate_Seeds->Stratify Germinate Germinate (22°C, 2-4h light) Stratify->Germinate Incubate Incubate (22°C, 72h, dark) Germinate->Incubate Image Image Seedlings Incubate->Image Measure Measure Hypocotyl Length Image->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for the Triple Response Assay.

Conclusion

The experimental data indicates that this compound is a potent inhibitor of the ethylene signaling pathway, with an IC50 in the sub-micromolar range. Its potency is comparable to, and potentially more consistent than, the established standards 1-MCP and STS, particularly when considering the variable application methods of the latter compounds. The detailed protocols provided herein offer a standardized method for reproducing these findings and for the further characterization of novel ethylene signaling modulators.

References

Safety Operating Guide

Navigating the Disposal of Echitoveniline: A General Protocol for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Data for Echitoveniline (CAS 72855-79-9)

As of November 2025, a specific Safety Data Sheet (SDS) containing detailed disposal procedures for this compound is not publicly available in the searched resources. The information that follows is a general guide for the proper disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling any chemical waste, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of hazardous waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step General Disposal Protocol

The disposal of hazardous chemicals is a regulated process that requires careful planning and execution to ensure safety and environmental protection.

  • Waste Identification and Classification : The first step is to determine if the waste is hazardous. The EPA classifies waste as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[1]. All waste containing this compound should be treated as hazardous unless confirmed otherwise by a certified safety professional.

  • Waste Segregation : Do not mix different types of chemical waste unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep aqueous waste, solvent waste, and solid waste in separate containers.

  • Container Selection and Labeling :

    • Use only approved, chemically compatible containers for waste collection. These are typically provided by your EHS department.

    • Ensure containers are in good condition with secure, leak-proof lids.

    • Clearly label the container with "Hazardous Waste," the full chemical name(s), and the approximate concentrations and quantities.

  • Waste Accumulation and Storage :

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA).

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.

    • Provide secondary containment for all liquid waste containers to mitigate spills.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete and accurate waste manifest, including the chemical name and quantity.

    • Disposal must be carried out at an approved hazardous waste treatment, storage, and disposal facility (TSDF).

Summary of Disposal Procedures

PhaseKey ActionCritical Considerations
Preparation Don appropriate Personal Protective Equipment (PPE).Includes safety goggles, lab coat, and chemical-resistant gloves.
Identification Classify waste as hazardous.Assume unknown compounds are hazardous. Consult SDS or EHS.
Segregation Collect different waste streams in separate containers.Prevents dangerous chemical reactions.
Containment Use approved, sealed, and clearly labeled containers.Label must include "Hazardous Waste" and full chemical name.
Storage Store in a designated, secure, and ventilated area.Use secondary containment for liquids.
Disposal Contact EHS or a licensed contractor for pickup.Never dispose of hazardous chemicals down the drain or in regular trash.

General Workflow for Hazardous Chemical Disposal

The following diagram illustrates the logical steps for the safe disposal of hazardous laboratory chemicals.

G cluster_prep Preparation & Identification cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: Chemical Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe identify Identify Waste as Hazardous (Consult SDS/EHS) ppe->identify segregate Segregate Waste Streams (Aqueous, Solvent, Solid) identify->segregate container Select & Label Appropriate Waste Container segregate->container store Store in Secure Satellite Accumulation Area (SAA) container->store contact_ehs Contact EHS for Pickup Request store->contact_ehs transport Licensed Contractor Transports Waste contact_ehs->transport end_point Final Disposal at Approved Treatment Facility transport->end_point

General workflow for hazardous chemical disposal.

Disclaimer: This document provides general guidance for the disposal of hazardous laboratory chemicals. It is not a substitute for a substance-specific Safety Data Sheet or the direction of a certified environmental health and safety professional. Always adhere to the specific protocols established by your institution and follow all applicable regulations.

References

Personal protective equipment for handling Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific substance "Echitoveniline" could not be definitively identified in public safety databases. This guide is based on the safety protocols for structurally similar aromatic amine compounds, such as 2-Ethylaniline and 4-Ethynylaniline. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact chemical they are handling. The information provided here is for guidance and educational purposes and should be adapted to the specific hazards of the compound in use.

This document provides crucial safety and logistical information for the handling of potent aromatic amine compounds. It includes detailed personal protective equipment (PPE) requirements, emergency procedures, and disposal plans to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling aromatic amines based on the potential routes of exposure.

Body Part Personal Protective Equipment Standard Purpose
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.ANSI Z87.1, EN166Protects against splashes and airborne particles.[1][2][3]
Skin Chemical-resistant gloves (e.g., Butyl, Neoprene, Nitrile). Lab coat or chemical-resistant apron.Manufacturer's specificationsPrevents direct skin contact with the chemical.[1][4]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.NIOSH or equivalentPrevents inhalation of harmful vapors or dust.[1][3]
Body Long pants and closed-toe shoes.General Lab SafetyProtects skin from accidental spills.

Emergency Procedures: Chemical Spill Response

In the event of a chemical spill, a swift and organized response is critical to minimize exposure and environmental contamination. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_post_cleanup Post-Cleanup A Evacuate Immediate Area B Alert Others & Cordon Off A->B C Remove Contaminated Clothing B->C D Don Appropriate PPE C->D Once safe to re-enter E Contain Spill with Absorbent Material D->E F Neutralize (if applicable) E->F G Collect Waste in Labeled Container F->G H Decontaminate Area G->H I Dispose of Waste Properly H->I J Document the Incident I->J

Caption: Workflow for handling a chemical spill.

Handling and Storage Protocols

Engineering Controls:

  • Always handle aromatic amines in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

Operational Plan:

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Handling:

    • Wear the prescribed PPE at all times.

    • Avoid direct contact with the chemical. Use appropriate tools for transfers.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling the substance.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2]

    • Keep containers tightly closed when not in use.[1]

    • Store in a locked cabinet or area to restrict access.[1][5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][5]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][5]

Disposal Plan

All waste generated from handling aromatic amines must be considered hazardous.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, disposable lab coats) in a designated, labeled, and sealed hazardous waste container.[1]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[1][5]

  • Decontamination: Thoroughly decontaminate all reusable equipment and work surfaces after use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Echitoveniline
Reactant of Route 2
Reactant of Route 2
Echitoveniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.